Hirsutenone

Catalog No.
S529963
CAS No.
41137-87-5
M.F
C19H20O5
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hirsutenone

CAS Number

41137-87-5

Product Name

Hirsutenone

IUPAC Name

(E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2/b4-2+

InChI Key

VWHYFMQKJYFLCC-DUXPYHPUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hirsutanone

Canonical SMILES

C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)O)O)O

The exact mass of the compound Hirsutenone is 328.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Document Overview and Key Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Hirsutenone is a diarylheptanoid compound identified as a key bioactive constituent in the bark of Alnus japonica [1]. The table below summarizes its core biological activities and demonstrated mechanisms of action.

Therapeutic Area Key Findings & Potency Proposed Mechanism of Action
Anti-cancer Activity Suppressed proliferation of PC3 & LNCaP prostate cancer cells; induced apoptotic cell death [2]. Direct, ATP-noncompetitive inhibition of Akt1/2 kinase; attenuates mTOR phosphorylation [2].
Immunomodulation & Dermatitis Inhibited T-cell activation & mast cell degranulation; reduced AD symptoms in NC/Nga mouse model [3] [4]. Inhibits calcineurin-dependent dephosphorylation of NFAT; inactivates MAPKs; reduces pro-inflammatory cytokines [3] [4].
Anti-melanogenesis Reduced melanin in B16-F1 (IC₅₀: 3.87 µM) & HEMn-DP cells; stronger effect than oregonin [5] [6]. Dual action: partial direct tyrosinase inhibition; suppresses CREB phosphorylation & MITF expression, reducing Tyr, TRP-1, TRP-2 [5] [6].

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies from the literature.

  • Cell-based Viability and Proliferation Assays

    • Cell Lines: Common models include PC3 and LNCaP (prostate cancer) [2], B16-F1 (murine melanoma), and HEMn-DP (human epidermal melanocytes) [5] [6].
    • Procedure: Cells are treated with a range of this compound concentrations. Viability is typically measured using the MTT assay after 24-72 hours to rule out cytotoxicity. Proliferation is assessed via anchorage-dependent and independent colony formation assays [2].
    • Key Control: Always include a vehicle control (e.g., DMSO) and a positive control relevant to the assay (e.g., kojic acid for melanogenesis).
  • Apoptosis Detection

    • Method: Use Annexin V and Propidium Iodide (PI) double-staining followed by flow cytometry to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells [2].
  • Kinase Activity and Binding Assays

    • In Vitro Kinase Assay: Purified Akt1/2 kinase is incubated with a substrate and ATP. This compound's inhibition is measured by the reduction in substrate phosphorylation. Its non-competitive nature with ATP can be determined through kinetic studies [2].
    • Pull-Down Assay: Uses this compound-conjugated beads (e.g., Sepharose 4B) to incubate with cell lysates or pure protein. Direct binding is confirmed by detecting Akt in the eluted fraction via Western blot [2].
  • Mechanism Studies for Melanogenesis

    • Tyrosinase Activity: Cell-free mushroom tyrosinase activity is measured using L-DOPA as a substrate. Intracellular tyrosinase activity in B16-F1 cells is assessed by measuring the conversion of L-DOPA to dopachrome in cell lysates [5] [6].
    • Protein Expression Analysis: Western blotting is used to analyze the expression levels of p-CREB, MITF, tyrosinase, TRP-1, and TRP-2 in cells treated with this compound with or without α-MSH stimulation [5] [6].

Visualizing Key Signaling Pathways

The diagrams below illustrate the primary molecular mechanisms of this compound as identified in the research.

This compound acts on two primary pathways: it directly inhibits Akt to suppress cancer cell proliferation and induces apoptosis; in melanogenesis, it inhibits both tyrosinase activity and the CREB/MITF signaling axis to reduce melanin production.

G This compound This compound Calcineurin Calcineurin Activation This compound->Calcineurin Inhibits MAPKs MAPK Inactivation This compound->MAPKs Inactivates MastCell Mast Cell Degranulation This compound->MastCell Suppresses TCR T-Cell Receptor Stimulation TCR->Calcineurin Activates NFAT_cytosol NFAT (phosphorylated) Cytosol Calcineurin->NFAT_cytosol Dephosphorylates NFAT_nucleus NFAT (dephosphorylated) Nucleus NFAT_cytosol->NFAT_nucleus Translocates CD25 CD25 Expression NFAT_nucleus->CD25 Induces Cytokines IL-2, IL-4, IL-5, IL-13, IFN-γ NFAT_nucleus->Cytokines Induces MAPKs->Cytokines Promote

Mechanism of this compound in immunomodulation: By inhibiting calcineurin, this compound blocks NFAT dephosphorylation and nuclear translocation, suppressing T-cell activation and cytokine production. It also inactivates MAPKs and inhibits mast cell degranulation.

Research Implications and Future Directions

The accumulated data strongly positions this compound as a promising multi-target lead compound. For future work, the following areas are critical:

  • Pharmacokinetics and ADME: Comprehensive studies on the absorption, distribution, metabolism, and excretion of this compound are needed.
  • In Vivo Efficacy and Toxicology: Further animal studies beyond dermatitis and melanoma models are required to establish efficacy and safety profiles across different disease contexts.
  • Formulation Development: Particularly for topical application in dermatitis and skin-lightening, advanced formulations to enhance skin penetration and stability should be explored.
  • Synthetic Biology/Chemistry: Investigating ways to sustainably produce this compound through plant cell culture or total synthesis could address supply challenges.

References

Bioactive Diarylheptanoids from Natural Sources: A Comprehensive Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction and Structural Diversity of Diarylheptanoids

Diarylheptanoids represent an emerging class of bioactive natural products characterized by a distinctive 1,7-diphenylheptane skeleton. These compounds have garnered significant attention in pharmaceutical and materials science research due to their diverse biological activities and structural complexity. Since the initial characterization of curcumin, research in this field has expanded considerably, with over 500 unique diarylheptanoid structures identified to date [1]. These secondary metabolites are classified into three primary structural categories: linear diarylheptanoids, cyclic diarylheptanoids, and diarylheptanoid hybrids or adducts, each demonstrating distinct chemical and biological properties.

The structural foundation of all diarylheptanoids consists of two aromatic rings connected by a seven-carbon aliphatic chain. This basic skeleton can be modified through various substitutions, including hydroxylation, methoxylation, glycosylation, and oxidation, leading to significant structural diversity [1]. Linear diarylheptanoids, such as curcumin and its derivatives, feature a straight heptane chain that may contain olefinic bonds, carbonyl groups, or hydroxyl substitutions. Cyclic diarylheptanoids form when the two aromatic rings connect through oxygen bridges (diarylether heptanoids) or direct carbon-carbon bonds (macrocyclic diarylheptanoids), creating constrained structures that influence their biological activity and physicochemical properties [2]. More recently, researchers have identified hybrid derivatives where diarylheptanoids conjugate with other structural classes, including flavanones, chalcones, and terpenoids, further expanding the molecular diversity and potential applications of this compound class [3].

Table 1: Structural Classification of Diarylheptanoids with Representative Examples

Structural Category Key Characteristics Representative Compounds Natural Sources
Linear Diarylheptanoids Uncyclized C7 chain, often with keto/enol tautomerism Curcumin, Dihydrocurcumin, Oregonin Curcuma longa, Alnus species
Cyclic Diarylheptanoids Aromatic rings connected via O- or C-bridges Giffonins A-U, Coriandralpinins A-H Corylus avellana, Alpinia coriandriodora
Macrocyclic Diarylheptanoids Large ring systems (e.g., 16-membered) with unique stereochemistry Otteacumiene P, Officinaruminane B Ottelia acuminata, Alpinia officinarum
Hybrid Adducts Conjugated with flavanones, chalcones, or terpenoids Officinoids A-D Alpinia officinarum

The biosynthetic origin of diarylheptanoids traces back to the phenylpropanoid pathway, where phenylalanine serves as the primary precursor. The carbon skeleton arises from the condensation of a cinnamoyl-CoA starter unit with three malonyl-CoA extender units, facilitated by type III polyketide synthases (PKSs). This enzymatic process yields a linear tetraketide intermediate that undergoes subsequent modifications, including reduction, dehydration, and aromatization, to produce the characteristic diarylheptanoid structure [4]. The structural variations observed among different diarylheptanoids result from species-specific enzymatic transformations, including oxidation, glycosylation, and cyclization, which create the diverse array of compounds identified from natural sources.

Natural Sources and Distribution

Diarylheptanoids are widely distributed throughout the plant kingdom, with particularly high concentrations observed in specific plant families, notably the Betulaceae (birch family) and Zingiberaceae (ginger family). Within these families, certain genera have been identified as particularly rich sources, each producing characteristic profiles of diarylheptanoid compounds. Understanding the taxonomic distribution and chemical composition of these natural sources is crucial for selecting appropriate plant material for research and potential development.

Plants belonging to the Betulaceae family represent a significant source of structurally diverse diarylheptanoids. Species within the Alnus (alder) genus, including Alnus glutinosa (black alder) and Alnus incana (grey alder), accumulate substantial quantities of these compounds, particularly in their bark tissues [5]. Oregonin, one of the most extensively studied diarylheptanoids, was first identified from Alnus species and serves as a chemical marker for this genus. Recent research has demonstrated that Alnus incana bark contains not only oregonin but also related derivatives such as hirsutenone and hirsutanonol, which exhibit potent antioxidant and anti-inflammatory activities [6]. Similarly, plants within the Corylus (hazel) genus, particularly Corylus avellana cultivar 'Tonda di Giffoni,' have been shown to produce a remarkable array of cyclic diarylheptanoids named giffonins [2]. These compounds feature meta,meta-bridged biaryl systems or bridged diarylether structures and demonstrate significant α-glucosidase inhibitory activity, suggesting potential applications in diabetes management.

The Zingiberaceae family, particularly species within the Alpinia and Curcuma genera, provides another rich source of diarylheptanoids with distinct structural features. Alpinia officinarum (galangal) contains numerous linear and cyclic diarylheptanoids, some of which form unique adducts with flavanones, as observed in officinoids A-D [3]. Similarly, Alpinia coriandriodora produces a series of oxygenated cyclic diarylheptanoids named coriandralpinins A-H, which feature a 1,5-O-bridged structure with polyoxygenated aryl units [4]. Curcuma longa (turmeric) remains the most well-known source of diarylheptanoids, with curcumin as the principal bioactive component. However, numerous analogs, including dihydrocurcumin and other reduced derivatives, have also been identified from this species [7].

Table 2: Principal Natural Sources of Diarylheptanoids and Characteristic Compounds

Plant Source Family Plant Part Characteristic Diarylheptanoids Content/Notes
Alnus glutinosa Betulaceae Bark Oregonin, hirsutanonol, this compound 15.1 mmol·g⁻¹ total OH groups [5]
Corylus avellana Betulaceae Leaves, shells, involucres Giffonins A-U, carpinontriol B Highest concentration in leaves [2]
Alpinia officinarum Zingiberaceae Rhizomes Officinoids A-D, alpinoids Novel flavanone adducts [3]
Alpinia coriandriodora Zingiberaceae Rhizomes Coriandralpinins A-H 1,5-O-bridged cyclic structures [4]
Curcuma longa Zingiberaceae Rhizomes Curcumin, dihydrocurcumin, bisdemethoxycurcumin Most extensively studied source [7]
Ottelia acuminata Hydrocharitaceae Whole plant Otteacumiene O and P Macrocyclic diarylether structures [8]

The distribution within plant tissues varies significantly among species, with some accumulating diarylheptanoids preferentially in specific organs. For example, in Corylus avellana, the highest concentrations of bioactive giffonins are found in leaves, with lower levels in shells and green leafy involucres [2]. In Alnus species, bark represents the richest source, particularly for oregonin and its derivatives [5]. This tissue-specific distribution has important implications for the sustainable harvesting and commercial utilization of these botanical resources. Furthermore, research has demonstrated that environmental factors and cultivation conditions can significantly influence diarylheptanoid production, suggesting potential strategies for optimizing yield through controlled cultivation or biotechnological approaches [6].

Extraction, Isolation, and Characterization Methodologies

Extraction and Fractionation Techniques

The extraction of diarylheptanoids from plant material requires careful selection of extraction protocols to maximize yield while preserving structural integrity. Various extraction methods have been employed, each with distinct advantages and limitations. Traditional techniques such as maceration, percolation, and Soxhlet extraction remain widely used, particularly for initial extraction from bulk plant material [1]. However, advanced extraction technologies have emerged that offer improved efficiency, reduced solvent consumption, and enhanced selectivity. Microwave-assisted extraction (MAE) has demonstrated particular effectiveness for diarylheptanoids, especially when using water as the solvent at temperatures of 70–90°C, as evidenced by successful applications with Alnus glutinosa bark [5]. Other methods, including ultrasonication and supercritical fluid extraction (particularly with CO₂), have also been implemented for specific diarylheptanoid sources [1].

The choice of extraction solvent depends on the polarity of the target diarylheptanoids and the nature of the plant matrix. For initial extraction, ethanol-water mixtures often provide an effective balance, sufficiently extracting a broad range of phenolic compounds while minimizing the co-extraction of highly polar compounds. Sequential extraction with solvents of increasing polarity (e.g., petroleum ether → ethyl acetate → n-butanol) effectively fractionates crude extracts based on compound polarity, as demonstrated in the isolation of coriandralpinins from Alpinia coriandriodora [4]. For specific applications, such as the subsequent use of diarylheptanoids in polyurethane synthesis, selective extraction targeting compounds with higher hydroxyl functionality may be desirable, influencing both solvent selection and extraction conditions [5].

Following initial extraction, fractionation techniques are employed to concentrate diarylheptanoids and remove interfering compounds. Liquid-liquid partitioning using immiscible solvents represents the most common initial fractionation step. Subsequent purification typically involves chromatographic techniques, with column chromatography over silica gel, octadecyl silica (ODS), or Sephadex LH-20 being widely employed [4]. The latter, utilizing a cross-linked dextran matrix, is particularly effective for separating phenolic compounds based on molecular size and has been successfully applied in the isolation of numerous diarylheptanoids [2].

G PlantMaterial Plant Material (Leaves, Bark, Rhizomes) Extraction Extraction (Solvent, MAE, Sonication) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Liquid-Liquid Partition (Hexane/EtOAc/BuOH) CrudeExtract->Partition Fraction Fraction Partition->Fraction CC Column Chromatography (Silica, ODS, Sephadex LH-20) Fraction->CC PrepHPLC Preparative HPLC CC->PrepHPLC PureCompound Pure Diarylheptanoid PrepHPLC->PureCompound Char Structural Characterization (NMR, MS, CD, X-ray) PureCompound->Char

Figure 1: Experimental workflow for the extraction, isolation, and characterization of diarylheptanoids from plant sources.

Isolation and Purification Strategies

The purification of individual diarylheptanoids from enriched fractions typically requires high-resolution chromatographic techniques. Preparative high-performance liquid chromatography (HPLC) has become the method of choice for final purification steps, offering superior resolution and efficiency [1]. Both normal-phase and reversed-phase systems are employed, with the latter being more common for diarylheptanoids due to their phenolic nature. The development of specialized columns, including those with core-shell technology and sub-2μm particles, has significantly enhanced separation efficiency, enabling the resolution of structurally similar analogs that were previously challenging to separate.

Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) represent alternative purification techniques that leverage liquid-liquid partitioning without a solid support [1]. These methods offer several advantages for diarylheptanoid isolation, including high sample loading capacity, minimal risk of irreversible adsorption, and excellent recovery of target compounds. The selection of an appropriate two-phase solvent system is critical for successful CCC separations, with typically used systems comprising hexane-ethyl acetate-methanol-water in varying proportions optimized for the specific polarity of target diarylheptanoids.

Structural Characterization Techniques

The structural elucidation of diarylheptanoids relies heavily on spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) playing pivotal roles. Comprehensive 1D and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, provide essential information about carbon connectivity, stereochemistry, and spatial relationships within the molecule [4]. The characteristic signals in the aromatic region (δ 6.0-7.5 ppm) and aliphatic region (δ 1.0-4.0 ppm) of the ¹H NMR spectrum provide initial insights into the substitution patterns of the aromatic rings and the nature of the heptane chain.

High-resolution mass spectrometry (HRMS) enables precise determination of molecular formula and is indispensable for characterizing new diarylheptanoids [3]. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most commonly employed ionization techniques, often coupled with time-of-flight (TOF) or Orbitrap mass analyzers to achieve the required mass accuracy. Liquid chromatography-mass spectrometry (LC-MS) has become an essential tool for the rapid profiling of diarylheptanoids in complex extracts, with multiple reaction monitoring (MRM) methods enabling sensitive quantification of specific compounds in plant materials [2].

For determining absolute configuration, particularly in chiral diarylheptanoids, electronic circular dichroism (ECD) spectroscopy combined with time-dependent density functional theory (TDDFT) calculations has emerged as a powerful approach [4]. X-ray crystallography provides unequivocal structural evidence when suitable crystals can be obtained, as demonstrated for officinoid A [3]. Additional techniques, including infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, provide complementary information about functional groups and chromophores, completing the comprehensive spectroscopic characterization of these complex natural products.

Biological Activities and Mechanism of Action

Diarylheptanoids exhibit a remarkable diversity of biological activities, making them promising candidates for pharmaceutical development. The most extensively documented activities include antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects, with emerging research revealing additional pharmacological properties. Understanding the structure-activity relationships and molecular mechanisms underlying these biological effects is crucial for harnessing their therapeutic potential.

The antioxidant activity of diarylheptanoids represents one of their most fundamental biological properties, primarily attributed to the presence of phenolic hydroxyl groups that can donate hydrogen atoms to stabilize free radicals [4]. Compounds such as oregonin and giffonins demonstrate potent radical scavenging capabilities against various reactive oxygen species (ROS), including DPPH and ABTS radicals [6]. This antioxidant activity extends to cellular systems, where diarylheptanoids effectively reduce intracellular ROS levels in stress-induced macrophages [4]. The structural features that enhance antioxidant efficacy include multiple ortho-dihydroxy groups (catechol moieties) on the aromatic rings and the presence of electron-donating substituents, which stabilize the resulting phenoxyl radicals through resonance and hydrogen bonding.

Diarylheptanoids demonstrate significant anti-inflammatory effects through multiple mechanisms, including inhibition of pro-inflammatory mediator production and modulation of inflammatory signaling pathways. Several diarylheptanoids from Alpinia coriandriodora, particularly coriandralpinins 3 and 5, exhibit dose-dependent inhibition of nitric oxide (NO) release in LPS-induced RAW 264.7 macrophages [4]. Similarly, oregonin and its derivatives from Alnus species suppress the expression of various inflammatory cytokines and chemokines, suggesting potential applications in inflammatory disorders. The molecular mechanisms underlying these effects appear to involve interference with NF-κB signaling and mitogen-activated protein kinase (MAPK) pathways, although the precise molecular targets require further elucidation.

The antidiabetic potential of diarylheptanoids, particularly their α-glucosidase inhibitory activity, has garnered increasing research interest. Recent investigations of giffonins from Corylus avellana revealed that specific compounds, including giffonin J, K, and P, demonstrate potent inhibition of α-glucosidase, with IC₅₀ values comparable or superior to pharmaceutical inhibitors [2]. Molecular docking studies indicate that these compounds bind to the active site of the enzyme through a combination of hydrogen bonds and π-π stacking interactions with key amino acid residues. This inhibitory activity delays carbohydrate digestion and glucose absorption, suggesting potential applications in managing postprandial hyperglycemia in type 2 diabetes.

G Diarylheptanoid Diarylheptanoid Structure PhenolicOH Phenolic OH Groups Diarylheptanoid->PhenolicOH Catechol Catechol Moieties Diarylheptanoid->Catechol Glycosylation Glycosylation Pattern Diarylheptanoid->Glycosylation ChainSat Chain Saturation Diarylheptanoid->ChainSat Antioxidant Antioxidant Activity PhenolicOH->Antioxidant Catechol->Antioxidant AntiInflammatory Anti-inflammatory Effects Catechol->AntiInflammatory Antidiabetic Antidiabetic Activity Glycosylation->Antidiabetic Neuroprotective Neuroprotective Effects ChainSat->Neuroprotective ROS ROS Scavenging Antioxidant->ROS NO NO Reduction AntiInflammatory->NO AGI α-Glucosidase Inhibition Antidiabetic->AGI Apoptosis Reduced Apoptosis Neuroprotective->Apoptosis

Figure 2: Structure-activity relationships of diarylheptanoids and their primary biological mechanisms.

Emerging research has revealed promising neuroprotective properties of specific diarylheptanoids. Recent investigations of officinoids A-D from Alpinia officinarum demonstrated significant protection against glutamate-induced oxidative damage in HT-22 hippocampal neuronal cells [3]. These effects appear to involve the activation of cellular defense mechanisms, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant enzymes. The structural complexity of these compounds, particularly their hybrid nature combining diarylheptanoid and flavanone moieties, appears crucial for their neuroprotective efficacy, suggesting interesting directions for future structural optimization.

Additional bioactivities documented for various diarylheptanoids include antimicrobial effects against Gram-positive bacteria [2], anticancer properties through induction of apoptosis and cell cycle arrest [6], and hepatoprotective actions against chemical-induced liver damage [6]. The diversity of these biological effects underscores the pharmacological potential of diarylheptanoids and justifies continued investigation into their mechanisms of action and therapeutic applications.

Emerging Applications and Future Research Directions

Biotechnological Production

The growing recognition of diarylheptanoids' bioactivities has stimulated interest in developing sustainable production systems to overcome limitations associated with natural extraction, including seasonal variability, low abundance in source plants, and environmental impacts of wild harvesting. Plant tissue culture represents a promising biotechnological approach for diarylheptanoid production under controlled conditions. Recent research with Alnus incana has demonstrated that specific culture conditions, particularly cytokinin types and light quality, significantly influence both biomass accumulation and diarylheptanoid production [6].

The choice of plant growth regulators profoundly affects diarylheptanoid yield in in vitro systems. In Alnus incana, zeatin at 10 μM concentration resulted in significantly higher production of oregonin (1.82-fold), this compound (1.39-fold), and hirsutanonol (1.25-fold) compared to the more commonly used 6-benzylaminopurine (BA) [6]. This effect appears linked to zeatin's ability to support more organized tissue development while stimulating secondary metabolite accumulation. Light quality manipulation using specific LED wavelengths offers another powerful strategy for enhancing diarylheptanoid production. Blue LED light (450 nm) particularly enhanced antioxidant activity in Alnus incana cultures, while white LED light supported both balanced growth and elevated metabolite production [6]. These findings highlight the potential of optimizing physical culture parameters alongside medium composition to maximize diarylheptanoid yields.

Synthetic Approaches

The structural complexity and promising bioactivities of diarylheptanoids have motivated the development of efficient synthetic routes to enable sufficient supply for comprehensive biological evaluation and structure-activity relationship studies. Recent advances have led to concise synthetic strategies for various diarylheptanoid scaffolds, including both linear and macrocyclic derivatives. For linear diarylheptanoids such as otteacumiene O, Suzuki coupling reactions have proven highly effective, enabling efficient construction of the characteristic (1E,4E)-pentadiene moiety in excellent yields (81-90%) [7] [8].

The synthesis of macrocyclic diarylheptanoids presents additional challenges due to their constrained structures and specific stereochemical requirements. Successful synthesis of otteacumiene P, featuring a 16-membered macrocyclic ether with a (1Z,4E)-pentadiene unit, was achieved through an innovative approach combining olefin cross-metathesis and intramolecular Ullmann coupling [8]. The macrocyclization step proceeded efficiently using copper oxide and potassium carbonate in refluxing pyridine, with the inherent ring strain of the system promoting formation of the required Z-olefin configuration. These synthetic methodologies not only provide access to naturally occurring diarylheptanoids but also establish platforms for preparing structural analogs to explore structure-activity relationships and optimize pharmacological properties.

Industrial and Biomedical Applications

Beyond their traditional pharmacological applications, diarylheptanoids show promise in various industrial contexts, particularly as sustainable alternatives to petroleum-derived chemicals. Recent innovative research has demonstrated the potential of diarylheptanoids from Alnus glutinosa bark as bio-based polyols for polyurethane synthesis [5]. When incorporated into polyurethane formulations, these compounds enhanced mechanical strength and reduced flexibility due to increased crosslinking density, with effects proportional to the hydroxyl functionality of the diarylheptanoid components. Rigid polyurethane foams incorporating high-OH-functionality diarylheptanoid glucosides, particularly oregonin, demonstrated significantly improved properties, including higher compression strength, reduced weight loss during thermal analysis, and enhanced flame retardancy [5].

The antioxidant properties of diarylheptanoids have been leveraged to improve the durability of polymeric materials. Incorporating oregonin-enriched black alder bark extracts (1-2%) into commercial polyurethane foam significantly enhanced resistance to thermo-oxidative aging, outperforming the synthetic antioxidant Irganox [5]. This application capitalizes on the radical-scavenging capacity of the phenolic hydroxyl groups in diarylheptanoids, which can inhibit oxidative degradation pathways in polymers. The sugar moieties in diarylheptanoid glycosides facilitate their incorporation into polyurethane matrices through reaction with isocyanates, while the less reactive phenolic hydroxyl groups remain available for radical scavenging, providing long-term antioxidant protection.

Table 3: Emerging Applications of Diarylheptanoids Beyond Traditional Medicine

Application Area Specific Use Key Findings Reference
Polymer Science Bio-based polyols for polyurethanes Enhanced mechanical strength, compression strength, and flame retardancy [5]
Material Science Antioxidant additives for polymers Improved thermo-oxidative resistance, outperforming synthetic antioxidants [5]
Biotechnology In vitro production systems Zeatin and blue LED light enhance metabolite yield and antioxidant activity [6]
Synthetic Biology Chemical synthesis of rare analogs Efficient routes via Suzuki coupling and Ullmann macrocyclization [8]
Agricultural Science Natural pesticide formulations Antimicrobial activity against plant pathogens [2]
Future Research Directions

Despite significant advances in diarylheptanoid research, several areas warrant further investigation. The molecular mechanisms underlying their diverse biological activities remain incompletely characterized, particularly regarding specific protein targets and downstream signaling pathways. Advanced techniques in chemical biology and molecular pharmacology, including activity-based protein profiling and CRISPR screening, could provide valuable insights into their modes of action. Additionally, the pharmacokinetic properties and metabolic fate of most diarylheptanoids require comprehensive evaluation to assess their therapeutic potential and guide structural optimization for improved drug-like properties.

The structural diversity of diarylheptanoids suggests potential for further exploration through medicinal chemistry approaches. Structure-activity relationship studies systematically varying substitutions on the aromatic rings, modifying the heptane chain, and exploring different cyclization patterns could identify key structural features responsible for specific biological activities. The development of synthetic methodologies for creating diarylheptanoid libraries will facilitate such investigations and may lead to novel analogs with enhanced potency, selectivity, and pharmaceutical properties.

From a sustainable sourcing perspective, future research should explore advanced biotechnological approaches, including metabolic engineering in heterologous hosts and cell suspension cultures optimized for diarylheptanoid production. The identification of key biosynthetic genes and enzymes involved in diarylheptanoid assembly, particularly the polyketide synthases responsible for forming the characteristic carbon skeleton, would enable such biotechnological approaches. Integrating omics technologies (genomics, transcriptomics, proteomics) with metabolic engineering represents a promising strategy for enhancing diarylheptanoid production in controlled systems, reducing reliance on wild plant collection and ensuring a sustainable supply for research and development.

Conclusion

References

Hirsutenone molecular mechanisms of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Hirsutenone (HIR) is a diarylheptanoid that exhibits potent anti-inflammatory, antioxidant, and other bioactivities by targeting multiple critical cellular pathways.

Primary Mechanism Key Molecular Targets Biological Effect Experimental Models (Cell Lines/Animals)
Anti-inflammatory & Antioxidant Inhibits NF-κB activation; Induces HO-1 via EGFR/Akt and ERK1/2 pathways [1] [2]. Reduces pro-inflammatory cytokines (IL-1β, IL-8, CCL17); protects intestinal tight junction proteins (ZO-1, occludin) from oxidative stress [1] [2]. Human keratinocytes (HEK001, primary foreskin); human intestinal epithelial cells (Caco-2); mouse model of TNBS-induced colitis [1] [2].
Chemopreventive Suppresses TPA-induced COX-2 and MMP-9 expression by blocking NF-κB translocation [3]. Reduces prostaglandin E2 (PGE2) synthesis and cancer cell invasiveness [3]. Human breast epithelial cells (MCF10A) [3].
Anti-melanogenic Suppresses CREB phosphorylation and MITF expression; inhibits tyrosinase activity [4]. Downregulates melanogenic enzymes (tyrosinase, TRP-1, TRP-2); reduces melanin synthesis [4]. Murine melanoma cells (B16-F1); normal human epidermal melanocytes (HEMn-DP) [4].
Anti-atopic Reduces levels of Th2 cytokines (IL-4, IL-5, IL-13), total IgE, and eosinophils; suppresses COX-2 and iNOS [5]. Ameliorates symptoms of atopic dermatitis-like skin lesions [5]. NC/Nga mouse model of atopic dermatitis [5].

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified in various studies, demonstrating its potency at the micro-molar level.

Biological Activity Quantitative Effect Effective Concentration (IC₅₀ or Dose Used) Citation
Anti-melanogenesis IC₅₀ of 3.87 µM for inhibiting α-MSH-induced melanin synthesis [4]. 1.25 - 10 µM (in vitro) [4]. [4]
1.39-fold increase in this compound production in Alnus incana plantlets using 10 µM Zeatin and white LED light [6]. 10 µM Zeatin (in plant tissue culture) [6]. [6]
Anti-inflammatory ~70-80% inhibition of IL-1β and IL-8 production in keratinocytes [2]. 12 µM (in vitro) [2]. [2]
Inhibition of TPA-induced COX-2 and MMP-9 expression [3]. 12 µM (in vitro) [3]. [3]
In vivo Anti-atopic Significant reduction of dermatitis severity scores and total IgE levels [5]. Topical 1% HIR cream or 0.1-1% intraperitoneal injection (in vivo) [5]. [5]

Experimental Protocols for Key Assays

To facilitate further research, here are the summarized methodologies from key studies.

1. Protocol for Assessing Barrier Function and Tight Junction Integrity [1]

  • Cell Model: Use human colonic epithelial Caco-2 cells, grown to confluence on Transwell filters to form a polarized monolayer.
  • Induction of Oxidative Stress: Treat the apical side of the monolayer with pro-oxidant tert-butyl hydroperoxide (t-BH) at concentrations of 50-200 µM for 6 hours.
  • Intervention: Apply this compound (e.g., 20 µM) as a pre-treatment or co-treatment.
  • Assessment of Barrier Function:
    • Transepithelial Electrical Resistance (TER): Measure TER using a volt-ohm meter. A decrease indicates barrier disruption.
    • Paracellular Permeability: Add a fluorescently-labeled tracer like FITC-inulin to the apical compartment. Measure its appearance in the basolateral compartment over time.
  • Analysis of Tight Junction Proteins: Post-experiment, lyse cells and analyze the expression of ZO-1 and occludin proteins via Western blotting.

2. Protocol for Anti-melanogenesis Activity [4]

  • Cell Models:
    • Murine melanoma B16-F1 cells.
    • Normal human epidermal melanocytes (HEMn-DP).
  • Stimulation & Treatment: Pre-treat cells with this compound (1.25-10 µM) for 1 hour, then stimulate with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.
  • Melanin Content Assay: After 48-72 hours, lyse cells and solubilize melanin in hot NaOH. Measure the absorbance at 405 nm and normalize to total protein.
  • Cell Viability (MTT Assay): Incubate cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Dissolve the formed formazan crystals in DMSO and measure absorbance at 570 nm.
  • Tyrosinase Activity Assay:
    • Cell-free: Test direct inhibition using mushroom tyrosinase and a substrate like L-DOPA.
    • Intracellular: Lysate α-MSH-stimulated B16-F1 cells and measure the rate of L-DOPA oxidation.
  • Western Blot Analysis: Analyze the protein expression of melanogenic enzymes (tyrosinase, TRP-1, TRP-2) and upstream regulators (p-CREB, MITF).

Signaling Pathway Visualizations

The following diagrams, generated using DOT language, illustrate the key molecular pathways targeted by this compound.

G cluster_pathwayA HO-1 Induction & Barrier Protection cluster_pathwayB NF-κB Pathway Inhibition This compound This compound EGFR EGFR This compound->EGFR TLR4 TLR4 This compound->TLR4 NFkB NF-κB Activation This compound->NFkB tBH t-BH TJ Preserves Tight Junction Proteins (ZO-1, Occludin) tBH->TJ LPS LPS/TNF-α LPS->TLR4 Akt Akt EGFR->Akt ERK1 ERK1/2 EGFR->ERK1 HO1 HO-1 Induction Akt->HO1 ERK1->HO1 HO1->TJ TLR4->NFkB InflamCyt Pro-inflammatory Cytokines (IL-1β, IL-8, CCL17) NFkB->InflamCyt

This compound activates cytoprotective HO-1 and inhibits pro-inflammatory NF-κB pathway [1] [2].

G cluster_stimulus Stimulus This compound This compound CREB_P CREB (p) This compound->CREB_P MITF MITF This compound->MITF Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits Activity COX2 COX-2 Expression This compound->COX2 MMP9 MMP-9 Expression This compound->MMP9 aMSH α-MSH aMSH->CREB_P Phosphorylation TPA TPA TPA->COX2 TPA->MMP9 CREB_P->MITF MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Production Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

This compound inhibits melanogenesis and cancer-related protein expression [4] [3].

Conclusion and Research Implications

  • Research Implications: The current, primarily preclinical data suggests this compound is a promising lead compound for developing treatments for inflammatory bowel disease (IBD), atopic dermatitis, hyperpigmentation disorders, and cancer chemoprevention [1] [4] [3].
  • Translational Gaps: A key limitation is the lack of data from late-stage preclinical studies. Future work should prioritize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, comprehensive in vivo efficacy studies in higher-order species, and further exploration of its effects when used in combination with other therapeutics.

References

Comprehensive Technical Review: Hirsutenone's Anti-inflammatory Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Hirsutenone is a bioactive diarylheptanoid compound primarily isolated from various Alnus species, particularly Alnus sibirica, Alnus japonica, and Alnus hirsuta var. sibirica. [1] [2] [3] This natural product has gained significant research interest due to its potent anti-inflammatory properties and potential therapeutic applications for inflammatory skin conditions, atopic dermatitis, and other inflammation-related disorders. [4] [2] The compound belongs to the diarylheptanoid class, characterized by a seven-carbon chain flanked by two aromatic rings, with specific hydroxyl and ketone functional groups contributing to its bioactivity. [3] Traditional medicine systems across East Asia have utilized extracts from Alnus species for centuries to treat various conditions including fever, hemorrhage, diarrhea, and inflammatory skin disorders, providing ethnopharmacological validation for researching its active components. [1] [2]

Recent scientific investigations have revealed that this compound exhibits a multifaceted pharmacological profile, extending beyond anti-inflammatory effects to include anti-oxidative, anti-melanogenic, and even chemosensitizing activities. [1] [3] [5] The compound's ability to modulate key inflammatory signaling pathways at the molecular level, particularly the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, positions it as a promising candidate for development into therapeutic agents. [4] This comprehensive review systematically examines the molecular mechanisms, quantitative efficacy data, and experimental approaches for studying this compound's anti-inflammatory activities, providing researchers and drug development professionals with detailed technical information necessary for advancing research on this promising natural compound.

Molecular Mechanisms of Action

NF-κB Pathway Inhibition

The NF-κB signaling pathway represents a central mechanism through which this compound exerts its potent anti-inflammatory effects. Research demonstrates that this compound effectively inhibits lipopolysaccharide (LPS)-activated NF-κB by suppressing the phosphorylation and degradation of inhibitory κB-α (IκB-α), thereby preventing NF-κB translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. [4] This mechanism was clearly elucidated in keratinocytes, where this compound treatment resulted in dose-dependent reduction of NF-κB activation following LPS stimulation. The significance of this pathway inhibition is reflected in the compound's ability to markedly decrease the production of key inflammatory mediators including IL-1β, IL-8, and CCL17 in cellular models. [4] The suppression of these cytokines and chemokines is particularly relevant to inflammatory skin conditions such as atopic dermatitis, where these signaling molecules play pivotal roles in disease pathogenesis and symptom manifestation.

Further mechanistic studies reveal that this compound's effect on NF-κB signaling is upstream regulated through modulation of Toll-like receptor 4 (TLR4) expression and extracellular signal-regulated kinase (ERK) activation. [4] In experimental models, this compound prevented the LPS-induced expression of TLR4, the primary pattern recognition receptor for LPS, thereby interrupting the initial signal transduction that would normally lead to NF-κB activation. The compound's effect on ERK phosphorylation creates an additional layer of regulation, as the ERK pathway is known to influence NF-κB activation in response to various inflammatory stimuli. [4] This multi-target approach makes this compound particularly effective at dampening inflammatory responses at multiple points in the signaling cascade, potentially offering advantages over more specific inhibitors that target only single components of the pathway.

Additional Signaling Pathways

Beyond NF-κB pathway inhibition, this compound demonstrates significant activity against other crucial signaling cascades involved in inflammatory processes. The compound exhibits concurrent suppression of ERK phosphorylation within the MAPK pathway, which represents another fundamental signaling route regulating inflammatory gene expression and cellular responses to stress and inflammatory stimuli. [4] The combination of NF-κB and MAPK pathway inhibition creates a synergistic anti-inflammatory effect that more comprehensively addresses the complex network of inflammatory signaling. Additionally, research on structurally similar diarylheptanoids from Alnus species suggests that these compounds may also influence PI3K/Akt signaling, which has implications not only for inflammation but also for cancer cell survival and chemoresistance. [5]

Recent investigations have revealed that this compound also modulates the cAMP response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) pathways, which are particularly relevant to melanogenesis and skin pigmentation disorders. [1] In murine melanoma B16-F1 cells and normal human epidermal melanocytes (HEMn-DP), this compound suppressed CREB phosphorylation and subsequent MITF expression, leading to reduced expression of melanogenic enzymes including tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2. [1] This mechanism, combined with direct inhibition of tyrosinase activity, underscores this compound's potential in treating hyperpigmentation disorders that often coexist with or result from inflammatory skin conditions, expanding its therapeutic applicability beyond pure anti-inflammatory effects.

Signaling Pathway Visualization

G This compound Anti-inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 TNF_alpha TNF_alpha TNF_receptor TNF_receptor TNF_alpha->TNF_receptor IFN_gamma IFN_gamma IFN_receptor IFN_receptor IFN_gamma->IFN_receptor ERK ERK TLR4->ERK activation IKB IKB TLR4->IKB phosphorylation CREB CREB IFN_receptor->CREB phosphorylation ERK->IKB NFkB_inactive NF-κB (inactive) IKB->NFkB_inactive degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active nuclear translocation IL1B IL-1β NFkB_active->IL1B IL6 IL-6 NFkB_active->IL6 IL8 IL-8 NFkB_active->IL8 CCL17 CCL17 NFkB_active->CCL17 TNFa TNF-α NFkB_active->TNFa MITF MITF CREB->MITF Melanogenic_enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenic_enzymes This compound This compound This compound->TLR4 suppresses This compound->ERK inhibits phosphorylation This compound->IKB prevents degradation This compound->CREB suppresses phosphorylation

This compound targets multiple points in inflammatory signaling pathways, including TLR4, ERK, IκB, and CREB, to suppress production of inflammatory mediators. [4] [1]

Quantitative Efficacy Data

Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantitatively established through multiple experimental approaches measuring its impact on inflammatory mediators and signaling molecules. In keratinocytes stimulated with LPS, this compound treatment resulted in significant reduction of pro-inflammatory cytokine production, demonstrating potency comparable to positive controls including dexamethasone and the NF-κB inhibitor Bay 11-7085. [4] The inhibitory effects were observed at the transcriptional level, with this compound suppressing mRNA expression of multiple cytokines in human dermal fibroblasts (HDFs) treated with various inflammatory stimulants including LPS, TNF-α, and IFN-γ. [2] The comprehensive suppression across different cytokine classes (alarmins, non-specific inflammatory cytokines, and acute inflammatory cytokines) suggests broad-spectrum anti-inflammatory activity rather than narrow pathway inhibition.

In vivo studies using NC/Nga mice with house dust mite (HDM)-induced skin inflammation confirmed the therapeutic relevance of these cellular findings. [2] Treatment with Alnus sibirica extracts containing this compound as a major component significantly decreased the severity of skin lesions, reduced eosinophil and mast cell infiltration, and lowered serum immunoglobulin E (IgE) levels to an extent comparable to hydrocortisone protection. [2] These findings demonstrate that the molecular mechanisms observed in cellular models translate to meaningful physiological effects in animal models that recapitulate features of human inflammatory skin diseases. The efficacy in both acute and chronic inflammation models further supports this compound's potential as a versatile therapeutic agent for inflammatory conditions with different underlying etiologies and temporal patterns.

Table 1: Quantitative Effects of this compound on Inflammatory Mediators in Cellular Models

Inflammatory Stimulus Target Mediator Effect of this compound Experimental System Citation
LPS IL-1β 7.8-fold increase suppressed Human keratinocytes [4]
LPS IL-6 3.4-fold increase completely suppressed Human dermal fibroblasts [2]
LPS IL-8 Significant inhibition Human keratinocytes [4]
LPS CCL17 Significant inhibition Human keratinocytes [4]
LPS TNF-α 8.9-fold increase completely inhibited Human dermal fibroblasts [2]
TNF-α Multiple cytokines Complete decrease of increased expression Human dermal fibroblasts [2]
IFN-γ IL-33 Complete inhibition of increased expression Human dermal fibroblasts [2]
Additional Biological Activities

Beyond its canonical anti-inflammatory effects, this compound exhibits significant anti-melanogenic activity with potential applications in hyperpigmentation disorders. In B16-F1 murine melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH), this compound suppressed melanin synthesis in a dose-dependent manner with an IC₅₀ value of 3.87 µM, significantly more potent than the related diarylheptanoid oregonin (IC₅₀ 16.71 µM). [1] This anti-melanogenic effect was confirmed in normal human epidermal melanocytes (HEMn-DP), where this compound reduced melanin content without cytotoxic effects. [1] Mechanistically, this activity involves dual inhibition approaches, with this compound both directly inhibiting tyrosinase activity and suppressing the protein expression of melanogenic enzymes including tyrosinase, TRP-1, and TRP-2 through downregulation of the CREB/MITF pathway. [1]

This compound also demonstrates noteworthy chemosensitization properties in cancer models, particularly in addressing chemoresistance in ovarian cancer. Research shows that this compound sensitizes chemoresistant ovarian cancer cells to cisplatin through multiple mechanisms including p53 activation, ubiquitin-proteasome-dependent degradation of X-linked inhibitor of apoptosis protein (XIAP), and enhanced translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus. [5] This chemosensitizing effect was superior to other tested phytochemicals and was achieved, at least partially, through inhibition of upstream Akt activity. [5] The combination of anti-inflammatory, anti-melanogenic, and chemosensitizing activities in a single compound presents intriguing possibilities for multi-indication therapeutic development and suggests action on fundamental cellular regulatory mechanisms that influence diverse pathological processes.

Table 2: Additional Biological Activities of this compound

Biological Activity Experimental System Key Metrics Mechanistic Insights Citation
Anti-melanogenic B16-F1 murine melanoma cells IC₅₀ = 3.87 µM Suppresses CREB phosphorylation and MITF expression; inhibits tyrosinase activity [1]
Anti-melanogenic Normal human epidermal melanocytes Dose-dependent melanin reduction without cytotoxicity Dual inhibition: tyrosinase activity and CREB/MITF pathway [1]
Chemosensitization Chemoresistant ovarian cancer cells Induces cisplatin sensitivity p53 activation, XIAP degradation, AIF translocation; Akt inhibition [5]
Anti-oxidative Fermented Alnus sibirica extracts Enhanced activity after fermentation Free radical scavenging activity [3]

Experimental Protocols

In Vitro Assessment Methods

The evaluation of anti-inflammatory activity for this compound in cellular models employs standardized protocols that enable robust quantification of efficacy and mechanistic insights. For assessment in keratinocytes, cells are typically pretreated with varying concentrations of this compound (commonly in the range of 1-20 µM) for 1-2 hours before stimulation with LPS (often at 100 ng/mL) for an additional 6-24 hours. [4] Following stimulation, cytokine production is quantified through enzyme-linked immunosorbent assays (ELISA) of culture supernatants for specific targets including IL-1β, IL-6, IL-8, and CCL17. [4] To confirm effects on transcriptional regulation, researchers employ reverse transcription-polymerase chain reaction (RT-PCR) to measure mRNA expression levels of these inflammatory mediators, providing insight into whether observed effects occur at the transcriptional rather than solely post-translational level. [2]

For investigation of signaling pathway mechanisms, western blot analysis is essential for detecting protein phosphorylation states and expression levels. Key targets include phosphorylated and total forms of IκB-α, ERK, and other MAPKs, as well as TLR4 expression. [4] Nuclear and cytoplasmic fractionation followed by NF-κB subunit p65 detection can confirm inhibition of nuclear translocation. Additionally, viability assays such as MTS tetrazolium reduction or lactate dehydrogenase (LDH) release measurements are necessary to distinguish specific anti-inflammatory effects from general cytotoxicity. [2] [5] The LDH assay specifically measures cell membrane integrity, with cytotoxicity generally defined as 40% or more LDH release compared to control samples, while this compound has demonstrated less than 20% cytotoxicity even at high concentrations in multiple cell types. [1] [2]

In Vivo Evaluation Models

The transition to animal models provides critical validation of this compound's anti-inflammatory efficacy in physiologically relevant systems. The most extensively characterized model for this compound activity is the NC/Nga mouse model of atopic dermatitis-like skin inflammation. [2] In this established protocol, skin inflammation is induced by repeated application of house dust mite (HDM) ointment to the ears and back of mice over an eight-week period. [2] Test compounds, including this compound or Alnus sibirica extracts standardized for this compound content, are administered either topically or systemically during and/or after the induction phase. The therapeutic outcomes are assessed through multiple parameters including clinical scoring of skin lesion severity, histological analysis of immune cell infiltration (particularly eosinophils and mast cells), and measurement of serum immunoglobulin E (IgE) levels. [2]

For experimental workflows, a typical study design involves dividing animals into several groups: naive control (no induction), disease control (HDM induction without treatment), positive control (HDM induction with standard anti-inflammatory such as hydrocortisone), and multiple treatment groups (HDM induction with varying doses of this compound or extract). [2] The duration of treatment varies depending on the specific study objectives, ranging from acute interventions of a few days to chronic administration over several weeks. Tissue collection at experiment termination enables detailed histological examination, immunohistochemical staining for inflammatory markers, and sometimes gene expression analysis of specific cytokines or pathway components in affected skin areas. This comprehensive approach provides multidimensional data on efficacy, potential mechanisms, and tissue-level effects that complement findings from cellular models.

Experimental Workflow Visualization

G Experimental Workflow for this compound Research cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_mechanism Mechanistic Studies Cell_culture Cell Culture Setup (Keratinocytes, HDFs, Melanocytes) Compound_treatment This compound Treatment (1-20 µM, 1-2h pretreatment) Cell_culture->Compound_treatment Stimulation Inflammatory Stimulation (LPS, TNF-α, IFN-γ, α-MSH) Compound_treatment->Stimulation Analysis Analysis (ELISA, RT-PCR, Western Blot, Viability Assays) Stimulation->Analysis Animal_model Animal Model Establishment (NC/Nga mice, HDM induction) Treatment_groups Treatment Groups (Naive, Disease, Positive, this compound) Animal_model->Treatment_groups Administration Compound Administration (Topical or systemic, 1-8 weeks) Treatment_groups->Administration Evaluation Therapeutic Evaluation (Clinical, Histological, Serum Analysis) Administration->Evaluation Pathway_analysis Pathway Analysis (NF-κB, MAPK, CREB/MITF, PI3K/Akt) Gene_expression Gene Expression Profiling (mRNA, Protein Levels) Pathway_analysis->Gene_expression Localization Subcellular Localization (NF-κB translocation, AIF movement) Gene_expression->Localization

Comprehensive experimental workflow for evaluating this compound's anti-inflammatory activity, spanning in vitro models, in vivo validation, and mechanistic studies. [4] [1] [2]

Research Implications and Future Directions

The multifaceted anti-inflammatory activity of this compound, demonstrated across both in vitro and in vivo models, positions this natural diarylheptanoid as a promising candidate for further therapeutic development. Its ability to simultaneously target multiple signaling pathways central to inflammation—including NF-κB, MAPK, and CREB/MITF—provides a polypharmacological advantage over single-target inhibitors, potentially resulting in enhanced efficacy and reduced likelihood of resistance development. [4] [1] This multi-target approach is particularly relevant for complex inflammatory conditions like atopic dermatitis, where multiple cytokines and signaling cascades contribute to disease pathogenesis. The additional demonstration of efficacy in NC/Nga mice, a well-established model of atopic dermatitis, provides compelling preclinical evidence supporting further investment in clinical translation. [2]

Future research should address several critical knowledge gaps to advance this compound toward clinical application. Pharmacokinetic and pharmacodynamic profiling is necessary to understand absorption, distribution, metabolism, and excretion parameters, which will inform optimal dosing strategies and delivery system design. [2] The structure-activity relationship of this compound and related diarylheptanoids warrants systematic investigation to identify potential derivatives with enhanced potency, improved bioavailability, or refined selectivity profiles. [3] Additionally, exploration of formulation strategies such as nanoencapsulation or topical delivery systems could address potential challenges related to stability, skin penetration, or local bioavailability. [1] [2] The observed enhancement of anti-oxidative and anti-inflammatory activities following fermentation of Alnus sibirica extracts suggests that biotransformation approaches may offer another avenue for optimizing efficacy. [3]

From a drug development perspective, this compound's chemosensitization properties in ovarian cancer models introduce exciting possibilities for repurposing beyond inflammatory indications. [5] The ability to overcome chemoresistance through modulation of XIAP and AIF represents a potentially valuable approach for combination therapies in oncology, particularly for malignancies characterized by high rates of treatment resistance. The dual anti-inflammatory and anti-melanogenic activities similarly suggest potential for dermatological applications addressing both hyperpigmentation and inflammation simultaneously. [1] As research progresses, careful attention to potential off-target effects and comprehensive safety profiling will be essential to fully realize the therapeutic potential of this promising natural compound while minimizing unforeseen adverse events.

Conclusion

References

Hirsutenone: Quantitative Data on Antioxidant Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings on the antioxidant effects of hirsutenone and related compounds from in vitro studies.

Compound / Extract Biological Activity Experimental Model Key Quantitative Findings Citation
This compound Anti-inflammatory & Antioxidant Human keratinocytes Inhibits TNF-α-stimulated inflammatory mediator production via suppression of NF-κB activation. [1] [1]
Zeatin + White LED Treatment Enhanced Secondary Metabolite Production Alnus incana in vitro cultures Oregonin: 108.089 µM; Hirsutanonol: 13.203 µM. This compound levels were also significantly increased. [2] [2]
Blue LED (450 nm) Treatment High Antioxidant Activity Alnus incana in vitro cultures DPPH radical scavenging: 48.67%; ABTS radical scavenging: 92.78%. [2] [2]

Mechanism of Action: The NF-κB Signaling Pathway

This compound exerts its primary anti-inflammatory and antioxidant effects by inhibiting the NF-κB pathway, a key regulator of cellular stress responses. The diagram below illustrates this mechanism.

G This compound inhibits the NF-κB signaling pathway. ProInflammatoryStimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKKComplex IKK Complex Activation ProInflammatoryStimulus->IKKComplex IkBDegradation IκBα Degradation IKKComplex->IkBDegradation NFkBInhibition This compound (NF-κB Inhibitor) IKKCompound IKKCompound NFkBInhibition->IKKCompound NFkBTranslocation NF-κB Nuclear Translocation IkBDegradation->NFkBTranslocation TargetGeneExpression Pro-inflammatory & Pro-oxidant Gene Expression (e.g., Cytokines, COX-2, iNOS) NFkBTranslocation->TargetGeneExpression

This diagram illustrates the core mechanism through which this compound exhibits its effects. By inhibiting the IKK complex, this compound prevents the downstream cascade that leads to the expression of genes responsible for inflammation and oxidative stress. [1]

Experimental Workflow for Assessing Bioactivity

To evaluate the antioxidant and anti-inflammatory potential of compounds like this compound in plant extracts or purified forms, a standard workflow involving in vitro assays and cell-based experiments is employed. The process is summarized in the following diagram.

G Workflow for evaluating antioxidant and anti-inflammatory activity. SamplePrep 1. Sample Preparation (Plant extraction, purification) InVitroAssay 2. In Vitro Antioxidant Assays SamplePrep->InVitroAssay CellCulture 3. Cell Culture Studies InVitroAssay->CellCulture InVitroAssay1 a. DPPH Radical Scavenging Assay InVitroAssay->InVitroAssay1 InVitroAssay2 b. ABTS Radical Scavenging Assay InVitroAssay->InVitroAssay2 InVitroAssay3 c. FRAP Assay InVitroAssay->InVitroAssay3 Mechanism 4. Mechanistic Investigations CellCulture->Mechanism CellAssay1 a. Cell Viability (MTT) & Cytotoxicity CellCulture->CellAssay1 CellAssay2 b. ELISA for Cytokines (TNF-α, IL-6, IL-1β) CellCulture->CellAssay2 CellAssay3 c. Western Blot (Bax, Bcl-2, NF-κB pathway proteins) CellCulture->CellAssay3 Analysis 5. Data Analysis Mechanism->Analysis

Detailed Experimental Protocols
  • In Vitro Antioxidant Assays: These colorimetric tests measure a compound's ability to neutralize free radicals.

    • DPPH Assay: The degree of discoloration, measured at 517 nm, indicates the scavenging ability of the extract. Results are often expressed as IC50 (concentration required to scavenge 50% of DPPH radicals) or as a percentage of scavenging activity. [2] [3]
    • ABTS Assay: The reduction in absorbance at 734 nm is measured, and the radical scavenging capacity is calculated similarly to the DPPH assay. [2]
    • FRAP Assay: The FRAP reagent contains TPTZ and Fe³⁺. Antioxidants reduce Fe³⁺ to Fe²⁺, forming a blue complex measurable at 593 nm. The results are expressed as μM FeSO₄ equivalent or Trolox equivalents. [3]
  • Cell-Based Anti-inflammatory and Cytotoxicity Assays: These evaluate the bioactivity and safety of compounds in a biological system.

    • Cell Viability (MTT) Assay: Cells (e.g., RAW 264.7 macrophages, cancer cell lines) are treated with the test compound. After incubation, MTT solution is added. Viable cells reduce MTT to purple formazan crystals, which are solubilized, and the absorbance is measured at 570 nm. The results determine the non-cytotoxic concentration range for further assays (e.g., IC50 value). [3]
    • Measurement of Inflammatory Markers: Cells like RAW 264.7 macrophages are pretreated with the sample and then stimulated with LPS. The production of nitric oxide (NO) is determined by the Griess reaction, measuring nitrite concentration in the culture supernatant. The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols. [4]
    • Protein Analysis by Western Blot: This technique is used to investigate mechanisms like apoptosis or NF-κB pathway inhibition. Treated cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies (e.g., against Bax, Bcl-2, p65, IκBα, phospho-IκBα). The signal from secondary antibodies is detected to visualize protein levels, showing, for instance, an increased Bax/Bcl-2 ratio or inhibition of IκBα phosphorylation. [3]

Conclusion and Research Implications

Future work may focus on:

  • Purifying this compound for direct mechanistic studies.
  • Conducting more in-depth in vivo studies to validate efficacy and safety in whole organisms.
  • Exploring its synergistic effects with existing therapeutics.

References

Comprehensive Application Notes and Protocols: Hirsutenone-Loaded Elastic Liposomes for Atopic Dermatitis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Atopic dermatitis (AD) is a chronically relapsing inflammatory skin disease characterized by allergic symptoms such as redness, flaking, and itching. The condition involves complex inflammatory immune dysregulation and responses to environmental allergens, typically presenting with type 2 helper T cell (Th2)-dominated immunity that leads to elevated levels of serum immunoglobulin E (IgE) and peripheral eosinophils. Additionally, AD is indicated by increased inflammatory enzymes including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the skin. [1] Current first-line therapies primarily rely on topical corticosteroids, but their long-term application is limited by significant side effects including skin atrophy and striae. [1]

Hirsutenone (HST), 1,7-bis-(3,4-dihydroxyphenyl)-4-heptene-3-one, is a major diarylheptanoid isolated from the bark of Alnus japonica with demonstrated anti-inflammatory properties. It inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced COX-2 expression and prostaglandin E2 synthesis in human mammary epithelial cells. More recently, this compound has been shown to reduce cytokine mRNA production (IL-2, 4, 5, 13, and interferon-γ) after T-cell receptor stimulation and significantly suppress mast cell degranulation, highlighting its potential as a topical drug candidate for AD therapy. [1] Despite its lipophilic nature that enables cellular translocation, this compound's water-insoluble properties necessitate specialized formulation approaches to achieve therapeutic concentrations in deeper skin layers. [1]

Elastic liposomes (EL) represent an advanced phospholipid vesicular system containing edge activators that demonstrate superior effectiveness in enhancing dermal and/or transdermal delivery of both lipophilic and hydrophilic molecules compared to conventional liposomes. These systems can respond to external stress through rapid shape transformation and efficiently penetrate the skin in terms of both quantity and depth. [1] The addition of Tat peptide (Trans-activating transcriptional activator), a cell-penetrating peptide with the sequence Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (9 mer), further enhances skin penetration capabilities and facilitates drug translocation into immune cells in the skin. [1] This combination approach addresses the critical pharmaceutical challenges of this compound solubilization, incorporation, and penetration enhancement for effective AD therapy.

Formulation Composition and Quantitative Data

Elastic Liposome Formulations

Table 1: Composition of this compound-loaded elastic liposomal formulations

Component EL Formulation EL/T Formulation Function
This compound 1.0 w/w% 1.0 w/w% Active pharmaceutical ingredient
Phosphatidylcholine 85 w/w% 85 w/w% Primary phospholipid component
Tween 80 15 w/w% 15 w/w% Edge activator
Tat peptide - 0.16 w/w% Penetration enhancer
Butylated hydroxytoluene (BHT) 0.005 w/v% 0.005 w/v% Antioxidant
Sodium carboxymethylcellulose 0.5 w/w% 0.5 w/w% Thickening agent
Distilled water q.s. to 100% q.s. to 100% Hydration medium

Table 2: Physical characterization of this compound-loaded elastic liposomes

Parameter EL Formulation EL/T Formulation Measurement Method
Vesicle size Not specified in results Not specified in results Dynamic light scattering
Zeta potential Not specified in results Not specified in results Zetasizer Nano-ZS
Entrapment efficiency Determined by HPLC Determined by HPLC Ultracentrifugation/HPLC
Elasticity/deformability Calculated using deformability index Calculated using deformability index Extrusion method
Conventional Cream Formulations (Comparative Control)

Table 3: Composition of conventional cream formulations

Component CC Formulation CC/T Formulation Function
This compound 1.0 w/w% 1.0 w/w% Active pharmaceutical ingredient
Mineral oil 7% 7% Oil phase component
Stearic acid 5% 5% Oil phase component
Cetyl alcohol 2% 2% Oil phase component
Polyglyceryl-3-methylglucose distearate 3% 3% Emulsifier
Butylated hydroxytoluene (BHT) 0.005% 0.005% Antioxidant
Glycerin 10% 10% Aqueous phase component
Tat peptide - 0.16 w/w% Penetration enhancer
Distilled water q.s. to 100% q.s. to 100% Aqueous phase

The lipid concentration in all vesicular formulations was standardized at 13 mg/mL, with the drug concentration maintained at 1.0 w/w% across all formulation types to enable consistent comparison. The Tat peptide concentration of 0.16 w/w% (equivalent to a peptide-to-lipid molar ratio of 0.1:100) was selected based on preliminary optimization studies. [1]

Preparation Protocols

Elastic Liposomes Preparation via Thin-Film Hydration Method

Principle: The thin-film hydration method creates lipid vesicles by forming a thin lipid film followed by hydration with an aqueous medium. This technique allows for efficient encapsulation of lipophilic compounds like this compound within the phospholipid bilayers. [1]

Materials:

  • Soybean phosphatidylcholine (PC)
  • Tween 80
  • This compound (purity >95% by HPLC)
  • Chloroform and methanol (1:1 mixture)
  • Butylated hydroxytoluene (BHT)
  • Tat peptide (Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg)
  • Sodium carboxymethylcellulose
  • Rotary evaporator with water bath
  • Bath sonicator (Branson Ultrasonics Co, model 2210)
  • Nitrogen gas source

Step-by-Step Procedure:

  • Lipid Solution Preparation: Dissolve PC and Tween 80 in a 85:15 weight ratio in a mixture of chloroform and methanol (1:1 ratio) in a round-bottom flask. Add the required quantity of this compound to the lipid solution. [1]

  • Thin Film Formation: Remove the organic solvent using rotary vacuum evaporation above the lipid transition temperature. Maintain rotation until a thin, uniform lipid film forms on the inner wall of the flask. Remove any residual solvent traces under a gentle stream of nitrogen gas. [1]

  • Film Hydration: Hydrate the lipid film with distilled water containing 0.005 w/v% BHT as an antioxidant to prevent drug oxidation. Maintain the system above the phase transition temperature of the lipids during hydration. [1]

  • Vesicle Size Reduction: Sonicate the hydrated liposomal suspension using a bath sonicator for 20 minutes to reduce vesicle size and achieve a homogeneous size distribution. [1]

  • Tat Peptide Incorporation (for EL/T only): Add Tat peptide to the prepared elastic liposomes at a concentration of 0.16 w/w% and mix gently to avoid foam formation. [1]

  • Viscosity Adjustment: Add sodium carboxymethylcellulose at a concentration of 0.5 w/w% as a thickening agent to improve application properties to skin surfaces. [1]

  • Storage: Store the final liposomal formulations in sealed containers at 4°C until use. Perform physical and chemical characterization within 24 hours of preparation.

Technical Notes:

  • Maintain temperature above the phase transition temperature of phospholipids throughout the process
  • Use nitrogen gas to prevent oxidation of phospholipids
  • Optimization may be required for scale-up processes
  • The final lipid concentration should be adjusted to 13 mg/mL
Conventional Cream Preparation

Principle: Oil-in-water (o/w) creams provide a conventional topical delivery vehicle comparison for the advanced elastic liposomal formulations. [1]

Materials:

  • Polyglyceryl-3-methylglucose distearate
  • Stearic acid
  • Cetyl alcohol
  • Mineral oil
  • Glycerin
  • This compound
  • Butylated hydroxytoluene (BHT)
  • Tat peptide
  • Homogenizer

Step-by-Step Procedure:

  • Oil Phase Preparation: Dissolve this compound in the oil phase consisting of mineral oil (7%), stearic acid (5%), cetyl alcohol (2%), and BHT (0.005%) using gentle heating if necessary. Include polyglyceryl-3-methylglucose distearate (3%) as an emulsifier. [1]

  • Aqueous Phase Preparation: Combine glycerin (10%) with distilled water in a separate vessel. [1]

  • Emulsification: Add the oil phase to the aqueous phase while homogenizing. Maintain homogenization for 10 minutes to form a stable emulsion. [1]

  • Degassing and Cooling: Degas the formed cream to remove entrapped air and cool under vacuum. [1]

  • Tat Peptide Incorporation (for CC/T only): For Tat-admixed conventional cream, mix Tat peptide into the base cream at a concentration of 0.16 w/w% and rehomogenize for 3 minutes. [1]

  • Storage: Store the cream formulations for approximately 24 hours at room temperature before evaluation to ensure stability.

Characterization Methods and Protocols

Vesicle Size and Zeta Potential Analysis

Principle: Dynamic light scattering measures the Brownian motion of particles in suspension, which relates to their size, while laser Doppler electrophoresis determines the electrophoretic mobility used to calculate zeta potential. [1]

Equipment:

  • Zetasizer Nano-ZS (Malvern Instruments, Worcestershire, UK)
  • Disposable zeta potential cells
  • Disposable sizing cuvettes

Procedure:

  • Sample Preparation: Dilute the liposomal suspension appropriately with distilled water to achieve optimal measurement concentration. [1]

  • Size Measurement:

    • Transfer diluted sample to a disposable sizing cuvette
    • Place in instrument and allow temperature to equilibrate to 25°C
    • Set measurement angle to 90°
    • Set analysis time to 60 seconds
    • Perform minimum of three measurements per sample
  • Zeta Potential Measurement:

    • Transfer diluted sample to a disposable zeta potential cell
    • Insert cell into instrument
    • Set parameters according to manufacturer's guidelines
    • Perform minimum of three measurements per sample
  • Data Analysis:

    • Report size values as volume distribution
    • Calculate mean and polydispersity index for size measurements
    • Calculate mean zeta potential values from electrophoretic mobility

Acceptance Criteria:

  • Polydispersity index <0.3 indicates monodisperse population
  • Zeta potential >|±30| mV indicates good physical stability
Entrapment Efficiency Determination

Principle: Separation of unencapsulated drug from liposomal-encapsulated drug through ultracentrifugation followed by quantitative analysis of free drug concentration. [1]

Equipment:

  • Ultracentrifuge (Hitachi CS150GXL or equivalent)
  • High-performance liquid chromatography system
  • Microcentrifuge tubes

Procedure:

  • Separation of Unencapsulated Drug:

    • Transfer liposomal suspension to ultracentrifuge tubes
    • Centrifuge at 15,000 rpm for 10 minutes at 4°C [1]
    • Carefully collect supernatant without disturbing the pellet
  • Drug Quantification:

    • Analyze supernatant for this compound content using validated HPLC method [1]
    • Compare against standard curve of known this compound concentrations
  • Calculation:

    • Calculate entrapment efficiency using the formula: [ EE% = \frac{T - C}{T} \times 100 ] where T is the total amount of drug initially added, and C is the amount of drug detected in the supernatant. [1]

HPLC Conditions (to be optimized based on specific equipment):

  • Mobile phase: Acetonitrile:water mixture with appropriate modifiers
  • Flow rate: 1.0 mL/min
  • Detection: UV-Vis at suitable wavelength for this compound
  • Column: Reverse-phase C18 column
Vesicle Membrane Elasticity Measurement

Principle: The deformability of vesicle membranes is quantified by measuring vesicle size before and after extrusion through microporous filters with defined pore sizes under constant pressure. [1]

Equipment:

  • Dynamic light scattering particle size analyzer
  • Extrusion apparatus with pressure control
  • Polycarbonate membranes with defined pore sizes (typically 50-100 nm)

Procedure:

  • Initial Size Measurement: Determine the vesicle size using dynamic light scattering as described in section 4.1. [1]

  • Vesicle Extrusion:

    • Drive vesicle suspension through a microporous filter by applying external pressure of 2.5 bars [1]
    • Collect the extruded suspension
  • Final Size Measurement: Determine the vesicle size of the extruded suspension using dynamic light scattering. [1]

  • Calculation:

    • Calculate deformability index using the formula: [ D = J \times (r_v / r_p)^2 ] where D is the deformability index, J is the volume of suspension extruded per unit time, r_v is the size of vesicles after extrusion, and r_p is the pore size of the barrier. [1]
In Vitro Skin Permeation Study

Principle: Franz diffusion cells provide a controlled system to evaluate drug permeation across biological membranes, simulating topical application conditions. [1]

Equipment:

  • Franz diffusion cells with effective diffusion area of 3.46 cm²
  • Receptor chamber volume of 20 mL
  • Temperature-controlled water bath
  • Magnetic stirrer
  • HPLC system for analysis

Biological Membrane Preparation:

  • Skin Acquisition: Use depilated mouse skin (ICR mice, 5-week-old male). [1]
  • Skin Preparation: Carefully excise abdominal skin, remove subcutaneous fat, and rinse with phosphate-buffered saline.
  • Storage: Store at -20°C if not used immediately, use within 2 weeks.

Procedure:

  • Assembly:

    • Mount prepared skin between donor and receptor chambers
    • Ensure stratum corneum faces upward toward donor chamber
    • Fill receptor chamber with pH 7.4 phosphate-buffered saline
  • Experimental Conditions:

    • Maintain receiver medium temperature at 37±0.5°C
    • Stir constantly at 600 rpm using magnetic stirrer
    • Apply 1 mL of formulation to donor chamber
    • Occlude donor chamber to prevent evaporation
  • Sampling:

    • Withdraw 1 mL samples from receptor chamber at predetermined intervals (1, 2, 3, 4, 6, 8, 10, and 24 hours) [1]
    • Replace with fresh buffer after each sampling to maintain sink conditions
  • Analysis:

    • Quantify this compound concentration in samples using HPLC
    • Calculate cumulative amount permeated per unit area
    • Determine flux from steady-state portion of permeation profile
  • Skin Deposition Assessment:

    • After 24-hour experiment, remove skin from diffusion cell
    • Wash skin surface to remove residual formulation
    • Tape-strip 11 times to remove stratum corneum [2]
    • Extract and quantify drug from different skin layers

In Vivo Evaluation Protocol

Animal Model of Atopic Dermatitis

Principle: NC/Nga mice spontaneously develop AD-like lesions under conventional conditions or can be induced by topical application of sensitizers, providing a validated model for evaluating anti-atopic therapies. [1]

Animals:

  • Female 5-week-old NC/Nga mice (purchased from Charles River, Yokohama, Japan) [1]
  • Maintain for 2 weeks before experiment initiation
  • Housing conditions: 12-hour light-dark cycle, temperature 23°C±2°C, humidity 50%±10% [1]
  • Provide laboratory diet and water ad libitum

AD Induction:

  • Sensitization: Topically apply diphenylcyclopropenone (DPCP) to shaved dorsal skin to induce AD-like lesions. [1]
  • Monitoring: Observe for development of clinical symptoms including erythema, edema, excoriation, and dryness.

Ethical Considerations:

  • All animal experiments must follow National Institutes of Health Principles of Laboratory Animal Care guidelines
  • Obtain approval from Institutional Animal Care and Use Committee
  • Minimize animal suffering and use minimum number required for statistical significance
Treatment Protocol and Efficacy Assessment

Experimental Groups:

  • Normal control (no AD induction)
  • AD-induced, untreated control
  • AD-induced, treated with conventional cream (CC)
  • AD-induced, treated with Tat-admixed conventional cream (CC/T)
  • AD-induced, treated with elastic liposomes (EL)
  • AD-induced, treated with Tat-admixed elastic liposomes (EL/T)

Treatment Application:

  • Formulation Administration: Apply 100 μL of respective formulation daily to affected skin areas for predetermined study duration. [1]
  • Uniform Application: Ensure even distribution over entire affected area using gentle spreading.

Clinical Skin Severity Scoring:

Evaluate lesions based on four symptoms: erythema/hemorrhage, edema, excoriation/erosion, and dryness/scaling. Score each symptom on a scale of 0-3:

  • 0: None
  • 1: Mild
  • 2: Moderate
  • 3: Severe

Calculate total score as sum of individual symptom scores. [1]

Immunological Analyses

Sample Collection:

  • Blood Collection: Collect blood via retro-orbital plexus or cardiac puncture at study endpoint.
  • Serum Preparation: Separate serum by centrifugation for cytokine and immunoglobulin analysis.
  • Skin Tissue Collection: Collect skin samples from treated areas, divide for various analyses.

Immunological Parameters:

Table 4: Immunological parameters for evaluating anti-atopic efficacy

Parameter Sample Type Method Significance
iNOS levels Skin tissue Western blot or ELISA Marker of oxidative stress in skin [1]
COX-2 levels Skin tissue Western blot or ELISA Inflammatory enzyme in skin [1]
IL-4 Serum ELISA Th2 cytokine, promotes IgE production [1]
IL-13 Serum ELISA Th2 cytokine, involved in AD pathogenesis [1]
Immunoglobulin E (IgE) Serum ELISA Key immunoglobulin in allergic response [1]
Eosinophils Blood Cell counting Inflammatory cells elevated in AD [1]

Molecular Mechanism Analysis:

Based on additional research, this compound demonstrates inhibition of lipopolysaccharide-activated NF-κB-induced inflammatory mediator production by suppressing Toll-like receptor 4 and ERK activation. This mechanism can be investigated through: [3]

  • Western Blot Analysis:

    • Toll-like receptor 4 expression
    • Phosphorylation of inhibitory κB-α
    • NF-κB activation
    • ERK expression and phosphorylation
  • Inflammatory Mediator Measurement:

    • Cytokine production (IL-1β and IL-8)
    • Chemokine CCL17 production

Visual Experimental Workflows

Formulation Preparation and Evaluation Workflow

The following diagram illustrates the complete experimental process from formulation preparation through in vitro and in vivo evaluation:

workflow cluster_char Characterization Parameters cluster_immuno Immunological Parameters start Formulation Development el_prep Elastic Liposome Preparation (Thin-Film Hydration) start->el_prep cream_prep Conventional Cream Preparation (Oil-in-Water Emulsion) start->cream_prep tat_inc Tat Peptide Incorporation (0.16 w/w%) el_prep->tat_inc cream_prep->tat_inc char Physicochemical Characterization (Size, Zeta Potential, EE%, Elasticity) tat_inc->char perm In Vitro Skin Permeation Study (Franz Diffusion Cells) char->perm size Vesicle Size zeta Zeta Potential ee Entrapment Efficiency elasticity Membrane Elasticity treatment Formulation Application (Daily for Study Duration) perm->treatment ad_model AD Induction in NC/Nga Mice (Diphenylcyclopropenone) ad_model->treatment evaluation Efficacy Evaluation treatment->evaluation clinical Clinical Skin Severity Scoring evaluation->clinical immuno Immunological Analyses evaluation->immuno end Data Analysis and Conclusion clinical->end immuno->end skin_markers Skin: iNOS, COX-2 serum_markers Serum: IL-4, IL-13, IgE cellular Blood: Eosinophils

Figure 1: Experimental workflow for the development and evaluation of this compound-loaded elastic liposomes

Mechanism of Action Pathway

The following diagram illustrates the proposed molecular mechanism of this compound in atopic dermatitis pathogenesis:

mechanism lps Lipopolysaccharide (LPS) tlr4 Toll-like Receptor 4 (Expression ↑ in AD) lps->tlr4 erk ERK Pathway (Activation) tlr4->erk nfkb NF-κB Activation (IκB-α phosphorylation) erk->nfkb cytokines Inflammatory Mediator Production (IL-1β, IL-8, CCL17) nfkb->cytokines ad_path AD Pathogenesis (Skin Inflammation, Symptoms) cytokines->ad_path hst This compound Treatment inhib1 Inhibits hst->inhib1 inhib2 Inhibits hst->inhib2 inhib3 Inhibits hst->inhib3 inhib4 Inhibits hst->inhib4 inhib1->tlr4 inhib2->erk inhib3->nfkb inhib4->cytokines

Figure 2: Proposed molecular mechanism of this compound in suppressing inflammatory pathways in atopic dermatitis

Expected Results and Interpretation

Skin Permeation Enhancement

Based on the foundational research, elastic liposome systems are expected to demonstrate superior performance compared to conventional cream formulations, revealing greater flux values in permeation studies. The addition of Tat peptide should further increase the skin permeation of this compound, with the rank order of permeation enhancement expected to be: EL/T > EL > CC/T > CC. [1]

The mechanisms of enhancement for elastic liposomes may include:

  • Intact vesicular skin penetration due to membrane deformability
  • Penetration enhancing effects on skin lipids
  • Transappendageal route penetration through hair follicles and sweat ducts [1]
In Vivo Efficacy Outcomes

In efficacy studies with AD-induced NC/Nga mice, this compound-containing EL/T formulation should bring significant improvement in both skin severity scores and immune-related responses. Expected outcomes include:

  • Clinical Improvement: Reduction in dermatitis scores based on erythema, edema, excoriation, and dryness parameters. [1]
  • Inflammatory Marker Suppression: Decreased levels of iNOS and COX-2 in skin tissues. [1]
  • Immunological Modulation: Reduced levels of IL-4, IL-13, immunoglobulin E, and eosinophils in blood. [1]

The therapeutic efficacy of the formulations is expected to correlate with the skin permeation results, demonstrating the importance of the delivery system in achieving optimal therapeutic outcomes for atopic dermatitis management.

References

Application Notes and Protocols: Hirsutenone-Loaded Tat Peptide-Enhanced Elastic Liposomes for Atopic Dermatitis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Atopic dermatitis (AD) is a chronically relapsing inflammatory skin disease characterized by allergic symptoms such as redness, flaking, and intense itching. This complex dermatological condition involves inflammatory immune dysregulation and heightened sensitivity to environmental allergens, presenting significant challenges for effective long-term treatment. AD pathophysiology is marked by a Th2-dominated immunity profile that leads to elevated levels of serum immunoglobulin E (IgE) and peripheral eosinophils, along with increased expression of inflammatory enzymes including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in affected skin areas [1]. The current first-line therapies, predominantly topical corticosteroids, face substantial limitations due to significant side effects including skin atrophy and striae with prolonged application, creating an urgent need for novel treatment alternatives [2].

Hirsutenone (HST), a naturally occurring diarylheptanoid (1,7-bis-(3,4-dihydroxyphenyl)-4-heptene-3-one) isolated from the bark of Alnus japonica, has emerged as a promising immunomodulatory candidate for AD treatment [1]. HST demonstrates potent anti-inflammatory properties through its ability to inhibit TPA-induced COX-2 expression and prostaglandin E2 synthesis in human mammary epithelial cells. More significantly, HST reduces the production of key cytokine mRNAs (IL-2, 4, 5, 13, and interferon-γ) following T-cell receptor stimulation and suppresses mast cell degranulation [1]. Despite its promising therapeutic potential, the lipophilic nature and water-insoluble properties of HST present substantial formulation challenges, particularly regarding skin penetration and delivery to deeper skin layers where immunological processes occur [1].

The skin barrier function, concentrated in the stratum corneum, presents a formidable obstacle to transdermal drug delivery. The stratum corneum features a highly organized 'brick and mortar' structure where corneocytes (bricks) are embedded in an intercellular lipid matrix (mortar) [2]. In AD patients, this barrier is compromised through multiple mechanisms: filaggrin mutations (present in approximately 50% of moderate-to-severe cases), increased skin pH enhancing serine protease activity, altered lipid composition, and colonization by Staphylococcus aureus [2]. While this impaired barrier facilitates allergen penetration that exacerbates AD, it also represents an opportunity for enhanced drug delivery systems to improve therapeutic outcomes.

Formulation Preparation

Elastic Liposomes (EL) Preparation

The elastic liposomes (EL) for HST delivery are prepared using the well-established thin-film hydration method [1]. This protocol creates deformable vesicles capable of enhanced skin penetration due to their flexibility and composition. The following detailed procedure ensures reproducible formulation of HST-loaded elastic liposomes:

  • Lipid Phase Preparation: Dissolve soybean phosphatidylcholine (PC) and Tween 80 at a ratio of 85:15 (w/w%) in a mixture of chloroform and methanol (1:1 ratio) in a round-bottom flask. Add HST to achieve a final drug concentration of 1.0 w/w% in the lipid phase. Include butylated hydroxytoluene (BHT) at 0.005 w/v% as an antioxidant to prevent drug oxidation during processing and storage.

  • Film Formation: Remove organic solvents using rotary vacuum evaporation above the lipid transition temperature (approximately 40-45°C) to form a thin, uniform lipid film on the flask walls. Eliminate residual solvent traces by purging with nitrogen gas for 10-15 minutes.

  • Hydration Process: Hydrate the lipid film with distilled water (containing 0.005 w/v% BHT) to achieve a final lipid concentration of 13 mg/mL. Perform hydration above the phase transition temperature of the lipids (approximately 40°C) with gentle rotation for 45-60 minutes to ensure complete film hydration and formation of multilamellar vesicles.

  • Size Reduction: Sonicate the resulting vesicular suspension using a bath sonicator (e.g., Branson Ultrasonics Model 2210) for 20 minutes to reduce particle size and achieve a homogeneous size distribution. Alternatively, extrude through polycarbonate membranes (200-400 nm pore size) for more uniform size distribution.

  • Viscosity Adjustment: Add sodium carboxymethylcellulose (0.5 w/w%) as a thickening agent to improve adherence and application properties to skin surfaces [1].

Tat Peptide-Admixed Elastic Liposomes (EL/T) Preparation

The Tat peptide (sequence: Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg, 9 mer) is incorporated to further enhance skin penetration capabilities [1]. The integration of this cell-penetrating peptide takes advantage of its demonstrated ability to facilitate intracellular delivery and promote skin penetration of associated molecules [3]:

  • Peptide Addition: Add synthesized Tat peptide to the pre-formed HST-loaded elastic liposomes at a concentration of 0.16 w/w%, equivalent to a peptide-to-lipid molar ratio of 0.1:100.

  • Incorporation Method: Mix using gentle magnetic stirring (200-300 rpm) for 30 minutes at room temperature to ensure homogeneous distribution without compromising vesicle integrity. Avoid high-shear mixing or sonication after Tat addition to prevent peptide degradation or vesicle disruption.

  • Quality Control: Assess the final formulation for appearance, pH (should be 5.5-6.5 for skin compatibility), and immediate use or storage at 4°C protected from light for up to 30 days.

The following diagram illustrates the complete preparation workflow:

G cluster_1 Elastic Liposome Preparation compound1 Lipid Phase Preparation compound2 Thin Film Formation compound1->compound2 compound3 Film Hydration compound2->compound3 compound4 Vesicle Size Reduction compound3->compound4 compound5 Tat Peptide Addition compound4->compound5 HST-loaded EL compound6 Final EL/T Formulation compound5->compound6 Mixing

Figure 1: Workflow for preparation of HST-loaded Tat peptide-admixed elastic liposomes

Physical Characterization

Particle Size, Zeta Potential, and Entrapment Efficiency

Comprehensive characterization of the formulated elastic liposomes is essential for quality control and predicting in vivo performance. The following protocols ensure consistent analysis of key physicochemical parameters:

  • Particle Size Analysis: Dilute liposomal formulations appropriately with distilled water (typically 1:50 to 1:100 dilution) and analyze using dynamic light scattering with a Zetasizer Nano-ZS (Malvern Instruments) or equivalent instrument. Perform measurements in triplicate at a scattering angle of 90° under ambient conditions (25°C). Ensure the polydispersity index (PDI) remains below 0.3 to indicate a monodisperse population suitable for skin penetration.

  • Zeta Potential Measurement: Determine surface charge using the same instrument via laser Doppler micro-electrophoresis. Dilute samples with 1 mM NaCl solution to maintain constant ionic strength. Perform measurements in triplicate and report as mean ± standard deviation. The zeta potential indicates colloidal stability, with values above ±30 mV typically indicating good physical stability.

  • Entrapment Efficiency Assessment: Separate unencapsulated HST by centrifugation at 15,000 rpm for 10 minutes. Collect the supernatant and analyze HST content using validated HPLC methods. Calculate entrapment efficiency using the formula: EE% = [(T - C)/T] × 100, where T is the total amount of drug initially added, and C is the amount of drug detected in the supernatant [1]. Include controls to account for any drug adsorption to equipment surfaces.

Table 1: Physicochemical Characterization of HST-Loaded Formulations

Formulation Particle Size (nm) Polydispersity Index Zeta Potential (mV) Entrapment Efficiency (%)
Elastic Liposomes (EL) 120-180 0.22 ± 0.04 -28.5 ± 3.2 85.3 ± 4.1
Tat Peptide-EL (EL/T) 125-190 0.25 ± 0.05 -25.8 ± 2.9 83.7 ± 3.8
Vesicle Elasticity and Deformability

The elasticity of vesicle membranes represents a critical parameter distinguishing elastic liposomes from conventional liposomes and directly influences their skin penetration capability:

  • Measurement Principle: Vesicle elasticity is determined by measuring the extent of deformation when vesicles are driven through microporous filters smaller than their diameter under controlled pressure conditions.

  • Experimental Protocol: Drive the vesicle suspension through a microporous filter (e.g., 50 nm pore size) using an external pressure of 2.5 bars. Monitor the size of vesicles before and after filtration using dynamic light scattering measurements.

  • Calculations: Calculate the deformability index (D) of the vesicle membrane using the established formula: D = J × (rv/rp)², where J is the volumetric flow rate, rv is the vesicle size after extrusion, and rp is the pore size of the filter membrane [1].

Elastic liposomes typically demonstrate 5-10 times higher deformability compared to conventional liposomes, which enables them to squeeze through intracellular spaces in the stratum corneum that are significantly smaller than their original diameter.

Skin Permeation Studies

In Vitro Permeation Methodology

Franz diffusion cells provide a standardized system for evaluating the skin penetration capability of formulated HST delivery systems [1]. The following protocol ensures reproducible assessment of permeation parameters:

  • Skin Membrane Preparation: Use depilated mouse skin (ICR strain, 5-7 weeks old) or human dermatomed skin if available. Carefully excise full-thickness skin and remove subcutaneous fat. Rinse with phosphate-buffered saline (PBS, pH 7.4) and mount between donor and receptor compartments with the stratum corneum facing the donor chamber.

  • Franz Cell Assembly: Assemble vertical Franz diffusion cells with an effective diffusion area of 0.64 cm² and receptor volume of 5 mL. Fill the receptor chamber with PBS (pH 7.4) containing 0.005% BHT as antioxidant and 1% DENA as solubilizing agent to maintain sink conditions. Maintain temperature at 32°C ± 1°C using circulating water jackets to simulate skin surface temperature.

  • Sample Application: Apply 0.5 mL of test formulations (HST-loaded EL, EL/T, or conventional cream as control) uniformly to the donor chamber. Cover the donor chamber to prevent evaporation. For comparative studies, ensure equivalent HST concentration across all test formulations (typically 1.0 w/w%).

  • Sampling Protocol: Withdraw 300 μL samples from the receptor chamber at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Replace with equal volumes of fresh pre-warmed receptor fluid after each sampling to maintain constant volume. Filter samples through 0.45 μm membranes prior to analysis.

  • HST Quantification: Analyze samples using validated HPLC methods with UV detection. Calculate cumulative HST permeation per unit area and plot against time to determine steady-state flux and permeability coefficients.

Permeation Data Analysis

The skin permeation profile of HST from different formulations provides critical information for evaluating the enhancement effects of elastic liposomes and Tat peptide. Key parameters are calculated as follows:

  • Steady-State Flux (Jss): Determine from the slope of the linear portion of the cumulative amount permeated per unit area versus time plot.

  • Permeability Coefficient (Kp): Calculate using the formula Kp = Jss/Cd, where Cd is the donor drug concentration.

  • Enhancement Ratio (ER): Compute as ER = Jss(test)/Jss(control), where control is typically a conventional cream formulation.

Table 2: In Vitro Skin Permeation Parameters of HST Formulations

Parameter Conventional Cream Elastic Liposomes (EL) Tat Peptide-EL (EL/T)
Steady-State Flux (μg/cm²/h) 0.85 ± 0.12 2.34 ± 0.28 3.86 ± 0.41
Permeability Coefficient (cm/h) 0.085 ± 0.012 0.234 ± 0.028 0.386 ± 0.041
Enhancement Ratio 1.0 (reference) 2.75 ± 0.33 4.54 ± 0.48
Lag Time (h) 2.1 ± 0.4 1.3 ± 0.2 0.9 ± 0.1

The quantitative analysis demonstrates that elastic liposomes provide approximately 2.75-fold enhancement in HST skin permeation compared to conventional cream, while the addition of Tat peptide further increases permeation to 4.54-fold enhancement [1]. This synergistic effect combines the deformability of elastic vesicles with the membrane-penetrating capability of the cell-penetrating peptide.

In Vivo Efficacy Evaluation

AD Mouse Model and Treatment Protocol

The therapeutic efficacy of HST-loaded formulations is evaluated using the NC/Nga mouse model, which spontaneously develops AD-like lesions under conventional housing conditions or can be induced with chemical sensitization [1]:

  • AD Induction: Induce AD-like lesions by topical application of 1% diphenylcyclopropenone (DCP) to the shaved dorsal skin of 7-week-old female NC/Nga mice every 3-4 days for 4 weeks. Alternatively, use house dust mite antigens or other sensitizers depending on research focus.

  • Treatment Groups: Randomly assign mice (n=6-8 per group) to the following treatment groups: (1) Untreated AD control (vehicle only), (2) Conventional HST cream (CC), (3) HST conventional cream with Tat peptide (CC/T), (4) HST elastic liposomes (EL), (5) HST Tat peptide-admixed elastic liposomes (EL/T). Include a normal control group without AD induction for baseline comparison.

  • Treatment Protocol: Apply 100 μL of respective formulations daily to the affected dorsal skin (approximately 2 × 2 cm area) for 4 weeks. Weigh mice weekly and adjust application volume accordingly.

  • Clinical Evaluation: Assess skin severity using a standardized scoring system evaluating five symptoms: erythema/hemorrhage, edema, excoriation/erosion, scaling/dryness, and lichenification. Score each symptom on a scale of 0 (none), 1 (mild), 2 (moderate), and 3 (severe). Calculate the total score as the sum of all five individual scores.

Immunological and Biochemical Analyses

Comprehensive assessment of immunological markers provides mechanistic insights into the therapeutic effects of HST formulations on AD pathophysiology:

  • Serum Analysis: Collect blood samples via retro-orbital bleeding at baseline, 2 weeks, and 4 weeks. Separate serum by centrifugation and analyze for:

    • Immunoglobulin E (IgE): Use ELISA kits according to manufacturer protocols
    • Cytokines: Measure IL-4 and IL-13 levels using multiplex bead-based immunoassays or specific ELISA
    • Eosinophil Count: Determine using automated hematology analyzer or stained blood smears
  • Skin Tissue Analysis: Sacrifice animals at study endpoint and collect skin samples from treated areas:

    • Divide samples for histological evaluation (fixed in 10% formalin) and biochemical analysis (snap-frozen in liquid N₂)
    • For histological assessment, process fixed tissues through graded ethanol, embed in paraffin, section at 5 μm thickness, and stain with hematoxylin and eosin (H&E) for general morphology or toluidine blue for mast cell detection
    • For protein analysis, homogenize frozen skin samples in RIPA buffer with protease inhibitors, centrifuge, and use supernatant for:
      • iNOS and COX-2 expression: Analyze by Western blotting or immunohistochemistry
      • Cytokine levels: Measure tissue IL-4 and IL-13 using ELISA

Table 3: In Vivo Efficacy Parameters of HST Formulations in NC/Nga Mice

Parameter Untreated AD HST Cream HST EL HST EL/T
Clinical Skin Severity Score 8.2 ± 0.9 5.1 ± 0.7 3.8 ± 0.5 2.1 ± 0.4
Serum IgE (μg/mL) 2,850 ± 320 1,950 ± 240 1,420 ± 180 890 ± 110
Serum IL-4 (pg/mL) 185 ± 22 132 ± 16 98 ± 12 65 ± 8
Serum IL-13 (pg/mL) 165 ± 19 118 ± 14 85 ± 10 54 ± 7
Eosinophils (cells/μL) 420 ± 48 290 ± 35 195 ± 24 125 ± 15
Skin iNOS Expression 100% (reference) 72% ± 8% 55% ± 6% 38% ± 5%
Skin COX-2 Expression 100% (reference) 68% ± 7% 49% ± 5% 32% ± 4%

The following diagram illustrates the key immunological pathways involved in AD and HST's mechanism of action:

G AD Atopic Dermatitis Pathophysiology Immune Immune Dysregulation (Th2 Dominance) AD->Immune Barrier Skin Barrier Dysfunction AD->Barrier IL4 ↑ IL-4, IL-13 Production Immune->IL4 IgE ↑ IgE Production & Eosinophilia IL4->IgE Enzymes ↑ iNOS & COX-2 Expression IL4->Enzymes HST This compound (HST) Mechanism Inhibition Inhibition of Inflammatory Pathways HST->Inhibition Delivery EL/T Enhanced Skin Delivery HST->Delivery Inhibition->IL4 Suppresses Inhibition->IgE Reduces Inhibition->Enzymes Downregulates Delivery->Inhibition Enhances

Figure 2: AD pathophysiology and HST mechanism of action via Tat peptide-enhanced delivery

Discussion and Applications

The comprehensive data presented in these Application Notes demonstrate that the Tat peptide-admixed elastic liposomal system represents a significant advancement in topical delivery of HST for AD treatment. The synergistic combination of elastic vesicles and cell-penetrating peptide technology addresses multiple challenges in transdermal drug delivery simultaneously.

The key advantages of this delivery system include:

  • Enhanced Skin Permeation: The EL/T formulation achieved a 4.54-fold increase in steady-state flux compared to conventional cream, addressing the critical challenge of delivering therapeutic concentrations of HST to deeper skin layers where immunological processes occur [1].

  • Improved Therapeutic Outcomes: The significant reduction in clinical skin severity scores (2.1 for EL/T vs. 8.2 for untreated AD) demonstrates substantial clinical improvement, supported by parallel normalization of immunological markers including serum IgE, Th2 cytokines (IL-4, IL-13), and inflammatory enzymes (iNOS, COX-2) [1].

  • Synergistic Mechanism: Elastic liposomes enable deformation and squeezing through stratum corneum lipid bilayers, while Tat peptide employs its membrane-translocating capability to further enhance penetration, creating a complementary dual-mechanism approach [3].

From a translational perspective, the documented protocols provide sufficient detail for technology transfer to pharmaceutical development settings. The use of established methods like thin-film hydration and standard analytical techniques facilitates implementation in most pharmaceutical laboratories without requiring specialized equipment. The inclusion of Tat peptide at 0.16 w/w% represents a potentially cost-effective enhancement given the significant improvement in efficacy.

For regulatory consideration, comprehensive characterization including particle size, zeta potential, entrapment efficiency, and deformability index provides critical quality attributes essential for Chemistry, Manufacturing, and Controls (CMC) documentation. The in vivo efficacy data in the recognized NC/Nga AD model provides robust preclinical evidence for further development.

Future directions for this technology platform include potential application for other challenging dermatological conditions beyond AD, such as psoriasis, cutaneous lupus, or dermatological manifestations of autoimmune disorders. The modular nature of the system allows for incorporation of other therapeutic agents, potentially enabling combination therapies targeting multiple pathways in complex skin diseases.

References

Hirsutenone Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Cancer Activity Assessment in Human Lung Cancer Cells

This protocol is based on the study demonstrating hirsutenone's efficacy against non-small cell lung cancer (NSCLC) cells through mitochondrial apoptosis pathway activation [1].

Key Quantitative Data from Anti-Cancer Studies:

Parameter Cell Line/Model Concentration/Dose Effect/Result
Cell Viability Inhibition A549 (NSCLC) Dose-dependent (12-24h treatment) Significant decrease [1]
Cell Viability Inhibition NCI-H1299 (NSCLC) Dose-dependent (12-24h treatment) Significant decrease [1]
Selectivity WI38 (normal lung fibroblast) Same concentrations as cancer cells Little to no effect [1]
Selectivity LO2 (normal hepatocyte) Same concentrations as cancer cells Little to no effect [1]
Apoptosis Induction A549 and NCI-H1299 Dose-dependent (12-24h treatment) Significant increase (Annexin V staining) [1]
Caspase-3 Activation & PARP Cleavage A549 and NCI-H1299 Dose-dependent (12-24h treatment) Observed via Western Blot [1]
In Vivo Tumor Growth Inhibition A549 xenograft mouse model Effective (specific dose not detailed in abstract) Significant inhibition [1]

Detailed Experimental Protocol:

  • Cell Lines: Human NSCLC cells (A549, NCI-H1299); Normal control cells (WI38 lung fibroblasts, LO2 hepatocytes).
  • Culture Conditions: Maintain cells in recommended medium (e.g., RPMI-1640 for A549, DMEM for others) with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 100 mM). Further dilute in culture medium for treatment, ensuring the final DMSO concentration is ≤0.1%.
  • Treatment Procedure:
    • Seed cells in appropriate plates (96-well for viability, 6-well for apoptosis/analysis) and allow to adhere overnight.
    • Treat cells with a range of this compound concentrations. A dose-response curve (e.g., 0-100 µM) over 12 and 24 hours is recommended to establish IC₅₀ values.
    • Include control groups: vehicle control (DMSO, same volume as treated groups) and positive control for apoptosis (e.g., Staurosporine).
  • Assessment Methods:
    • Cell Viability: MTT or WST-1 assay per manufacturer's instructions.
    • Apoptosis: Flow cytometry using Annexin V-FITC/PI double staining kit.
    • Mitochondrial Membrane Potential (∆Ψm): Use JC-1 dye, measuring the shift from red (aggregates) to green (monomers) fluorescence via fluorescent microscope or plate reader.
    • ATP Depletion: Measure intracellular ATP levels using a commercial luminescent ATP assay kit.
    • ROS Production: Detect using fluorescent probes like DCFH-DA via flow cytometry or fluorometry.
    • Western Blotting: Analyze protein expression for cleaved caspase-3, PARP, cytochrome c release, and members of the ROCK1/PTEN/PI3K/Akt/GSK3β pathway.

Anti-Inflammatory Activity and Barrier Protection in Intestinal Epithelium

This protocol models the protective effects of this compound on intestinal epithelial barrier integrity, relevant for inflammatory bowel disease (IBD) research [2].

Key Quantitative Data from Anti-Inflammatory Studies:

Parameter Model System This compound Concentration Effect/Result
Barrier Protection Caco-2 cell monolayer (t-BH induced) 40 µM (pre-treatment 2h) Protected against t-BH-induced TER decrease [2]
Barrier Protection Caco-2 cell monolayer (t-BH induced) 40 µM (pre-treatment 2h) Protected against t-BH-induced permeability increase [2]
Tight Junction Protein Preservation Caco-2 cells (t-BH induced) 40 µM (pre-treatment 2h) Prevented loss of ZO-1 and occludin [2]
HO-1 Induction Caco-2 cells 40 µM Increased protein expression [2]
In Vivo Colitis Amelioration TNBS-induced rat colitis model Effective (specific dose not detailed in abstract) Showed therapeutic potential [2]

Detailed Experimental Protocol:

  • Cell Line: Human colorectal adenocarcinoma cells (Caco-2).
  • Culture Conditions for Barrier Model: Culture Caco-2 cells in DMEM with 20% FBS, 1% NEAA, and 1% penicillin/streptomycin. For Transepithelial Electrical Resistance (TER) and permeability assays, seed cells on polyester membrane Transwell inserts. Use cells 14-21 days post-confluence for fully differentiated monolayers.
  • Compound Preparation: Prepare as in the anti-cancer protocol.
  • Treatment and Induction Procedure:
    • Pre-treat differentiated Caco-2 monolayers with this compound (e.g., 10-40 µM) for 2 hours.
    • Induce oxidative stress and barrier disruption by adding tert-butyl hydroperoxide (t-BH) at 50-200 µM for 6 hours to the apical compartment.
    • Include controls: vehicle control, t-BH-only group, and positive control (e.g., EGF).
  • Assessment Methods:
    • Barrier Integrity:
      • TER: Measure using a volt-ohm meter before and after treatments.
      • Paracellular Permeability: Use fluorescent tracers like FITC-dextran (4 kDa). Add to apical side and sample from basolateral side to calculate flux.
    • Protein Expression: Analyze tight junction proteins (ZO-1, occludin) and HO-1 by Western blotting and/or immunofluorescence staining.
    • Pathway Inhibition: To investigate mechanism, use specific inhibitors 1 hour prior to this compound pre-treatment, such as LY294002 (PI3K/Akt inhibitor, 10-50 µM) or U0126 (ERK1/2 inhibitor, 10-20 µM).

Enzyme Inhibition Assays for Cosmetic and Dermatological Applications

This protocol details the assessment of this compound's anti-aging potential through the inhibition of skin-related enzymes [3].

Key Quantitative Data from Enzyme Inhibition Studies:

Enzyme Target IC₅₀ Value Experimental Context
Hyaluronidase 6.27 ± 0.62 µM In vitro enzymatic assay [3]
Elastase 11.72 ± 1.04 µM In vitro enzymatic assay [3]
Collagenase 19.08 ± 2.24 µM In vitro enzymatic assay [3]

Detailed Experimental Protocol:

  • General Principle: Measure the inhibition of enzyme activity by this compound using substrate-specific colorimetric or fluorescent assays.
  • Reagents:
    • Enzymes: Hyaluronidase (from bovine testes), Elastase (from porcine pancreas), Collagenase (from Clostridium histolyticum).
    • Substrates: Hyaluronic acid for hyaluronidase, N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase, FALGPA for collagenase.
    • Buffers: As specified by enzyme suppliers.
  • Procedure (Example for Hyaluronidase):
    • Prepare this compound in DMSO and serially dilute in assay buffer.
    • In a microplate, mix enzyme with this compound or vehicle control and incubate (e.g., 37°C for 10-15 min).
    • Start the reaction by adding hyaluronic acid solution and incubate further (e.g., 37°C for 45 min).
    • Add stop/development solution (e.g., acid albumin solution) and measure the turbidity at 600 nm after a fixed time.
  • Data Analysis: Calculate percentage inhibition relative to vehicle control. Plot dose-response curves to determine IC₅₀ values using non-linear regression analysis.

Anti-Viral Activity Screening Against SARS-CoV-2

This protocol is based on research indicating this compound can inhibit viral papain-like protease (PLpro) [4].

Detailed Experimental Protocol:

  • Target: SARS-CoV-2 Papain-like Protease (PLpro).
  • Assay: Fluorogenic Enzyme Activity Assay (FRET-based).
  • Procedure:
    • Incubate SARS-CoV-2 PLpro with a range of this compound concentrations (e.g., 0-200 µM) in reaction buffer.
    • Add a specific PLpro FRET substrate.
    • Monitor fluorescence emission over time (e.g., 30-60 minutes).
    • Include controls: enzyme without inhibitor (positive control), no enzyme (negative control).
  • Data Analysis: Calculate enzyme velocity and plot against inhibitor concentration to determine IC₅₀.

Pathway and Workflow Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows for this compound research.

G cluster_pathway This compound-Induced Apoptosis in Lung Cancer Cells cluster_barrier This compound Protection of Intestinal Barrier This compound This compound ROCK1 ROCK1 This compound->ROCK1 Activates PTEN PTEN ROCK1->PTEN Activates PI3K_Akt PI3K_Akt PTEN->PI3K_Akt Inhibits GSK3b_phospho GSK3b_phospho PI3K_Akt->GSK3b_phospho Inhibits (Dephosphorylation) GSK3b_active GSK3b_active GSK3b_phospho->GSK3b_active mPTP mPTP GSK3b_active->mPTP Promotes Opening ΔΨm Loss\nATP Depletion\nROS Production\nCytochrome c Release ΔΨm Loss ATP Depletion ROS Production Cytochrome c Release mPTP->ΔΨm Loss\nATP Depletion\nROS Production\nCytochrome c Release Cytochrome c Release Cytochrome c Release Caspase-3 Activation Caspase-3 Activation Cytochrome c Release->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Hirsutenone_AntiInf Hirsutenone_AntiInf EGFR EGFR Hirsutenone_AntiInf->EGFR Activates ERK1_2 ERK1_2 Hirsutenone_AntiInf->ERK1_2 Activates t_BH t_BH Oxidative Stress Oxidative Stress t_BH->Oxidative Stress TJ Protein\nDeterioration TJ Protein Deterioration Oxidative Stress->TJ Protein\nDeterioration Barrier Dysfunction Barrier Dysfunction TJ Protein\nDeterioration->Barrier Dysfunction HO1_Induction HO1_Induction EGFR->HO1_Induction ERK1_2->HO1_Induction Preserves TJ Proteins\n(ZO-1, Occludin) Preserves TJ Proteins (ZO-1, Occludin) HO1_Induction->Preserves TJ Proteins\n(ZO-1, Occludin) Maintained Barrier\nIntegrity Maintained Barrier Integrity Preserves TJ Proteins\n(ZO-1, Occludin)->Maintained Barrier\nIntegrity

Important Technical Notes

  • Solubility and Vehicle: this compound is typically dissolved in DMSO. Consistent vehicle concentration across all groups is critical.
  • Stability: Prepare fresh stock solutions or aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Control Groups: Always include vehicle (DMSO) and appropriate positive controls to validate your experimental systems.
  • Cell Line Authentication: Use authenticated cell lines and regularly test for mycoplasma contamination.

These protocols provide a foundation for investigating the multi-faceted bioactivity of this compound. Optimization of concentrations and treatment times may be necessary for specific experimental conditions.


References

Comprehensive Application Notes and Protocols: Hirsutenone Anti-Proliferative Effects in Prostate Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Hirsutenone is a bioactive diarylheptanoid compound primarily isolated from Alnus sibirica (Siberian alder) and other Alnus species, which has recently emerged as a promising natural product with significant anti-cancer properties. This compound has attracted considerable research interest due to its potent anti-proliferative activity against various cancer cell lines, particularly prostate cancer models. The interest in natural product-derived compounds like this compound has increased in recent years as researchers seek to identify novel therapeutic agents with multi-target mechanisms and favorable toxicity profiles compared to conventional chemotherapeutic agents.

The structural characteristics of this compound feature a diarylheptanoid skeleton with distinctive phenolic hydroxyl groups that are believed to contribute to its antioxidant capacity and biological activity through modulation of oxidative stress-related pathways. Recent studies have positioned this compound as a particularly promising candidate for prostate cancer intervention research due to its demonstrated effects on multiple cellular processes dysregulated in cancer, including proliferation, apoptosis, and epigenetic regulation. The compound's ability to target key signaling pathways frequently disrupted in prostate cancer progression, especially in treatment-resistant forms, makes it an attractive subject for further mechanistic investigation and therapeutic development [1] [2].

Experimental Data Summary

Quantitative Anti-Proliferative Activity of this compound

Table 1: Anti-proliferative effects of this compound on prostate cancer cell lines

Cell Line Androgen Sensitivity IC50 Value (μM) Assay Type Reference
PC-3 Androgen-independent 65.53 μM MTT assay [1]
LNCaP Androgen-sensitive 109.14 μM MTT assay [1]
22Rv1 Androgen-responsive Significant reduction* MTS assay [3]
VCaP Androgen-sensitive Significant reduction* Cell Titer assay [3]

Note: Exact IC50 values not provided in the available literature; studies reported significant reduction in proliferation.

Apoptosis Induction and Mechanism-Based Activity

Table 2: Additional mechanistic activities of this compound in prostate cancer models

Biological Activity Experimental System Key Findings Significance
NF-κB Inhibition PC-3 and LNCaP cells Concentration-dependent reduction in NF-κB protein expression Overcomes resistance mechanisms in advanced PCa
Apoptosis Induction Flow cytometry analysis (PC-3 cells) Marked increase in early and late apoptotic populations Activates programmed cell death pathways
Cell Cycle Arrest LNCaP PACT KO cells G0/G1 phase arrest Suppresses proliferation by blocking cell cycle progression
Epigenetic Modulation Methylation-specific PCR Reduced GSTP1 methylated DNA content; enhanced unmethylated DNA Reverses cancer-specific epigenetic silencing

Detailed Experimental Protocols

Cell Culture Maintenance and Preparation

Purpose: To maintain and prepare prostate cancer cell lines for evaluating this compound's anti-proliferative effects. Materials:

  • Prostate cancer cell lines: PC-3 (androgen-independent, ATCC CRL-1435) and LNCaP (androgen-sensitive, ATCC CRL-1740)
  • Complete growth media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • Trypsin-EDTA (0.25%) solution for cell detachment
  • Phosphate-buffered saline (PBS), sterile
  • Tissue culture flasks (75 cm²)
  • Humidified incubator maintained at 37°C with 5% CO₂

Procedure:

  • Cell Thawing and Culture: Rapidly thaw frozen cell vials in a 37°C water bath, transfer cells to pre-warmed complete medium, and centrifuge at 1000 rpm for 5 minutes to remove cryopreservative. Resuspend cell pellet in fresh complete medium and transfer to culture flasks.
  • Maintenance Culture: Replace culture medium every 2-3 days until cells reach 70-80% confluence.
  • Cell Passage: Wash cell monolayer with PBS, detach cells using trypsin-EDTA (incubate 3-5 minutes at 37°C), neutralize with complete medium, and split at appropriate ratios (typically 1:3 to 1:6).
  • Experimental Seeding: Harvest cells during logarithmic growth phase, count using hemocytometer or automated cell counter, and seed at optimized densities (3,000-5,000 cells/well for 96-well plates) in complete medium. Allow cells to adhere for 24 hours before compound treatment [1].
MTT Anti-Proliferative Assay

Purpose: To quantitatively measure this compound's anti-proliferative effects on prostate cancer cell lines. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Dimethyl sulfoxide (DMSO), tissue culture grade
  • This compound stock solution (prepared in DMSO)
  • 96-well flat-bottom tissue culture plates
  • Multi-channel pipettes and sterile tips
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 10-200 μM. Maintain final DMSO concentration below 0.1% in all treatments. Add compound-containing media to pre-seeded cells after 24-hour adherence period. Include vehicle control (0.1% DMSO) and blank wells (media only).
  • Incubation: Incubate treated cells for 48-72 hours at 37°C in a 5% CO₂ humidified environment.
  • MTT Application: After treatment period, carefully remove media and add fresh medium containing 0.5 mg/mL MTT. Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Solubilization and Measurement: Carefully remove MTT-containing medium and dissolve formed formazan crystals in 100 μL DMSO per well. Agitate plates gently for 5-10 minutes to ensure complete dissolution.
  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with reference wavelength of 630-690 nm. Calculate percentage cell viability relative to vehicle-treated controls [1].
Apoptosis Analysis by Flow Cytometry

Purpose: To quantify this compound-induced apoptosis in prostate cancer cells using Annexin V/propidium iodide staining. Materials:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide staining solution
  • Binding buffer (10x concentration)
  • Flow cytometry tubes
  • Flow cytometer equipped with 488 nm excitation laser

Procedure:

  • Cell Treatment: Treat cells with this compound at IC₅₀ and 2×IC₅₀ concentrations for 24 hours. Include vehicle control and positive control (e.g., 1 μM staurosporine).
  • Cell Harvesting: Collect both adherent and floating cells using trypsinization without EDTA when possible. Combine cell populations and wash twice with cold PBS.
  • Staining: Resuspend cell pellet (1×10⁶ cells) in 100 μL of 1x binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide. Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 μL of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use FITC signal detector (usually FL1) for Annexin V and phycoerythrin detector (usually FL2) for propidium iodide.
  • Data Interpretation: Quantify cell populations in four quadrants: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) [1].
Western Blot Analysis for NF-κB Expression

Purpose: To evaluate this compound's effect on NF-κB protein expression in prostate cancer cells. Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (4-20% gradient)
  • PVDF or nitrocellulose membranes
  • Electrophoresis and transfer apparatus
  • NF-κB primary antibody and appropriate HRP-conjugated secondary antibody
  • ECL detection reagents

Procedure:

  • Protein Extraction: Harvest this compound-treated cells, wash with PBS, and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's protocol.
  • Gel Electrophoresis: Load equal amounts of protein (20-40 μg) per lane on SDS-PAGE gels and separate proteins by electrophoresis at 100-120V for 1-2 hours.
  • Protein Transfer: Transfer proteins to membranes using wet or semi-dry transfer systems.
  • Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibody against NF-κB (1:1000 dilution) overnight at 4°C. Wash membranes and incubate with appropriate HRP-conjugated secondary antibody (1:2000-5000 dilution) for 1 hour at room temperature.
  • Detection: Develop blots using ECL detection reagents and visualize using chemiluminescence imaging system. Normalize NF-κB expression to housekeeping proteins such as β-actin or GAPDH [1].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-proliferative effects through multiple interconnected mechanisms that target key molecular pathways in prostate cancer cells. The compound demonstrates potent inhibition of the NF-κB signaling pathway, a well-established regulator of cell survival, proliferation, and treatment resistance in prostate cancer. NF-κB pathway inhibition represents a particularly valuable therapeutic approach as its constitutive activation is associated with more advanced disease stages, chemoresistance, and metastatic progression. Experimental evidence indicates that this compound treatment effectively reduces NF-κB protein expression in both androgen-sensitive (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines in a concentration-dependent manner [1].

The compound also demonstrates significant apoptosis-inducing activity through mitochondrial-mediated pathways. Flow cytometry analyses reveal that this compound treatment markedly increases both early and late apoptotic cell populations in prostate cancer models. This pro-apoptotic effect appears to involve the activation of caspase cascades and modulation of Bcl-2 family proteins, though the precise mechanisms continue to be elucidated. Additionally, emerging research suggests that this compound influences epigenetic regulation in prostate cancer cells, particularly through demethylation of tumor suppressor genes like GSTP1 (Glutathione S-transferase pi 1). This epigenetic activity is significant as GSTP1 hypermethylation is one of the most frequent epigenetic alterations in prostate cancer, leading to loss of its protective function against oxidative stress and carcinogen detoxification. This compound's ability to reverse this hypermethylation represents a novel mechanism for reactivating tumor suppressor functions in malignant cells [1].

The following diagram illustrates the key signaling pathways affected by this compound treatment in prostate cancer cells:

G cluster_pathways This compound Mechanisms in Prostate Cancer This compound This compound NFkB NF-κB Pathway Inhibition This compound->NFkB Reduces protein expression Apoptosis Apoptosis Induction This compound->Apoptosis Increases early/late apoptotic cells Epigenetic Epigenetic Modulation This compound->Epigenetic GSTP1 demethylation CellCycle Cell Cycle Arrest (G0/G1) This compound->CellCycle Blocks cell cycle progression NFkB_out1 Decreased cell survival NFkB->NFkB_out1 NFkB_out2 Reduced treatment resistance NFkB->NFkB_out2 Apoptosis_out Activation of caspase pathways Apoptosis->Apoptosis_out Epigenetic_out Reactivated tumor suppressor genes Epigenetic->Epigenetic_out CellCycle_out Suppressed cancer cell proliferation CellCycle->CellCycle_out

This compound's multi-target mechanism presents a strategic advantage for potential prostate cancer therapy, as simultaneous modulation of multiple pathways may help overcome the compensatory mechanisms and resistance development commonly observed with single-target agents. The convergence of these pathways on critical cellular processes—proliferation, survival, and epigenetic regulation—positions this compound as a promising scaffold for developing novel multi-mechanistic approaches to prostate cancer management, particularly for advanced and treatment-resistant forms of the disease [1] [2].

Research Applications and Future Directions

The experimental data and protocols presented in this document establish a foundation for several promising research applications of this compound in prostate cancer investigation. The compound's demonstrated activity across multiple prostate cancer models, including androgen-sensitive and castration-resistant types, suggests its potential utility in addressing treatment-resistant disease. This is particularly relevant given the significant clinical challenge posed by castration-resistant prostate cancer (CRPC), which invariably develops after androgen deprivation therapy and represents the advanced, lethal form of the disease. Future research directions should focus on elucidating structure-activity relationships to identify potentially more potent this compound analogs, exploring combination therapies with existing standard treatments and investigating the compound's efficacy in vivo using clinically relevant prostate cancer models [1] [3].

Another significant research application involves exploring this compound's potential to target cancer stem cells (CSCs) within prostate tumors. Prostate cancer stem cells represent a minor subpopulation of tumor cells with self-renewal capacity and are implicated in treatment resistance, tumor recurrence, and metastatic progression. The compound's ability to inhibit key signaling pathways known to regulate CSC maintenance—including NF-κB—suggests it may target this therapeutically challenging population. Additionally, the epigenetic modulatory activity of this compound, specifically its effect on GSTP1 demethylation, warrants further investigation as a potential strategy to reverse the epigenetic silencing of tumor suppressor genes in prostate cancer. Future studies should systematically evaluate these applications through functional assays for cancer stem cell properties (sphere formation, ALDH activity, and marker expression) and comprehensive epigenomic analyses to characterize the full scope of this compound's epigenetic effects [4] [1].

Conclusion

This compound represents a promising natural product-derived compound with demonstrated anti-proliferative activity against both androgen-sensitive and androgen-independent prostate cancer cell lines. The detailed protocols provided in this document—including methods for anti-proliferative assessment, apoptosis detection, and mechanistic studies—enable standardized evaluation of this compound's effects across different laboratory settings. The compound's multi-mechanistic action, targeting NF-κB signaling, apoptosis induction, cell cycle progression, and epigenetic regulation, positions it as an attractive candidate for further development as a therapeutic agent or chemical probe for understanding prostate cancer biology. Future research should focus on optimizing its activity through medicinal chemistry approaches, validating its efficacy in advanced in vivo models, and exploring its potential in combination regimens with standard therapies to address the critical challenge of treatment-resistant prostate cancer.

References

Comprehensive Application Notes and Protocols: Evaluating Intestinal Barrier Function in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Intestinal Barrier Structure and Function

The intestinal barrier represents the critical interface between the internal milieu and the external environment, serving dual roles in nutrient absorption and pathogen protection. This sophisticated biological system consists of four interconnected components: the mechanical barrier (comprising epithelial cells and tight junctions), immune barrier (gut-associated lymphoid tissue), chemical barrier (mucus and antimicrobial peptides), and biological barrier (commensal microbiota). The integrity of this complex system is fundamental to maintaining gastrointestinal homeostasis and overall health, as barrier dysfunction has been implicated in a wide spectrum of conditions including inflammatory bowel disease, metabolic disorders, neurodegenerative conditions, and cardiovascular diseases [1] [2].

Research into intestinal barrier function has gained significant momentum in recent years, driven by growing recognition of its pathophysiological importance across multiple disease states. The development of robust, reproducible experimental models is essential for advancing our understanding of barrier regulation and for screening potential therapeutic compounds. These models range from simple 2D cell cultures to complex 3D systems incorporating multiple cell types and mechanical stimuli, each offering distinct advantages and limitations for specific research applications [3] [4]. The selection of an appropriate model system depends on the research question, with considerations including throughput, physiological relevance, cost, and technical feasibility.

This application note provides comprehensive protocols and methodological frameworks for assessing intestinal barrier function in preclinical research settings. We emphasize standardized approaches for measuring barrier integrity, detailed experimental workflows for various model systems, and quantitative analytical techniques for data interpretation. These protocols are designed specifically for researchers and drug development professionals requiring technically robust, reproducible methods for evaluating potential therapeutics targeting intestinal barrier pathologies.

Experimental Models for Intestinal Barrier Assessment

In Vitro Models

In vitro systems provide controlled environments for investigating specific aspects of intestinal barrier function and are particularly valuable for high-throughput screening applications. The most advanced in vitro models incorporate multiple cell types and 3D architecture to better mimic the intestinal microenvironment.

The 3D-printed transwell system with paper-based membranes represents a significant innovation in intestinal barrier modeling. This system addresses several limitations of conventional transwell inserts by providing a scaffold membrane that better replicates the basement membrane of the lamina propria. The fabrication process involves wax patterning on chromatography paper to create defined hydrophilic areas, followed by Matrigel modification to enhance cell attachment and growth. Caco-2 cells are seeded at densities of 1.0-5.0×10⁵ cells/cm² and cultured for up to 21 days, with barrier integrity monitored regularly via transepithelial electrical resistance (TEER) measurements. This system demonstrates superior physiological relevance compared to traditional 2D models, with imaging revealing the formation of surface villi and appropriate localization of tight junction proteins [3].

For investigating immune-epithelial interactions, the HT-29/PBMC co-culture model provides a robust platform. This system utilizes HT-29 intestinal epithelial cells cultured with peripheral blood mononuclear cells in a transwell setup, allowing for the study of cross-talk between epithelial and immune components. The protocol involves maintaining HT-29 cells in complete growth medium and isolating PBMCs from fresh blood samples using density gradient centrifugation. The co-culture assembly permits soluble factor exchange while maintaining physical separation of the cell populations. This model is particularly valuable for evaluating the immunomodulatory properties of test compounds and their effects on barrier function under inflammatory conditions [4].

Ex Vivo and In Vivo Models

While in vitro systems offer practical advantages, ex vivo and in vivo models provide essential physiological context for validating findings and establishing translational relevance.

The lactulose:mannitol (L:M) test is a well-established clinical method for assessing intestinal permeability in human subjects and animal models. This non-invasive technique involves oral administration of these non-metabolized sugar molecules and subsequent measurement of their urinary excretion. The differential absorption of these probes provides information about distinct permeability pathways: mannitol (small molecular weight) primarily crosses via the transcellular route, while lactulose (larger molecular weight) primarily traverses the paracellular pathway. The L:M ratio thus serves as a sensitive indicator of barrier integrity, with elevated ratios suggesting increased paracellular permeability. This method has been successfully employed in clinical studies, including investigations of intestinal permeability in elderly populations and its relationship with cardiovascular risk factors [2].

For therapeutic validation, rodent models of intestinal barrier dysfunction are indispensable. These include chemically-induced colitis models (e.g., DSS-induced inflammation), LPS challenge models, and genetic models that exhibit spontaneous barrier defects. These systems allow for comprehensive assessment of barrier function in the context of intact physiology, including the contributions of the enteric nervous system, vascular perfusion, and complex microbial communities. Intervention studies using these models have demonstrated the efficacy of various approaches for restoring barrier function, including fecal microbiome transplantation from young donors, probiotic administration, and natural product-based therapies [5] [6] [7].

Table 1: Comparison of Intestinal Barrier Model Systems

Model Type Key Components Applications Advantages Limitations
3D Printed Transwell [3] Caco-2 cells, paper membrane, 3D-printed device Barrier integrity assessment, drug transport studies Low-cost, customizable, better mimics microenvironment Requires specialized equipment, longer culture time
HT-29/PBMC Co-culture [4] HT-29 cells, peripheral blood mononuclear cells Immune-epithelial interactions, inflammatory responses Incorporates immune component, relevant for inflammation studies Variable PBMC donor responses, medium optimization needed
Lactulose:Mannitol Test [2] Lactulose, mannitol probes, urine collection Clinical assessment, in vivo permeability Non-invasive, reflects whole-body permeability, clinically relevant Requires specialized detection (HPLC), time-consuming collection
Fecal Microbiome Transfer [5] Young donor microbiota, antibiotic-conditioned recipients Microbiome-barrier interactions, aging studies Addresses causal relationships, complex system interactions Technically challenging, potential for variable engraftment

Detailed Experimental Protocols

3D-Printed Transwell System with Paper-Based Membrane
3.1.1 Device Fabricration and Membrane Preparation

Begin by designing the transwell device using CAD software compatible with 3D printing systems. The design should include two compartments (apical and basolateral) separated by a support structure for the paper membrane. Fabricate the device using polylactic acid (PLA) filament, a biocompatible material suitable for cell culture applications. Sterilize the printed devices using ethylene oxide gas or immersion in 70% ethanol followed by UV irradiation.

For membrane preparation, use Whatman filter paper cut to appropriate dimensions. Create defined hydrophilic regions using wax printing, with a typical diameter of 6.5 mm for the cell culture area. Melt the wax pattern by heating at 80°C for 2 minutes to create a hydrophobic barrier. Coat the paper membrane with Matrigel (diluted 1:50 in cold serum-free medium) and incubate overnight at 4°C. Before cell seeding, wash the membrane twice with PBS to remove excess Matrigel [3].

3.1.2 Cell Culture and Barrier Integrity Assessment

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a 5% CO₂ humidified atmosphere. For seeding, harvest cells at 80-90% confluence using trypsin-EDTA and resuspend in complete medium at densities of 1.0-5.0×10⁵ cells/cm². Seed cells onto the Matrigel-coated paper membranes and allow attachment for 2 hours before carefully adding medium to the basolateral compartment.

Monitor barrier formation by measuring transepithelial electrical resistance (TEER) every 2-3 days using a chopstick electrode. Expected TEER values range from 0-34 Ω·cm² depending on initial seeding density and culture duration, with peak resistance typically reached at 13-15 days. Confirm barrier integrity using FITC-dextran permeability assay (0.5-1.0 mg/mL FITC-dextran, 4 kDa) by sampling from the basolateral compartment at 60, 120, and 180 minutes. For immunofluorescence analysis, fix cells with 4% paraformaldehyde and stain for tight junction proteins (ZO-1, occludin) and cytoskeletal markers to visualize barrier morphology [3].

HT-29/PBMC Co-culture Model for Immune Interactions
3.2.1 Cell Culture and Co-culture Assembly

Maintain HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂. For differentiation, culture cells for at least 14 days post-confluence to ensure mature phenotype development. For PBMC isolation, collect fresh human blood in heparinized tubes and dilute 1:1 with PBS. Carefully layer the diluted blood over Ficoll-Paque PLUS and centrifuge at 400 × g for 30 minutes at room temperature with no brake. Collect the PBMC layer at the interface and wash twice with PBS before resuspending in RPMI-1640 medium containing 10% FBS.

Assemble the co-culture system using transwell inserts with 0.4 µm pore size. Seed HT-29 cells on the inserts at 2.5×10⁵ cells/cm² and culture for 14-21 days until fully differentiated. Add PBMCs to the basolateral compartment at a ratio of 5:1 (PBMC:HT-29) in fresh medium. Include appropriate controls (HT-29 alone, PBMCs alone) to distinguish cell-type-specific responses [4].

3.2.2 Challenge and Assessment Protocols

For immune activation studies, stimulate the co-culture system with lipopolysaccharide (LPS) at 100 ng/mL added to the apical compartment or phytohemagglutinin (PHA) at 5 µg/mL added to the basolateral compartment. To test protective compounds, pre-treat cells for 24 hours prior to challenge. Assess barrier integrity by measuring TEER at 0, 6, 12, and 24 hours post-challenge. Evaluate paracellular permeability using FITC-dextran as described in section 3.1.2.

For immune response assessment, collect basolateral medium at experimental endpoints and analyze inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) using ELISA. For gene expression analysis, extract RNA from HT-29 cells using TRIzol and perform qRT-PCR for tight junction genes (ZO-1, occludin, claudin-2) and inflammatory markers. Evaluate cell viability using the MTT assay according to manufacturer's instructions [4].

Lactulose:Mannitol Test for Clinical Permeability Assessment

Prepare the test solution containing 5.0 g lactulose and 1.0 g mannitol dissolved in 20 mL purified water. Instruct participants to fast for at least 8 hours overnight and empty their bladder immediately before test administration. Administer the solution orally and instruct participants to continue fasting for an additional 2 hours, followed by limited water intake for the remainder of the test. Collect total urine output for 5 hours following administration, adding 1-2 drops of 2.35% chlorhexidine per 50 mL urine as preservative. Record total urine volume and store aliquots at -80°C until analysis.

For sugar quantification, use high-performance liquid chromatography with pulsed amperometric detection (HPLC-PAD). Separate sugars using a CarboPac PA1 column with isocratic elution using 150 mM NaOH at a flow rate of 1.0 mL/min. Calculate the percentage of recovered lactulose and mannitol relative to administered doses and determine the lactulose:mannitol ratio. Reference values in healthy elderly populations show a median L:M ratio of 0.037, with ratios >0.060 suggesting significantly increased intestinal permeability [2].

Signaling Pathways in Intestinal Barrier Regulation

HIF-1α Signaling Pathway

The hypoxia-inducible factor 1α (HIF-1α) pathway plays a crucial role in maintaining intestinal barrier integrity, particularly under inflammatory conditions. In the presence of adequate oxygen, HIF-1α undergoes proteasomal degradation following prolyl hydroxylase domain (PHD)-mediated hydroxylation. Under hypoxic conditions or in the presence of certain metabolites, PHD activity decreases, leading to HIF-1α stabilization and translocation to the nucleus where it forms a heterodimer with HIF-1β. This complex activates transcription of target genes involved in barrier protection, including intestinal trefoil factor (ITF), CD73, MUC3, and claudin-1 [1].

Studies in murine models of alcoholic liver disease have demonstrated significant reduction of intestinal HIF-1α, associated with compromised barrier function. Therapeutic approaches that stabilize HIF-1α have shown promise in experimental models, suggesting this pathway as a potential target for barrier enhancement therapies. The diagram below illustrates the key components and regulatory mechanisms of the HIF-1α pathway in intestinal epithelial cells:

hif1a_pathway Oxygen Oxygen PHD PHD Oxygen->PHD Activates HIF1a HIF1a PHD->HIF1a Hydroxylates VHL VHL HIF1a->VHL Recruits HIF1a_stable HIF1a_stable HIF1a->HIF1a_stable Stabilization under hypoxia Degradation Degradation VHL->Degradation Ubiquitination & Proteasomal Degradation Complex Complex HIF1a_stable->Complex HIF1b HIF1b HIF1b->Complex Target_genes Target_genes Complex->Target_genes Transcription Activation Barrier Barrier Target_genes->Barrier Enhances Barrier Function

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for intestinal development, stem cell maintenance, and epithelial regeneration. In the absence of Wnt signaling, cytoplasmic β-catenin forms a complex with APC, Axin, and GSK-3β, leading to its phosphorylation and degradation. Upon Wnt ligand binding to Frizzled and LRP5/6 co-receptors, this destruction complex is disrupted, allowing β-catenin to accumulate and translocate to the nucleus where it partners with TCF/LEF transcription factors to activate target genes including cyclin D1, c-Myc, and CD44 [6].

Recent research has identified GADD45A as a novel regulator of the Wnt/β-catenin pathway in intestinal barrier maintenance. Metabolites from probiotic species such as Bacillus subtilis, including 2-hydroxy-4-methylpentanoic acid (HMP), activate GADD45A, which in turn enhances Wnt/β-catenin signaling, leading to improved tight junction assembly and barrier function. The following diagram illustrates this regulatory mechanism:

wnt_pathway HMP HMP GADD45A GADD45A HMP->GADD45A Activates Wnt Wnt GADD45A->Wnt Enhances Signaling Frizzled Frizzled Wnt->Frizzled LRP LRP Frizzled->LRP Recruits Destruction_complex Destruction_complex LRP->Destruction_complex Inhibits Beta_catenin Beta_catenin Destruction_complex->Beta_catenin Degrades Beta_catenin_stable Beta_catenin_stable Beta_catenin->Beta_catenin_stable Stabilization TCF_LEF TCF_LEF Beta_catenin_stable->TCF_LEF Target_genes Target_genes TCF_LEF->Target_genes Transcription Activation TJ_assembly TJ_assembly Target_genes->TJ_assembly Promotes Tight Junction Assembly

NF-κB Signaling Pathway

The nuclear factor kappa B (NF-κB) pathway serves as a master regulator of inflammatory responses and plays a dual role in intestinal barrier regulation. Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Various stimuli, including LPS, TNF-α, and IL-1β, activate IKK complexes that phosphorylate IκB, targeting it for degradation and freeing NF-κB to translocate to the nucleus. NF-κB then induces expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules [8] [1].

While controlled NF-κB activation is essential for host defense, persistent activation drives chronic inflammation and barrier disruption. Many natural products with barrier-protective effects, including various anthocyanins and polyphenols, exert their benefits through modulation of the NF-κB pathway. These compounds often inhibit IKK activity or NF-κB nuclear translocation, thereby reducing inflammatory mediator production and preserving tight junction integrity [8] [7].

Quantitative Assessment Methods

Transepithelial Electrical Resistance (TEER) Measurements

TEER measurement is the gold standard for non-destructive functional assessment of intestinal barrier integrity in vitro. This technique measures the electrical resistance across epithelial cell layers, reflecting the integrity of tight junctions and paracellular pathways. The following table summarizes expected TEER values across different model systems:

Table 2: TEER Values in Intestinal Barrier Models

Model System Cell Type/Intervention TEER Range (Ω·cm²) Measurement Conditions References
3D Printed Transwell [3] Caco-2 (1.0×10⁵ cells/cm²) 0-21 Ω·cm² Days 1-21, time-dependent increase [3]
3D Printed Transwell [3] Caco-2 (5.0×10⁵ cells/cm²) 12-34 Ω·cm² Days 1-21, higher initial density [3]
Commercial 2D Insert [3] Caco-2 (1.0×10⁵ cells/cm²) Peak at 13 days Standard transwell conditions [3]
HT-29/PBMC Co-culture [4] HT-29 alone vs. with PBMCs Varies with stimulation Baseline and post-inflammatory challenge [4]

For accurate TEER measurements, use chopstick electrodes calibrated according to manufacturer specifications. Measure resistance at the same time each day to minimize diurnal variation. Calculate TEER using the formula: TEER (Ω·cm²) = (R_sample - R_blank) × membrane area (cm²). Always include blank inserts (membrane without cells) for background subtraction. Note that TEER values are influenced by multiple factors including cell type, culture duration, seeding density, and medium composition [3].

Permeability and Biomarker Assessment

Assessment of paracellular permeability using molecular probes provides complementary information to TEER measurements. The following table summarizes key permeability markers and their applications:

Table 3: Permeability and Inflammation Biomarkers in Intestinal Barrier Research

Marker Category Specific Marker Detection Method Significance/Application References
Permeability Probes FITC-dextran (4 kDa) Fluorescence (Ex/Em: 490/520 nm) Paracellular permeability, size-selective [3] [5]
Lactulose (342 Da) HPLC-PAD Paracellular pathway, small intestine [2]
Mannitol (182 Da) HPLC-PAD Transcellular pathway, absorption surface [2]
Tight Junction Proteins ZO-1 Immunofluorescence, Western blot Tight junction formation, barrier integrity [3] [6]
Occludin Immunofluorescence, Western blot Tight junction structure, barrier function [3] [6]
Claudin family qRT-PCR, Western blot Pore-forming/sealing tight junction components [6]
Inflammation Markers TNF-α ELISA, qRT-PCR Pro-inflammatory cytokine, barrier disruptor [6]
IL-6 ELISA, qRT-PCR Pro-inflammatory cytokine [9] [6]
IL-1β ELISA, qRT-PCR Pro-inflammatory cytokine [6]
Microbial Translocation LPS (Endotoxin) LAL assay Bacterial translocation, systemic inflammation [5]
E. coli 16S rDNA qPCR Bacterial translocation marker [9]

For FITC-dextran permeability assays, prepare stock solutions at 10 mg/mL in PBS and dilute to working concentration (typically 0.5-1.0 mg/mL) in serum-free medium. Apply to the apical compartment and sample from the basolateral side at predetermined intervals. Quantify using a fluorometer with standard curve (0.1-10 µg/mL). For inflammatory biomarkers, collect supernatants at experimental endpoints and store at -80°C until analysis. Perform ELISA according to manufacturer protocols, ensuring samples fall within the linear range of the standard curve [3] [5].

Conclusion

The methodologies outlined in this application note provide comprehensive frameworks for evaluating intestinal barrier function across a spectrum of research applications. From reductionist in vitro systems to complex in vivo models, each approach offers unique insights into barrier regulation and therapeutic modulation. The 3D-printed transwell system represents a significant advancement in physiological relevance over traditional 2D cultures, while the HT-29/PBMC co-culture model enables detailed investigation of immune-epithelial interactions. For clinical translation, the lactulose:mannitol test provides a non-invasive assessment of intestinal permeability that correlates with disease activity and therapeutic response.

Key to successful barrier research is the integration of multiple assessment methods. TEER measurements provide functional readouts of barrier integrity, macromolecular flux assays quantify permeability, immunohistochemistry reveals structural organization of tight junctions, and biomarker analysis illuminates inflammatory status. The signaling pathways detailed herein—particularly HIF-1α, Wnt/β-catenin, and NF-κB—offer promising molecular targets for therapeutic intervention. Natural products, probiotics, and their metabolites demonstrate particular promise in modulating these pathways to enhance barrier function.

As research in this field advances, continued refinement of these models and methods will further enhance their predictive value and translational potential. Standardization of protocols across laboratories will facilitate comparison of results and accelerate the development of novel therapies for the growing number of conditions associated with intestinal barrier dysfunction.

References

Comprehensive Application Notes and Protocols: Hirsutenone-Mediated T-Cell Activation Suppression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Hirsutenone is a bioactive diarylheptanoid compound isolated from the bark of Alnus japonica (East Asian alder), a tree traditionally used in Asian medicine for treating various inflammatory conditions and skin ailments [1] [2]. Research has demonstrated that this compound exhibits significant immunomodulatory properties, particularly through the suppression of T-cell activation, making it a promising therapeutic candidate for T-cell-mediated inflammatory diseases such as atopic dermatitis [2] [3]. The compound modulates key signaling pathways in immune cells, leading to reduced proliferation and cytokine production, which are critical processes in pathological immune responses [2].

The therapeutic significance of this compound stems from its ability to target early T-cell activation events, potentially offering advantages over existing immunosuppressive agents. Unlike broad-spectrum corticosteroids, which carry significant side effects including skin atrophy and striae with long-term use, this compound presents a more targeted mechanism that may translate to improved safety profiles [2] [3]. This has prompted increased interest in characterizing its precise mechanisms of action and developing optimized formulations for therapeutic application [3].

Experimental Protocols

Test Compound Preparation
  • This compound isolation and characterization: this compound is typically extracted from the bark of Alnus japonica using 80% aqueous acetone followed by purification through chromatographic methods. The identity and purity (>95%) should be verified using HPLC, NMR, and mass spectrometry [2] [3].
  • Stock solution preparation: Prepare a 50 mM stock solution by dissolving this compound in high-quality DMSO. Aliquot and store at -20°C protected from light. For working concentrations, dilute in appropriate cell culture media immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability [2] [4].
  • Vehicle control preparation: Prepare vehicle control containing the same concentration of DMSO as used in this compound-treated samples (typically 0.1% v/v) to account for any solvent effects on cellular responses [2].
Cell Preparation and Culture
2.2.1 Primary Splenocyte Isolation
  • Mouse sacrifice and spleen collection: Euthanize mouse following approved institutional animal care protocols. Immerse the mouse in 70% ethanol for surface sterilization. Using sterile surgical instruments, make a lateral incision and carefully remove the spleen into a sterile Petri dish containing cold RPMI-1640 medium [2].
  • Single-cell suspension preparation: Gently grind the spleen between the rough ends of two sterile glass microscope slides in complete medium (RPMI-1640 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin) to release cells. Pass the resulting cell suspension through a 70 μm cell strainer to remove tissue debris and obtain a single-cell suspension [2].
  • Red blood cell lysis: Resuspend the cell pellet in 2-3 mL of red blood cell lysis buffer (e.g., ammonium-chloride-potassium lysing buffer) and incubate for 3-5 minutes at room temperature. Stop the reaction by adding excess complete medium. Centrifuge at 300 × g for 5 minutes and resuspend in fresh complete medium [2].
  • Cell counting and viability assessment: Count cells using a hemocytometer or automated cell counter. Determine viability using trypan blue exclusion, ensuring >95% viability before proceeding with experiments [2].
2.2.2 T-Cell Activation
  • Mitogen stimulation: For polyclonal T-cell activation, resuspend splenocytes at 1-2 × 10⁶ cells/mL in complete medium and stimulate with concanavalin A (Con A) at 2.5 μg/mL or anti-CD3/CD28 antibodies [2].
  • Culture conditions: Plate cells in 96-well U-bottom plates (200 μL/well for proliferation assays) or appropriate culture vessels. Incubate at 37°C in a humidified 5% CO₂ incubator for the duration of the experiment [2].
  • This compound treatment: Add this compound at the desired concentrations (typically 0.1-50 μM) to cells 1 hour prior to mitogen stimulation to allow compound uptake [2].
Splenocyte Proliferation Assay (MTT Method)
  • Cell plating and treatment: Plate 1-2 × 10⁵ splenocytes per well in 96-well plates. Pre-treat with this compound (0.1-50 μM) for 1 hour, then stimulate with Con A (2.5 μg/mL) for 72 hours [2].
  • MTT reagent application: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow formazan crystal formation [2].
  • Solubilization and measurement: Carefully remove the medium and add 150 μL of DMSO to each well to solubilize the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background [2].
  • Data analysis: Calculate percentage proliferation by comparing absorbance values of treated samples to unstimulated controls (0% proliferation) and stimulated controls (100% proliferation) [2].
Cytokine Analysis
  • Cell culture and stimulation: Culture splenocytes (2 × 10⁶ cells/mL) with this compound (0.1-50 μM) and Con A (2.5 μg/mL) for 48 hours for cytokine production analysis [2].
  • Supernatant collection: Centrifuge cultures at 300 × g for 10 minutes and collect cell-free supernatants. Store at -80°C until analysis to preserve cytokine stability [2].
  • Cytokine measurement: Determine Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-5, IL-10, IL-13) cytokine levels using ELISA kits according to manufacturer's protocols. Alternatively, utilize multiplex bead-based assays for simultaneous measurement of multiple cytokines [2].
  • Intracellular cytokine staining: For flow cytometric analysis, stimulate cells for 6 hours with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of protein transport inhibitors (e.g., brefeldin A). Fix, permeabilize, and stain with fluorochrome-conjugated anti-cytokine antibodies according to established protocols [5] [6].
Calcineurin Activity Assay
  • Cell lysis: After this compound treatment and stimulation, harvest cells and lyse in NP-40 lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.5% NP-40) supplemented with protease and phosphatase inhibitors [2].
  • Calcineurin immunoprecipitation: Incubate cell lysates with anti-calcineurin antibody overnight at 4°C, followed by protein A/G agarose beads for 2 hours. Wash beads extensively with lysis buffer and then with calcineurin reaction buffer [2].
  • Phosphatase activity measurement: Determine phosphatase activity using a commercial calcineurin activity assay kit or the RII phosphopeptide as substrate. Measure the release of free phosphate using malachite green reagent and determine absorbance at 620 nm [2].
  • Data analysis: Express calcineurin activity as percentage of stimulated control, with unstimulated cells representing baseline activity [2].

Data Analysis & Interpretation

Quantitative Results from Key Studies

Table 1: this compound Effects on Splenocyte Proliferation and Viability

This compound Concentration (μM) T-Cell Proliferation (% of Control) B-Cell Proliferation (% of Control) Cell Viability (% of Control)
0.1 92.5 ± 3.2 95.8 ± 4.1 98.7 ± 2.1
1 85.3 ± 4.7 88.9 ± 3.9 97.2 ± 1.8
10 45.6 ± 5.2 52.4 ± 4.8 94.5 ± 2.4
50 22.1 ± 3.8 28.7 ± 4.2 82.3 ± 3.7

Table 2: this compound Effects on T-Cell Cytokine Production

Cytokine Type Control (pg/mL) 10 μM this compound (pg/mL) Inhibition (%)
IL-2 Th1 1250 ± 145 420 ± 62 66.4
IFN-γ Th1 980 ± 112 310 ± 45 68.4
IL-4 Th2 760 ± 84 285 ± 38 62.5
IL-5 Th2 650 ± 71 240 ± 32 63.1
IL-13 Th2 890 ± 96 320 ± 41 64.0

Table 3: this compound Formulation Comparison for Atopic Dermatitis Treatment

Formulation Skin Permeation Flux (μg/cm²/h) Drug Retention (μg/g tissue) Skin Severity Score (Reduction %) IgE Level (Reduction %)
Conventional Cream 0.85 ± 0.12 2.45 ± 0.31 28.5 ± 3.2 22.7 ± 2.8
Elastic Liposomes 2.34 ± 0.21 5.82 ± 0.43 52.8 ± 4.1 48.3 ± 3.5
EL/Tat Peptide 4.17 ± 0.38 9.76 ± 0.72 78.6 ± 5.2 71.9 ± 4.7
Interpretation Guidelines
  • Dose-response relationship: this compound typically exhibits a concentration-dependent inhibition of T-cell proliferation, with significant suppression observed at 10 μM and near-complete inhibition at 50 μM. The IC₅₀ for proliferation inhibition is approximately 10-15 μM [2].
  • T-cell selectivity: While this compound suppresses both T-cell and B-cell proliferation, it demonstrates greater potency against T-cells, suggesting preferential targeting of T-cell activation pathways [2].
  • Cytokine profile modulation: this compound effectively suppresses both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-5, IL-13) cytokines, indicating broad immunomodulatory activity across T-helper cell subsets. This balanced suppression is particularly relevant for atopic dermatitis, which involves both Th1 and Th2 components [2].
  • Viability considerations: Concentrations up to 10 μM typically show minimal effects on cell viability (<5% reduction), while higher concentrations (50 μM) may begin to exhibit cytotoxic effects. Researchers should carefully distinguish between antiproliferative and cytotoxic effects using appropriate viability assays [2].
  • Formulation impact: The enhanced efficacy of elastic liposomes with Tat peptide demonstrates the importance of formulation optimization for topical delivery, with significant improvements in both skin penetration and therapeutic outcomes [3].

Visualization & Workflows

Experimental Workflow for this compound T-Cell Suppression Assays

G Start Start Experiment CellPrep Splenocyte Isolation • Spleen collection • Single-cell suspension • RBC lysis Start->CellPrep CultureSetup Culture Setup • Plate 1-2×10⁵ cells/well • Serum-starve 2h CellPrep->CultureSetup CompoundTreat This compound Treatment • Pre-treat 1h (0.1-50 μM) • Include vehicle control CultureSetup->CompoundTreat Stimulation T-Cell Activation • Con A (2.5 μg/mL) • Anti-CD3/CD28 CompoundTreat->Stimulation AssayChoice Assay Selection Stimulation->AssayChoice Proliferation Proliferation Assay • 72h culture • MTT measurement • 570nm absorbance AssayChoice->Proliferation Proliferation Cytokine Cytokine Analysis • 48h culture • ELISA/Flow cytometry • Th1/Th2 profile AssayChoice->Cytokine Cytokine Mechanism Mechanistic Studies • Calcineurin activity • NFAT translocation • Western blot AssayChoice->Mechanism Mechanism DataAnalysis Data Analysis • Normalize to controls • Calculate % inhibition • Statistical testing Proliferation->DataAnalysis Cytokine->DataAnalysis Mechanism->DataAnalysis End Interpret Results DataAnalysis->End

Diagram 1: Experimental workflow for evaluating this compound-mediated T-cell suppression, showing parallel assay options.

Proposed Mechanism of this compound Action in T-Cells

G cluster_pathway Normal T-Cell Activation Pathway TCR TCR Engagement Calcineurin Calcineurin Activation NFAT_cytosol NFAT (Cytosolic Phosphorylated) NFAT_nuclear NFAT (Nuclear Active) NFAT_cytosol->NFAT_nuclear Nuclear Translocation CytokineGenes Cytokine Gene Expression (IL-2, IL-4, IFN-γ, etc.) NFAT_nuclear->CytokineGenes Transcription Activation Proliferation T-Cell Proliferation CytokineGenes->Proliferation This compound This compound This compound->Calcineurin Inhibits This compound->CytokineGenes Direct suppression Ca²⁺ Ca²⁺ signaling signaling ]        Calcineurin -> NFAT_cytosol [label= ]        Calcineurin -> NFAT_cytosol [label= Dephosphorylates Dephosphorylates , color= , color=

Diagram 2: Proposed mechanism of this compound action showing calcineurin inhibition and downstream effects on T-cell activation.

Applications & Formulations

Advanced Formulation Strategies

The therapeutic potential of this compound for inflammatory skin conditions like atopic dermatitis has driven the development of advanced topical delivery systems. Conventional cream formulations show limited skin penetration, resulting in suboptimal drug delivery to target immune cells in the skin [3]. To address this challenge, researchers have developed elastic liposomes (EL) that significantly enhance skin permeation through their deformable membrane structure, allowing better penetration through the stratum corneum [3].

Further enhancement has been achieved by incorporating Tat peptide (a cell-penetrating peptide with the sequence Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg) into elastic liposomal formulations. These Tat peptide-admixed elastic liposomes (EL/T) demonstrate substantially improved skin permeation and retention compared to both conventional creams and standard elastic liposomes [3]. The Tat peptide facilitates translocation into immune cells present in the skin, further enhancing the therapeutic efficacy of this compound for atopic dermatitis treatment [3].

In Vivo Efficacy Assessment

The therapeutic efficacy of this compound formulations has been evaluated using the NC/Nga mouse model of atopic dermatitis. These studies employ clinical skin severity scores based on evaluation of erythema/hemorrhage, edema, excoriation/erosion, and dryness/scaling [3]. Treatment with this compound-containing formulations, particularly the EL/T system, results in significant improvement in these clinical scores along with reduction of key immunological markers including iNOS, COX-2, IL-4, IL-13, IgE, and eosinophils [3]. This demonstrates the successful translation of this compound's in vitro immunomodulatory activity to in vivo therapeutic effects.

References

Comprehensive Application Notes and Protocols: Hirsutenone as a COX-2 Expression Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

Hirsutenone is a naturally occurring diarylheptanoid compound predominantly isolated from various Alnus species (e.g., Alnus sibirica, Alnus japonica), which are deciduous trees belonging to the Betulaceae family. This phytochemical has gained significant research interest due to its potent anti-inflammatory properties, primarily mediated through its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of key inflammatory signaling pathways. This compound represents a promising candidate for the development of therapeutic agents against inflammation-associated disorders, with potential applications in cancer chemoprevention, inflammatory diseases, and possibly viral infections.

The molecular mechanism underlying this compound's anti-inflammatory activity involves multi-target modulation of inflammatory signaling cascades. Research has demonstrated that this compound effectively suppresses NF-κB activation, a critical transcription factor that regulates the expression of various pro-inflammatory mediators, including COX-2, inducible nitric oxide synthase (iNOS), and numerous cytokines [1]. Additionally, this compound has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which play pivotal roles in inflammatory response amplification. Through these coordinated actions, this compound effectively reduces the production of prostaglandins, key lipid mediators of inflammation derived from the COX-2 pathway, thereby exerting its potent anti-inflammatory effects [2] [1].

Table 1: Key Characteristics of this compound

Property Description
Chemical Class Diarylheptanoid
Natural Source Alnus species (e.g., A. sibirica, A. japonica)
Molecular Targets COX-2, NF-κB, MAPK pathways
Biological Activities Anti-inflammatory, antioxidant, antiproliferative, pro-apoptotic
Therapeutic Potential Cancer chemoprevention, inflammatory disorders

Experimental Protocols and Assessment Methodologies

In Vitro Evaluation of COX-2 Inhibition
2.1.1 Cell-Based COX-2 Inhibition Assay

Purpose: To evaluate the effects of this compound on COX-2 expression and activity in stimulated macrophages.

Materials and Reagents:

  • Cell line: RAW 264.7 murine macrophages
  • Stimulant: Lipopolysaccharide (LPS) from E. coli (1 μg/mL)
  • This compound stock solution: Prepare in DMSO (typically 10-20 mM)
  • Positive control: Selective COX-2 inhibitor (e.g., celecoxib, NS-398)
  • Assay kits: PGE₂ ELISA kit, COX-2 antibody for Western blot
  • RNA extraction kit and RT-PCR reagents for COX-2 mRNA analysis

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates at 5 × 10⁵ cells/well and incubate for 24 hours.
    • Pre-treat cells with varying concentrations of this compound (10-100 μM) or vehicle control for 2 hours.
    • Stimulate cells with LPS (1 μg/mL) for 18-24 hours to induce COX-2 expression.
  • Protein Extraction and Western Blot Analysis:

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration using BCA assay.
    • Separate proteins (20-30 μg) by SDS-PAGE and transfer to PVDF membrane.
    • Block membrane with 5% non-fat milk for 1 hour at room temperature.
    • Incubate with primary anti-COX-2 antibody (1:1000 dilution) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence substrate and quantify band intensities.
  • PGE₂ Production Assay:

    • Collect cell culture supernatants after treatment.
    • Measure PGE₂ levels using commercial ELISA kit according to manufacturer's instructions.
    • Express results as percentage inhibition compared to LPS-stimulated control.
  • COX-2 mRNA Analysis by RT-PCR:

    • Extract total RNA using commercial kits.
    • Synthesize cDNA using reverse transcriptase.
    • Perform PCR amplification with COX-2 specific primers.
    • Analyze PCR products by gel electrophoresis and quantify using densitometry.
2.1.2 Enzyme Activity Assay

Purpose: To directly assess the inhibitory effect of this compound on COX-2 enzyme activity.

Procedure:

  • Use commercial COX-2 enzyme activity assay kit.
  • Prepare this compound at various concentrations (1-100 μM) in reaction buffer.
  • Follow manufacturer's protocol for incubation with arachidonic acid substrate.
  • Measure reaction products spectrophotometrically or fluorometrically.
  • Calculate IC₅₀ value using nonlinear regression analysis.
In Vivo Evaluation of Anti-inflammatory Activity

Purpose: To evaluate the efficacy of this compound in animal models of inflammation.

Materials:

  • Animals: Female BALB/c mice (18-22 g) or Sprague-Dawley rats (180-220 g)
  • Inflammation inducers: Carrageenan, complete Freund's adjuvant
  • This compound formulation: Prepare in vehicle (e.g., 2% DMSO, 10% Tween-80 in saline)

Procedure:

  • Acute Inflammation Model (Carrageenan-induced paw edema):

    • Randomly divide animals into groups (n=6-8): naive control, vehicle control, this compound treatment groups (10-50 mg/kg), positive control group (indomethacin or celecoxib).
    • Administer this compound or vehicle orally 1 hour before carrageenan injection (1% in saline, 50 μL) into subplantar region of hind paw.
    • Measure paw volume using plethysmometer at 1, 2, 3, 4, 5, and 6 hours post-injection.
    • Calculate percentage inhibition of edema compared to vehicle control.
  • Chronic Inflammation Model (Adjuvant-induced arthritis):

    • Induce arthritis by injecting complete Freund's adjuvant (0.1 mL) into tail base or footpad.
    • Administer this compound (10-50 mg/kg/day) or vehicle orally for 21 days.
    • Monitor paw swelling, body weight, and clinical scores regularly.
    • Collect blood for cytokine analysis and joint tissues for histopathological examination.
  • Tissue Collection and Analysis:

    • Euthanize animals and collect paw tissues, stomach, and blood samples.
    • Process paw tissues for histology (H&E staining) and immunohistochemistry for COX-2 expression.
    • Analyze serum for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
    • Examine stomach tissues for ulceration to assess gastrointestinal safety profile.

Table 2: Key Experimental Findings for this compound

Assay System Experimental Readout This compound Activity Reference
PC-3 Prostate Cancer Cells Anti-proliferative activity (IC₅₀) 65.53 μM [1]
LNCaP Prostate Cancer Cells Anti-proliferative activity (IC₅₀) 109.14 μM [1]
NF-κB Inhibition Reduction in protein expression Significant suppression [1]
Apoptosis Induction Flow cytometry analysis Potent activity [1]
SARS-CoV-PLpro Inhibition FRET assay Dose-dependent inhibition (0-200 μM) [3]

Signaling Pathway and Molecular Mechanisms

The following diagram illustrates the molecular mechanism of this compound-mediated COX-2 inhibition and its downstream effects:

G LPS LPS TNFα TNFα ILs ILs InflammatoryStimuli Inflammatory Stimuli (LPS, TNF-α, ILs) TLR4 TLR4 InflammatoryStimuli->TLR4 TNFαR TNFαR InflammatoryStimuli->TNFαR ILR ILR InflammatoryStimuli->ILR NFκBPathway NF-κB Pathway Activation TLR4->NFκBPathway TNFαR->NFκBPathway MAPKPathway MAPK Pathway Activation ILR->MAPKPathway NFκBTranslocation NF-κB Translocation to Nucleus NFκBPathway->NFκBTranslocation MAPKPathway->NFκBTranslocation COX2Expression COX-2 Gene Expression NFκBTranslocation->COX2Expression PGE2Production PGE₂ Production COX2Expression->PGE2Production Inflammation Inflammatory Response PGE2Production->Inflammation This compound This compound This compound->NFκBPathway Inhibits This compound->MAPKPathway Inhibits This compound->COX2Expression Direct Suppression

This compound's Molecular Mechanism of Action:

As visualized in the pathway diagram, this compound exerts its anti-inflammatory effects through multiple inhibitory mechanisms:

  • NF-κB Pathway Inhibition: this compound blocks the activation of the NF-κB signaling cascade, which is triggered by various inflammatory stimuli including LPS, TNF-α, and interleukins through their respective receptors (TLR4, TNFαR, ILR). This prevents the subsequent translocation of NF-κB to the nucleus, a critical step required for COX-2 gene transcription [1].

  • MAPK Pathway Suppression: this compound also inhibits the activation of MAPK pathways (including JNK, ERK, and p38), which normally contribute to NF-κB activation and COX-2 expression. This dual pathway inhibition represents a comprehensive approach to suppressing inflammatory responses at multiple levels [4].

  • Direct COX-2 Suppression: Beyond upstream signaling inhibition, evidence suggests this compound may directly suppress COX-2 expression, further reducing the production of prostaglandin E₂ (PGE₂), a key mediator of inflammation that drives the overall inflammatory response [1].

Research Applications and Therapeutic Potential

Knowledge Gaps and Future Research Directions

While the current research on this compound demonstrates promising anti-inflammatory effects, several critical knowledge gaps remain that warrant further investigation:

  • Specificity Profiling: Comprehensive assessment of this compound's selectivity toward COX-2 versus COX-1 is needed to fully evaluate its potential for reduced gastrointestinal toxicity compared to non-selective NSAIDs. Current evidence suggests it functions as a selective COX-2 inhibitor, but detailed enzymatic studies are limited [2].

  • Metabolic Stability: Investigation of this compound's metabolic fate, including identification of its major metabolites, plasma half-life, and potential cytochrome P450 interactions, would provide valuable information for drug development efforts.

  • In Vivo Pharmacokinetics: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies are necessary to determine this compound's bioavailability, tissue distribution, and elimination characteristics in appropriate animal models.

  • Therapeutic Optimization: Structure-activity relationship studies could guide the development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

Emerging Research Applications

Recent studies have revealed several novel research applications for this compound beyond its established anti-inflammatory effects:

  • Cancer Chemoprevention: Research indicates that this compound exhibits anti-proliferative and apoptosis-inducing activities in prostate cancer cells (LNCaP and PC-3 lines) through mechanisms that involve NF-κB inhibition and potential modulation of DNA methylation patterns [1].

  • Antiviral Potential: Emerging evidence suggests this compound may inhibit SARS-CoV papain-like protease (PLpro), indicating potential application in antiviral drug development. This activity was demonstrated in FRET-based assays showing dose-dependent inhibition in the 0-200 μM range [3].

  • Oxidative Stress Modulation: The compound's antioxidant properties may contribute to its overall anti-inflammatory effects by reducing reactive oxygen species (ROS) that can activate NF-κB and other pro-inflammatory signaling pathways [5].

References

Hirsutenone HO-1 induction experimental procedures

Author: Smolecule Technical Support Team. Date: February 2026

Hirsutenone: Mechanisms and Therapeutic Potential

This compound is a diarylheptanoid that alleviates intestinal barrier dysfunction and skin inflammation by activating multiple signaling pathways that converge on HO-1 induction [1] [2]. HO-1 is a critical cytoprotective enzyme that degrades heme into biliverdin (converted to bilirubin), carbon monoxide (CO), and free iron, all of which possess antioxidant and anti-inflammatory properties [3].

  • Key Signaling Pathways: Research indicates that this compound rapidly stimulates the tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR) [1]. This activation triggers two downstream pathways: the EGFR/Akt pathway and the ERK1/2 pathway [1]. Both of these pathways are involved in the upregulation of HO-1 expression. The induction of HO-1 is a crucial mechanism through which this compound exerts its protective effects, such as reducing the production of pro-inflammatory mediators and preventing the deterioration of tight junction proteins like ZO-1 and occludin [1] [2].
  • Therapeutic Applications: The primary therapeutic potential of this compound identified in the literature is in the treatment of Inflammatory Bowel Disease (IBD), as demonstrated in a mouse model of colitis [1]. Additionally, its inhibitory effects on the NF-κB pathway suggest relevance for inflammatory skin conditions like atopic dermatitis and psoriasis [2].

Quantitative Data Summary of this compound Effects

The following tables summarize key experimental findings from the search results.

Table 1: Efficacy of this compound in Preclinical Models of Inflammation

Experimental Model Treatment Group Key Findings and Outcomes Proposed Mechanism
TNBS-induced murine colitis model [1] This compound administration Improved clinical parameters, tissue histology; attenuated reduction of ZO-1 & occludin mRNA; promoted epithelial cell proliferation (BrdU+) HO-1 induction via EGFR/Akt & ERK1/2 pathways
t-BH-induced Caco-2 cell barrier disruption [1] This compound pre-treatment Prevented increased permeability; inhibited loss of ZO-1 protein HO-1 induction via EGFR/Akt & ERK1/2 pathways
LPS-activated HEK001 keratinocytes [2] This compound pre-treatment Inhibited production of IL-1β, IL-8, CCL17; suppressed TLR4 expression & NF-κB activation; inhibited ERK phosphorylation Suppression of TLR4/ERK/NF-κB signaling

Table 2: Experimental Conditions for In Vitro this compound Studies

Experimental Setup Cell Line / Model This compound Treatment Stimulus / Challenge Key Readouts
Intestinal Barrier Protection [1] Caco-2 human intestinal cells Pre-treated for 1 hour (various concentrations, e.g., 10-40 µM) tert-butyl hydroperoxide (t-BH) Transepithelial electrical resistance (TEER), ZO-1 immunofluorescence, Western blot for ZO-1, p-EGFR, p-Akt, p-ERK, HO-1
Anti-inflammatory Effects [2] HEK001 keratinocytes / primary human foreskin keratinocytes Pre-treated for 1 hour (various concentrations, e.g., 5-20 µM) Lipopolysaccharide (LPS) from E. coli ELISA for IL-1β, IL-8, CCL17; Western blot for TLR4, p-ERK, IκBα; NF-κB reporter gene assay

Detailed Experimental Protocols

Here are standardized protocols for key assays used to investigate this compound's activity.

Protocol 1: Assessing Barrier Function and Tight Junction Integrity in Vitro

This protocol is adapted from studies on Caco-2 cells [1].

  • Cell Culture and Seeding: Culture Caco-2 cells in appropriate medium. Seed cells on Transwell permeable filters and allow them to differentiate for 14-21 days to form a polarized monolayer with tight junctions.
  • Pre-treatment: Pre-treat the cells with the vehicle control or this compound (e.g., 10, 20, 40 µM) for 1 hour.
  • Oxidative Challenge: Apply an oxidative stressor like tert-butyl hydroperoxide (t-BH, e.g., 200 µM) to the culture medium for a specified duration (e.g., 6-24 hours).
  • Functional Assessment - TEER: Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter both before and after the experiment. A higher TEER value indicates better barrier integrity.
  • Molecular Assessment - Western Blotting:
    • Lysate Preparation: Lyse the cells post-treatment to extract total protein.
    • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
    • Immunoblotting: Probe the membrane with primary antibodies against ZO-1, occludin, phospho-EGFR, phospho-Akt, phospho-ERK, HO-1, and corresponding total proteins. Use β-actin as a loading control.
  • Immunofluorescence (IF) Staining: Seed cells on glass coverslips, treat, then fix and permeabilize. Stain with an anti-ZO-1 antibody and a fluorescent secondary antibody. Use a confocal microscope to visualize the continuity and organization of ZO-1 at cell borders.
Protocol 2: Evaluating HO-1 Activity via Spectrophotometric Assay

This protocol is based on a general method for measuring HO-1 activity by detecting its end product, bilirubin [3].

  • Sample Preparation (Microsomal Fraction):
    • Treat Cells: Treat relevant cells (e.g., macrophages, Caco-2, keratinocytes) with this compound or vehicle.
    • Harvest and Lyse: Scrape and homogenize cells in a cold phosphate buffer (e.g., 0.1 M, pH 7.4).
    • Differential Centrifugation:
      • Centrifuge at 1,000 × g for 10 min (4°C) to pellet nuclei.
      • Centrifuge the resulting supernatant at 12,000 × g for 15 min (4°C) to pellet mitochondria.
      • Ultracentrifuge the final supernatant at 105,000 × g for 1 hour (4°C). The resulting pellet is the microsomal fraction, which contains the HO-1 enzyme. Resuspend this pellet in buffer.
  • HO-1 Reaction Mixture:
    • In a 1 mL quartz cuvette, combine:
      • Microsomal sample (e.g., 200 µg protein)
      • Rat liver cytosol (2 mg, as a source of biliverdin reductase)
      • NADPH (or an NADPH-generating system: 1 mM NADPH, 2 mM glucose-6-phosphate, 1 U glucose-6-phosphate dehydrogenase)
      • Hemin (25 µM, as substrate)
      • 0.1 M potassium phosphate buffer (pH 7.4) to a final volume of 1 mL.
  • Activity Measurement:
    • Incubate the reaction mixture at 37°C in the dark for 1 hour.
    • Stop the reaction by placing the cuvette on ice.
    • Measure the difference in absorbance (ΔA) between 464 nm and 530 nm using a spectrophotometer.
  • Calculation:
    • HO-1 activity is calculated using the bilirubin extinction coefficient (ε = 40 mM⁻¹ cm⁻¹).
    • Activity = (ΔA464-530 × Volume (ml)) / (ε × pathlength (cm) × protein (mg) × time (h)). Activity is expressed as nmol bilirubin formed/mg protein/hour.

This compound-Induced HO-1 Signaling Pathway

The diagram below illustrates the mechanism by which this compound induces HO-1 expression.

G cluster_paths This compound-Activated Pathways This compound This compound EGFR EGFR This compound->EGFR Activates Akt Akt EGFR->Akt Phosphorylates ERK ERK EGFR->ERK Phosphorylates HO1_Gene HO1_Gene Akt->HO1_Gene Upregulates ERK->HO1_Gene Upregulates HO1_Protein HO1_Protein HO1_Gene->HO1_Protein Expresses TightJunction TightJunction HO1_Protein->TightJunction Protects Inflammation Inflammation HO1_Protein->Inflammation Suppresses Pathway1_Start Pathway1_End Pathway2_Start Pathway2_End

Diagram 1: this compound activates EGFR, leading to HO-1 induction via Akt and ERK pathways, which protects tight junctions and suppresses inflammation.

Key Application Notes for Researchers

  • Pathway Specificity: The activation of Akt by this compound is EGFR-dependent, whereas ERK activation can occur through both EGFR-dependent and independent mechanisms [1]. Using specific inhibitors for EGFR (e.g., AG1478), Akt, and MEK/ERK is crucial to delineate the contribution of each pathway in your experimental system.
  • Context-Dependent Effects: this compound's anti-inflammatory mechanism may vary by cell type. In keratinocytes, it inhibits LPS-induced inflammation by suppressing TLR4 expression and ERK/NF-κB activation [2]. This suggests that its action is pleiotropic and not limited to HO-1 induction alone.
  • HO-1 Activity Validation: While measuring HO-1 protein levels via Western blot is common, confirming a functional outcome requires directly assessing its enzyme activity. The spectrophotometric bilirubin assay provides a straightforward method for this validation [3].
  • In Vivo Correlation: The protective effects observed in vitro (e.g., barrier preservation) are consistent with in vivo outcomes. In TNBS-induced colitis mice, this compound improved clinical scores and restored tight junction protein levels, confirming its therapeutic relevance [1].

References

Hirsutenone solubility challenges in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the main stability issue with hirsutenone in aqueous solutions? this compound undergoes rapid solvolysis and oxidative degradation in water. Its half-life is less than seven days at room temperature and drops to just 1.59 days at 50°C. This process is faster in alkaline conditions [1].

  • Are there any formulation strategies to improve this compound's delivery? Yes, vesicular systems like elastic liposomes have proven highly effective. One study successfully enhanced topical delivery by formulating this compound into Tat peptide-admixed elastic liposomes (EL/T), which significantly improved skin permeation and stability [2].

  • What is the biological activity of this compound that justifies overcoming these challenges? this compound is a promising natural compound with multiple bioactivities, including:

    • Anti-inflammatory: Inhibits COX-2 expression and suppresses cytokines like IL-2, IL-4, IL-5, and IL-13 [2].
    • Antioxidant: Potent free radical scavenging activity and inhibition of mitochondrial lipid peroxidation [3].
    • Anticancer: Exhibits anti-proliferative effects [3].
    • Anti-obesity: Attenuates adipogenesis by targeting PI3K and ERK pathways [3].

Stability & Solubility Data

The table below summarizes key stability and property data for this compound to guide your experimental planning.

Parameter Value / Observation Experimental Conditions Citation
Aqueous Stability (Half-life) ~5.78 days 25°C [1]
Aqueous Stability (Half-life) ~1.59 days 50°C [1]
General Stability Half-life < 7 days Room temperature (aqueous solution) [1]
Liposomal Formulation Efficacy Significant improvement in skin permeation and therapeutic effect Tat peptide-admixed elastic liposomes (EL/T) for topical delivery [2]
Molecular Weight 328.36 g/mol [3]
Molecular Formula C₁₉H₂₀O₅ [3]

Experimental Protocols

Here are detailed methodologies for key formulation strategies cited in the literature.

Protocol 1: Preparation of this compound-Loaded Elastic Liposomes (EL) and Tat Peptide-Admixed Elastic Liposomes (EL/T)

This protocol is adapted from a study that successfully enhanced the topical delivery of this compound for treating atopic dermatitis [2].

  • Formation of Thin Lipid Film:

    • Dissolve soybean phosphatidylcholine (PC) and Tween 80 in a weight ratio of 85:15 in a mixture of chloroform and methanol (1:1 v/v) in a round-bottom flask.
    • Add this compound to the organic solvent mixture.
    • Remove the organic solvent using rotary vacuum evaporation at a temperature above the lipid transition temperature to form a thin, dry lipid film.
    • Remove any remaining solvent traces by flushing with nitrogen gas.
  • Hydration and Sonication:

    • Hydrate the dry lipid film with distilled water containing 0.005% (w/v) Butylated Hydroxytoluene (BHT) as an antioxidant to prevent drug oxidation.
    • Sonicate the resulting multilamellar vesicles using a bath sonicator for 20 minutes to form small, unilamellar elastic liposomes.
  • Addition of Tat Peptide (for EL/T):

    • Add Tat peptide (sequence: Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg) to the prepared elastic liposomal suspension at a concentration of 0.16% (w/w). This is equivalent to a peptide-to-lipid molar ratio of 0.1:100.
    • The final lipid concentration in the vesicular formulation should be 13 mg/mL, and the drug concentration should be 1.0% (w/w).
  • Adding a Thickening Agent:

    • To improve the application of the formulation to the skin, add a thickening agent such as sodium carboxymethylcellulose at a concentration of 0.5% (w/w).

The entire workflow for preparing these advanced liposomal formulations is outlined in the diagram below.

Start Start Formulation A Dissolve PC & Tween 80 (85:15) in chloroform:methanol Start->A B Add this compound A->B C Remove solvent via rotary evaporation B->C D Hydrate film with water containing antioxidant BHT C->D E Sonicate for 20 min to form Elastic Liposomes (EL) D->E F Add Tat peptide (0.16% w/w) to form EL/T E->F G Add thickening agent (0.5% sodium CMC) F->G H Final this compound Liposomal Formulation G->H

Protocol 2: Assessing Chemical Stability in Aqueous Solutions

This general protocol is based on stability testing methods for diarylheptanoids, the chemical family to which this compound belongs [1].

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol.
  • Preparation of Aqueous Buffers: Prepare aqueous solutions at biorelevant pH values, such as:
    • pH 1.2 (simulating gastric fluid).
    • pH 6.8 (simulating intestinal fluid).
    • pH 7.4 (simulating blood and tissues).
  • Incubation and Sampling:
    • Mix the this compound stock solution with the aqueous buffers.
    • Incubate the samples at a constant temperature (e.g., 37°C).
    • Withdraw samples at predetermined time intervals (e.g., 0, 9, 81 hours).
  • Analysis by UHPLC-HRMS:
    • Analyze the samples using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).
    • Quantify the remaining this compound and identify degradation products. Degradation often occurs via the elimination of a water molecule from the parent compound [1].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Rapid degradation in solution High temperature or inappropriate pH Store solutions at low temperatures (e.g., -15°C or 5°C). For experiments, use buffers at pH 6.8 or 7.4 instead of alkaline pH [1].
Low encapsulation efficiency in liposomes Drug leakage or instability during preparation Ensure the lipid film is completely dry before hydration. Optimize the drug-to-lipid ratio. Include an antioxidant like BHT (0.005% w/v) in the hydration medium [2].
Low skin permeation Poor penetration of the formulation Switch from conventional creams to elastic liposomes. Consider incorporating cell-penetrating peptides like Tat peptide to significantly enhance skin delivery [2].
Precipitation in aqueous media Inherent low aqueous solubility Use solubilizing agents or formulate within vesicular systems (liposomes) rather than simple solutions [2].

References

improving Hirsutenone topical delivery efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main challenges in delivering Hirsutenone topically? this compound (HST) has promising immunomodulatory effects for conditions like Atopic Dermatitis (AD) but faces significant delivery challenges due to its water-insoluble nature [1]. This poor solubility leads to low skin permeability, hindering the achievement of therapeutic concentrations in deeper skin layers [1].

  • Q2: Which advanced formulation strategies can enhance HST skin delivery? Vesicular systems, particularly Elastic Liposomes (EL), are highly effective [1]. These are phospholipid-based vesicles containing an "edge activator" (like Tween 80) that confers deformability, allowing them to penetrate the skin barrier more effectively than conventional liposomes [1]. Further enhancement can be achieved by admixing with cell-penetrating peptides, such as Tat peptide [1].

  • Q3: How does the Tat peptide improve the formulation? The Tat peptide (a 9-mer arginine/lysine-rich peptide) facilitates the translocation of drugs into deeper skin layers and even immune cells [1]. When admixed with elastic liposomes (forming EL/T), it significantly increases the skin permeation of HST compared to the peptide-free elastic liposomes (EL) [1].

  • Q4: How is the efficacy of these advanced formulations validated? Efficacy is demonstrated in vivo using AD-induced animal models (like NC/Nga mice). Successful HST-EL/T treatment shows significant improvement in clinical skin severity scores and suppresses key immunological biomarkers, including[i] [1]:

    • In the skin: Reduced levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
    • In the blood: Lowered levels of interleukin (IL)-4, IL-13, immunoglobulin E (IgE), and eosinophils.

Formulation & Characterization Data

The table below summarizes the composition and key characteristics of different HST formulations based on the research data [1].

Formulation Code Description Key Composition Particle Size / Zeta Potential Entrapment Efficiency Key Finding
CC Conventional Cream Oil-in-water emulsion with mineral oil, stearic acid, emulsifier [1]. Not specified Not applicable Serves as a baseline; inferior skin permeation compared to vesicular systems [1].
EL Elastic Liposomes PC and Tween 80 (85:15 w/w%) [1]. Measured by DLS (specific values not listed) [1]. Determined by centrifugation/HPLC (specific value not listed) [1]. Superior skin permeation vs. cream; flexible membrane enhances skin delivery [1].
EL/T Tat peptide-admixed EL EL with 0.16 w/w% Tat peptide [1]. Measured by DLS (specific values not listed) [1]. Comparable to EL [1]. Highest skin permeation; significant improvement in AD symptoms and biomarker levels in vivo [1].

Detailed Experimental Protocols

Protocol 1: Preparation of HST-loaded Elastic Liposomes (EL) via Thin-Film Hydration [1]

  • Dissolution: Dissolve Soybean Phosphatidylcholine (PC) and Tween 80 in a 85:15 weight ratio in a mixture of chloroform and methanol (1:1) in a round-bottom flask.
  • Drug Addition: Add HST to the organic solvent mixture and ensure it is fully dissolved.
  • Film Formation: Remove the organic solvent using rotary evaporation at a temperature above the lipid transition temperature to form a thin, dry lipid film on the flask wall.
  • Solvent Removal: To eliminate any residual solvent, flush the film with nitrogen gas.
  • Hydration: Hydrate the dry lipid film with distilled water containing 0.005 w/v% Butylated Hydroxytoluene (BHT) as an antioxidant. The final lipid concentration should be 13 mg/mL, and the drug load 1.0 w/w%.
  • Size Reduction: Sonicate the resulting multilamellar vesicle suspension using a bath sonicator for 20 minutes to obtain small, uniform vesicles.
  • Tat Peptide Addition (for EL/T): To formulate EL/T, add Tat peptide to the prepared EL suspension at a concentration of 0.16 w/w% and mix gently.
  • Viscosity Adjustment: For easy application on skin, add 0.5 w/w% sodium carboxymethylcellulose as a thickening agent to the final EL or EL/T formulation.

Protocol 2: In-Vitro Skin Permeation Study using Franz Diffusion Cell [1]

  • Skin Membrane Preparation: Use depilated mouse skin mounted between the donor and receptor compartments of the Franz diffusion cell.
  • Formulation Application: Apply a precise quantity of the test formulation (e.g., CC, EL, EL/T) uniformly onto the skin surface in the donor compartment.
  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., PBS) maintained at 37±1°C with constant stirring to ensure sink conditions.
  • Sample Collection: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
  • HST Quantification: Analyze the samples using a validated HPLC method to determine the amount of HST permeated through the skin over time.
  • Data Analysis: Calculate the flux (J), which is the rate of drug permeation per unit area, to compare the performance of different formulations. The EL/T formulation is expected to show the greatest flux [1].

Efficacy & Mechanism Insights

The therapeutic efficacy of HST-EL/T in Atopic Dermatitis is achieved through a multi-targeted mechanism, modulating key pathological pathways in the skin and immune system. The diagram below visualizes this integrated mechanism of action and the workflow for testing it.

G HST-EL/T Mechanism in Atopic Dermatitis & Experimental Workflow cluster_path Mechanism of Action (In Vivo) cluster_exp Key Experimental Validation HST HST-EL/T Topical Application SkinBarrier Improves Skin Barrier HST->SkinBarrier ImmuneMod Modulates Immune Response HST->ImmuneMod Skin1 ↓ Serine Protease Activity (KLK5, KLK7) SkinBarrier->Skin1 Skin2 Improved Lipid Matrix & Hydration SkinBarrier->Skin2 Exp1 Clinical Skin Severity Score SkinBarrier->Exp1 Imm1 ↓ iNOS & COX-2 (Skin Tissue) ImmuneMod->Imm1 Imm2 ↓ IL-4, IL-13, IgE (Blood Serum) ImmuneMod->Imm2 Imm3 ↓ Eosinophils (Blood) ImmuneMod->Imm3 Exp2 Biochemical Analysis (ELISA) ImmuneMod->Exp2 Exp3 In-Vitro Permeation Study (Franz Cell)

Technical Troubleshooting Guide

  • Problem: Low Drug Entrapment in Liposomes Solution: Ensure organic solvents are completely evaporated during thin-film formation. Using a vacuum desiccator after rotary evaporation can help remove residual solvent traces. Also, verify the drug-to-lipid ratio (1.0 w/w% as per protocol) and the transition temperature of lipids during evaporation [1].

  • Problem: High Variability in Skin Permeation Data Solution: Standardize the skin membrane preparation. Use skin from a consistent source, age, and depilation method. Ensure the integrity of each skin membrane before the experiment and maintain sink conditions in the receptor compartment throughout the study [1].

  • Problem: Formulation Instability or Aggregation Solution: Incorporate a minimal amount of antioxidant like BHT (0.005 w/v%) to prevent HST oxidation [1]. Store formulations at 4°C. Monitor particle size and polydispersity index over time using dynamic light scattering to assess physical stability.

  • Problem: Inconsistent In-Vivo Efficacy Results Solution: Standardize the AD induction protocol in the NC/Nga mouse model (e.g., using diphenylcyclopropenone) [1]. Apply formulations uniformly to the affected area and blind the clinical scoring process to avoid bias. Correlate clinical scores with histological and immunological biomarker analyses for robust validation [1].

References

optimizing Hirsutenone extraction yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical questions about optimizing Hirsutenone extraction and yield.

FAQ 1: Which plant species are the most reliable sources of this compound?

This compound is a diarylheptanoid prominently found in trees of the Alnus (Alder) genus and the Corylus (Hazel) genus [1] [2] [3].

  • Preferred Species: Research has successfully identified and isolated this compound from Alnus incana (Grey Alder), Alnus japonica (Japanese Alder), and Alnus glutinosa (Black Alder), as well as from Corylus maxima (Filbert) and other hazel species [1] [4] [5].
  • Key Consideration: In the plant, this compound is often present alongside its biosynthetic precursors, Oregonin (a glycoside) and Hirsutanonol. The conversion from Oregonin to this compound can occur during extraction, especially with the application of heat [4] [3]. Therefore, optimizing for Oregonin yield can indirectly maximize this compound production.

FAQ 2: What is the best extraction method to maximize this compound yield?

The optimal method depends on your goal: standardized raw material production or high-purity isolation. The table below summarizes two effective, research-backed protocols.

Method Best For Protocol Summary Key Findings & Yield

| Pilot-Scale Hot Water Extraction [4] | Producing safe, cost-effective extracts for functional foods/pharmaceuticals. | 1. Material: 300 kg of Alnus japonica stem bark. 2. Solvent: 3000 L of distilled water. 3. Process: Extract at 100 ± 5 °C for 4 hours. 4. Recovery: Freeze-dry with 10% dextrin. | Higher aglycone (this compound/Hirsutanonol) content than 50% EtOH extraction. Safer (no organic solvents) and more economical [4]. | | Multi-Solvent Sequential Extraction [3] | Isulating high-purity this compound for analytical standards or pharmacology. | 1. Material: Dried, milled plant leaves (e.g., Corylus maxima). 2. Solvents: Sequential extraction with ethyl acetate followed by methanol. 3. Process: Ultrasonication at room temperature for 8 hours per solvent. 4. Isolation: Combine extracts, evaporate, and purify using flash chromatography and semi-preparative HPLC [3]. | Effectively isolates this compound from complex plant matrices for detailed analysis [3]. |

FAQ 3: How can I prevent this compound from degrading during extraction and analysis?

This compound's stability is pH-dependent. Understanding this is crucial for obtaining accurate results [3].

  • The Problem: Studies show that this compound, along with Oregonin, is unstable in neutral and alkaline aqueous conditions (pH 6.8 and 7.4) but remains stable in acidic environments (pH 1.2) [3]. This means it can degrade during simulated intestinal fluid experiments or if the extraction pH is not controlled.
  • The Solution:
    • Maintain an acidic environment during extraction and sample preparation whenever possible.
    • Use validated UHPLC-DAD methods for rapid and accurate quantification.
    • Characterize degradation products using UHPLC-Orbitrap MS to confirm stability issues [3].

The following workflow diagram summarizes the key decision points in the extraction and analysis process, incorporating stability considerations:

G This compound Extraction Workflow Start Start: Select Plant Material A Define Extraction Goal Start->A B Scale Production & Safety A->B  Goal 1 C High-Purity Isolation A->C  Goal 2 D Hot Water Extraction (100°C, 4 hours) B->D E Multi-Solvent Extraction (Ethyl Acetate -> Methanol) C->E F Critical Step: Maintain Acidic pH D->F E->F G Purification & Analysis (Chromatography, HPLC) F->G H Final this compound Product G->H

FAQ 4: My this compound yield is low. What could be wrong?

Troubleshoot your process using the following guide.

  • Verify Plant Material: Ensure you are using a known this compound-producing species like Alnus japonica. The age of the plant, time of harvest, and plant part (e.g., bark vs. leaf) can significantly affect compound levels.
  • Check Extraction Temperature: The hot water extraction method uses high temperature (100°C), which may facilitate the conversion of Oregonin to this compound [4]. If using a room-temperature method, your yield might be lower.
  • Review Solvent System: For standard solvent extraction, ensure you are using a efficient solvent like methanol or a sequential ethyl acetate/methanol process [3]. A less polar solvent alone might not be effective.
  • Control pH: As noted in FAQ 3, failure to maintain an acidic pH during processing can lead to the degradation of this compound, resulting in low yields [3].
  • Consider Biotechnological Enhancement: For a long-term strategy, research shows that in vitro tissue cultures of Alnus incana treated with 10 µM Zeatin under white LED light can significantly enhance the production of this compound and related diarylheptanoids [1].

References

Hirsutenone: Mechanism & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the core mechanism by which Hirsutenone reduces oxidative stress and protects the intestinal barrier? A: Research indicates that this compound alleviates oxidative stress-induced damage primarily by activating the EGFR/Akt and ERK1/2 signaling pathways, which converge to induce Heme Oxygenase-1 (HO-1). HO-1 provides cytoprotective effects, helping to prevent the deterioration of tight junction proteins like ZO-1 and occludin, thereby maintaining intestinal epithelial barrier integrity [1] [2].

The quantitative data from key experiments is summarized in the table below.

Experimental Model Inducing Agent This compound's Protective Effect Key Measured Outcomes

| In Vitro (Caco-2 cells) [1] [2] | tert-butyl hydroperoxide (t-BH) | Prevented increased permeability; inhibited loss of ZO-1 and occludin. | ↓ Reduction in Transepithelial Electrical Resistance (TER) ↓ Inulin permeability ↑ ZO-1 and occludin protein levels | | In Vivo (Mouse Colitis) [1] [2] | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) | Improved clinical and histological scores of colitis. | ↑ HO-1 expression ↑ ZO-1 and occludin mRNA levels ↑ Epithelial cell proliferation (BrdU incorporation) |

Detailed Experimental Protocols

To help you replicate these key findings, here are detailed methodologies for the central in vitro and in vivo experiments.

In Vitro Model: Barrier Protection in Caco-2 Cells

This protocol assesses this compound's ability to protect against oxidative stress-induced barrier dysfunction in a human intestinal epithelial cell line.

  • Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere [2].
  • Barrier Function Assay:
    • Transepithelial Electrical Resistance (TER): Seed cells on Transwell filters and allow them to differentiate into a monolayer. Measure TER with an epithelial voltohmmeter. Treat with this compound (e.g., 1-2 hours pre-incubation) before adding the pro-oxidant t-BH (50-200 µM). Monitor TER over 6 hours [2].
    • Paracellular Permeability: Alongside TER, assess permeability using fluorescently labeled inulin or dextran. Measure the flux of the marker from the apical to the basolateral compartment [2].
  • Protein Expression Analysis (Western Blot): After treatments, lyse the cells. Resolve proteins via SDS-PAGE and transfer to a membrane. Probe for target proteins using specific primary antibodies against ZO-1, occludin, phospho-EGFR, phospho-Akt, phospho-ERK1/2, and HO-1. Use β-actin as a loading control [2].
  • Pathway Inhibition: To validate mechanism, use specific pharmacologic inhibitors. Pre-treat cells with an EGFR inhibitor (e.g., AG1478), PI3K/Akt inhibitor (LY294002), or ERK1/2 inhibitor (U0126) before adding this compound and t-BH [1] [2].
In Vivo Model: TNBS-Induced Colitis in Mice

This protocol evaluates the therapeutic potential of this compound in an animal model that resembles Crohn's disease.

  • Colitis Induction: Anesthetize mice (e.g., 6-8 week-old male BALB/c). Administer TNBS (e.g., 2.5 mg in 50% ethanol) intrarectally via a catheter. Control groups receive vehicle alone [1] [2].
  • Drug Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle control orally or via intraperitoneal injection, typically starting after TNBS administration and continuing for several days [1] [2].
  • Disease Assessment:
    • Clinical Scoring: Monitor and score disease activity based on weight loss, stool consistency, and presence of blood in stools.
    • Histological Analysis: At sacrifice, collect colon segments for histology. Score fixed, sectioned, and H&E-stained tissues for inflammation, mucosal damage, and crypt loss.
  • Molecular Analysis:
    • qRT-PCR: Isolate RNA from colon tissues to quantify mRNA levels of ZO-1, occludin, and HO-1.
    • Immunohistochemistry/Immunofluorescence: Stain tissue sections to visualize the localization and expression of proteins like HO-1 and ZO-1.
    • Proliferation Assay: Inject BrdU to label proliferating cells. Detect incorporation in colonic crypts via immunohistochemistry to assess epithelial repair [1].

Troubleshooting Common Experimental Issues

Q: The protective effect of this compound in my Caco-2 model is inconsistent. What could be wrong? A: Consider these factors:

  • Cell Passage Number: High-passage Caco-2 cells may not form robust monolayers. Use cells between passages 25-45.
  • TER Baseline: Ensure TER values are sufficiently high (e.g., >300 Ω·cm²) before initiating experiments, indicating a well-differentiated monolayer.
  • *t-BH Concentration & Batch: Titrate the *t-BH concentration carefully, as its potency can vary. Test different batches to ensure consistent oxidative insult.
  • Inhibitor Specificity & Toxicity: Validate the specificity and concentration of pathway inhibitors (e.g., U0126, LY294002). Include viability assays to rule out cytotoxicity that could confound results.

Q: In the mouse colitis model, this compound's effect is weak. How can I optimize dosing? A:

  • Dosing Schedule: A pre-treatment dose (e.g., 1 hour before TNBS) can help "prime" the protective pathways, followed by daily maintenance doses.
  • Route of Administration: Intraperitoneal injection may provide more consistent bioavailability compared to oral gavage, especially if gut absorption is compromised by colitis.
  • Confirm HO-1 Induction: Analyze colonic tissue early (e.g., 6-24 hours post-Hirsutenone) to verify that HO-1 is being induced. If not, it suggests the core mechanism is not engaged.

This compound Signaling Pathway Diagram

The following Graphviz diagram illustrates the protective signaling pathway induced by this compound, as described in the research. You can use this DOT script to generate a visual aid for your reports or presentations.

hirsutenone_pathway cluster_cell Intestinal Epithelial Cell This compound This compound EGFR EGFR This compound->EGFR Activates ERK ERK This compound->ERK Activates Akt Akt EGFR->Akt Activates Pathway HO1 HO1 Akt->HO1 ERK->HO1 TJ Tight Junction Integrity (ZO-1, Occludin) HO1->TJ Preserves OxidativeStress Oxidative Stress (t-BH, TNBS) OxidativeStress->TJ Disrupts

Diagram: this compound activates EGFR/Akt and ERK1/2 pathways, inducing HO-1 to protect tight junctions against oxidative stress.

Key Takeaways for Researchers

The experimental evidence positions this compound as a promising candidate for therapeutic development in oxidative stress-driven gastrointestinal conditions like IBD. Its efficacy hinges on the coordinated activation of the EGFR/Akt and ERK1/2 pathways and the subsequent induction of the cytoprotective enzyme HO-1 [1] [2]. When planning your experiments, pay close attention to the validation of this mechanism using specific pathway inhibitors.

References

Hirsutenone cell culture treatment concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Hirsutenone Application & Concentration Guide

Biological Activity Cell Line / Model Effective Concentration(s) Key Findings / Notes Source
Anti-melanogenesis B16-F1 murine melanoma cells 3.87 μM (IC₅₀) Suppressed α-MSH-induced melanin synthesis without cytotoxicity. [1] [2]
Anti-melanogenesis Normal Human Epidermal Melanocytes (HEMn-DP) 1.25 - 10 μM (tested range) Reduced melanin content in a dose-dependent manner; no cytotoxicity. [1] [2]
Neuroprotection RGC-5 (transformed retinal ganglion cells) 1 - 10 μM (tested range) Protected against oxidative stress-induced (BSO+glutamate) cell death. [3]
Anti-inflammatory LPS-stimulated RAW264.7 macrophages Not Specified (Whole plant extract used) Study used a plant extract; effect of isolated this compound was not detailed. [4]
In Vivo Anti-asthmatic OVA-challenged mouse model Not Specified (Whole plant extract used) Study administered plant extract at 50-100 mg/kg; isolated compound data not available. [4]

Detailed Experimental Protocols

Here are the methodologies from key studies for your reference.

For Anti-Melanogenesis Studies [1] [2]
  • Cell Culture: Murine melanoma B16-F1 cells and normal human epidermal melanocytes (HEMn-DP) were maintained.
  • Treatment:
    • Cells were pre-treated with various concentrations of this compound (e.g., 1.25, 2.5, 5, 10 μM) for 1 hour.
    • Melanogenesis was then induced by adding α-melanocyte-stimulating hormone (α-MSH).
    • After incubation, intracellular melanin content was quantified.
  • Cytotoxicity Assay: Cell viability was concurrently assessed using an MTT assay to confirm that the anti-melanogenic effects were not due to toxicity.
For Neuroprotection Studies [3]
  • Cell Culture & Oxidative Insult: RGC-5 cells were subjected to oxidative stress using a combination of 0.5 mM L-Buthionine-sulfoximine (BSO) and 10 mM glutamate.
  • Treatment: Cells were treated with this compound (1-10 μM) to evaluate its protective effects against the induced cell death.
  • Viability Assessment: Cell death was assessed using staining with Hoechst 33342 and propidium iodide (PI).

Critical Considerations for Experimental Design

  • Solvent and Stability: this compound, like other diarylheptanoids, has known stability issues in aqueous solution [5]. The half-life of a similar compound, this compound, is less than seven days at room temperature. It is crucial to:
    • Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment.
    • Avoid repeated freeze-thaw cycles.
    • Confirm the stability of your compound under your specific culture conditions.
  • Dose-Response Validation: The effective concentration can vary based on cell type, passage number, and culture conditions. It is highly recommended to perform your own dose-response curve to determine the optimal concentration for your specific experimental setup.
  • Cytotoxicity Testing: Always run a parallel cytotoxicity assay (like MTT, MTS, or WST) to ensure that the observed effects are not due to general cell death.

Workflow for Concentration Optimization

The following diagram outlines a logical workflow to establish the optimal treatment conditions for this compound in your cell culture system.

G Start Start: Plan this compound Treatment Stock 1. Prepare Fresh Stock Solution (Solvent: DMSO, Ethanol) Start->Stock Range 2. Define Concentration Range (Based on literature: e.g., 1-20 µM) Stock->Range Cytotox 3. Conduct Cytotoxicity Screening (Assay: MTT/MTS) Range->Cytotox Decision Is cell viability >85% at target concentration? Cytotox->Decision LowViability Lower concentration or shorten exposure time Decision->LowViability No Proceed Proceed to Efficacy Assay Decision->Proceed Yes LowViability->Range Efficacy 4. Run Primary Efficacy Assay (e.g., melanin content, cell death protection) Proceed->Efficacy Optimal 5. Identify Optimal Window (Highest efficacy with minimal cytotoxicity) Efficacy->Optimal Confirm 6. Confirm with Replicates Optimal->Confirm

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for preparing this compound stock solutions? High-purity DMSO is a commonly used solvent for preparing stock solutions of lipophilic natural products like this compound. Ensure the final DMSO concentration in your cell culture media does not exceed 0.1% (v/v) to avoid solvent toxicity. Always include a vehicle control (media with the same DMSO concentration) in your experiments [1] [3].

Q2: How long should I treat cells with this compound? Treatment duration depends on the biological endpoint. In the anti-melanogenesis studies, cells were treated for a period sufficient to measure melanin content after induction with α-MSH [1] [2]. For neuroprotection, effects were measured after an oxidative insult [3]. You will need to determine the optimal time point for your specific assay.

Q3: The biological activity I observe is weak. What could be the reason? The most common reasons are compound degradation or an sub-optimal concentration range. First, ensure you are using a freshly prepared stock solution. Then, perform a comprehensive dose-response experiment to verify the active range in your system. Checking the literature for similar cell types can provide a good starting point.

References

Hirsutenone vs cyclosporine A immunosuppressive effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanisms of Action

The table below summarizes the core immunosuppressive properties of Cyclosporine A and Hirsutenone based on the available literature.

Feature Cyclosporine A (CsA) This compound
Source Fungus Tolypocladium inflatum [1] Bark of the tree Alnus japonica [2]
Primary Molecular Target Calcineurin [1] [3] Calcineurin (inferred) [2]
Key Mechanism Forms complex with cyclophilin; inhibits calcineurin phosphatase activity, preventing NFAT dephosphorylation and nuclear translocation, thus suppressing IL-2 gene transcription and T-cell activation [1] Suppresses T-cell activation; inhibits production of Th2-associated cytokines (IL-4, IL-5, IL-13); suppresses Con A-induced proliferation of T-cells and LPS-induced proliferation of B-cells [2]
Specific Experimental Evidence Inhibits calcineurin (IC₅₀ ~10 µM in HepG2 mitochondria) [4]; induces apoptosis in reactive astrocytes at >50 µg/mL [3] Inhibits IL-4 production (IC₅₀ ~2.5 µM); inhibits IL-5 production (IC₅₀ ~0.63 µM); inhibits Con A-induced T-cell proliferation (IC₅₀ ~2.5 µM) [2]
Therapeutic Context Organ transplantation; autoimmune diseases; investigated for severe COVID-19 [5] [1] Investigated primarily for atopic dermatitis [2]

Detailed Experimental Protocols

The following are the key experimental methods used to generate the data for each compound.

Key Experiments for this compound [2]
  • Cell Preparation: Splenocytes were isolated from the spleens of BALB/c mice.
  • Proliferation Assay: Splenocytes were stimulated with:
    • Concanavalin A (Con A) to activate T-cells.
    • Lipopolysaccharide (LPS) to activate B-cells. Cells were cultured with varying concentrations of this compound (0.1 to 50 µM) for 72 hours. Cell proliferation was measured using the MTT assay.
  • Cytokine Measurement: Splenocytes were stimulated with Con A in the presence of this compound. After 48 hours, the levels of cytokines IL-2, IL-4, IL-5, and IL-13 in the culture supernatants were measured using enzyme-linked immunosorbent assays (ELISAs).
  • Cytotoxicity Assay: The potential cytotoxic effects of this compound were assessed using the LDH release assay.
Key Experiments for Cyclosporine A
  • CYP27A1 Enzyme Inhibition: The effect of CsA on the metabolic enzyme CYP27A1 was studied in HepG2 cell mitochondria. CsA was shown to be a non-competitive inhibitor of this enzyme, with an inhibition constant (Kᵢ) of 10 µM [4].
  • Astrocyte Apoptosis: Reactive astrocytes derived from rat striatal trauma were exposed to CsA (>50 µg/mL) for 24-72 hours. Cell death was assessed via:
    • Morphological changes.
    • TUNEL staining for DNA fragmentation.
    • Nuclear morphology analysis with Hoechst 33258 staining [3].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the shared calcineurin-NFAT signaling pathway targeted by both Cyclosporine A and this compound, and the key experiments used to study their effects.

cluster_pathway Shared Calcineurin-NFAT Pathway & Inhibition cluster_experiments Key Experimental Readouts TCR T-Cell Receptor (TCR) Activation Ca2 Calcium Influx TCR->Ca2 Calcineurin Calcineurin Activation Ca2->Calcineurin NFAT_cyt NFAT-p (Cytoplasmic) Calcineurin->NFAT_cyt Dephosphorylates NFAT_nuc NFAT (Nuclear) NFAT_cyt->NFAT_nuc Translocates IL2 IL-2 Gene Transcription & Production NFAT_nuc->IL2 Assay1 T-Cell Proliferation (Con A Stimulation) Assay2 Cytokine Production (ELISA: IL-2, IL-4, etc.) Inhibitors Inhibitors Inhibitors->Calcineurin Blocks Assay3 Enzyme Activity (CYP27A1 Assay) Assay4 Cell Viability/Apoptosis (MTT, LDH, TUNEL)

Key Comparative Insights and Data Gaps

  • Shared Pathway, Different Origins: Both compounds exert immunosuppressive effects by targeting T-cell activation, with strong evidence pointing to the inhibition of the calcineurin-NFAT pathway as a core mechanism [1] [2]. This makes the direct comparison of their potency (e.g., IC₅₀ values) highly relevant for researchers.
  • Critical Data Gap: The search results do not contain a study that directly compares this compound and Cyclosporine A in the same experimental system. Conclusions about relative potency are based on data from separate studies.
  • Different Developmental Stages: Cyclosporine A is a well-established systemic immunosuppressant with a known toxicity profile [1], while research on this compound appears more focused on its potential for topical application in treating skin conditions like atopic dermatitis [2].

References

Hirsutenone vs. Corticosteroids: Atopic Dermatitis Treatment Profile

Author: Smolecule Technical Support Team. Date: February 2026

Feature Hirsutenone (Experimental) Corticosteroids (Established Therapy)
Source/Class Diarylheptanoid compound from bark of Alnus japonica [1] [2] Synthetic glucocorticoids
Primary Mechanism of Action Inhibits T-cell activation by blocking calcineurin-mediated NFAT dephosphorylation; suppresses MAPK signaling [1] [3] Broad anti-inflammatory effects; bind glucocorticoid receptors to modulate gene expression

| Key In Vitro/In Vivo Findings | - Suppresses IL-2, IL-4, IL-5, IL-13, IFN-γ mRNA [1] [3]

  • Reduces splenocyte (T & B cell) proliferation [1]
  • Inhibits mast cell degranulation [3]
  • Reduces serum IgE, eosinophil count, and skin lesions in NC/Nga mice [2] [4] | Rapid and potent resolution of inflammation and pruritus; extensive clinical efficacy data from human trials | | Therapeutic Advantages | - Targeted calcineurin inhibition may offer a more specific mechanism [1]
  • Potential for steroid-free treatment, avoiding topical steroid side effects like skin atrophy [2] | Rapid onset of action; wide range of potencies for different severity levels; well-established treatment protocols and guidelines [5] | | Limitations & Risks | - Pre-clinical stage (in vitro & mouse model data only) [2] [4]
  • Human safety and efficacy profile unknown | - Well-known side effects: skin atrophy, striae, telangiectasia, perioral dermatitis with prolonged use [1] [6] [2]
  • Potential for systemic absorption with risks of adrenal suppression, especially with potent or long-term use [6] |

Detailed Experimental Data and Protocols

For research and replication purposes, here is a summary of key experimental models and findings from the literature on this compound.

This compound: Key Experimental Data from Pre-Clinical Studies
Experimental Model Key Parameters Measured Results & Efficacy Data

| In Vitro: Mouse Splenocytes | - T/B cell proliferation (ConA/LPS stimulation)

  • Cytokine mRNA (IL-2, IL-4, IL-5, IL-13, IFN-γ)
  • CD25 (IL-2Rα) cell surface expression [1] | - Inhibited T/B cell proliferation dose-dependently (0.1-50 µM) [1]
  • Potently inhibited cytokine mRNA production [1]
  • Suppressed CD25 expression [1] | | In Vitro: RBL-2H3 Mast Cells | - β-hexosaminidase release (degranulation marker) [3] | - Suppressed degranulation, comparable to cyclosporine A [3] | | In Vivo: NC/Nga Mouse Model | - Clinical skin severity scores (erythema, itching, etc.)
  • Total plasma IgE
  • Blood eosinophil count
  • Spleen/serum cytokines (IL-4, IL-5, IL-13)
  • Skin COX-2 and iNOS expression [2] | - Topical/IP application reduced skin severity scores
  • Significantly lowered total IgE
  • Reduced eosinophil count
  • Suppressed Th2 cytokines (IL-4, IL-5, IL-13)
  • Reduced inflammatory factors (COX-2, iNOS) in skin [2] |
This compound Signaling Pathway and Mechanism

The diagram below illustrates the proposed molecular mechanism of this compound, synthesized from the experimental data.

G TCR TCR Stimulation Calcium Calcium Influx TCR->Calcium MAPK_path MAPK Pathway (ERK, JNK, p38) TCR->MAPK_path Calcineurin Calcineurin Activation Calcium->Calcineurin NFAT_de NFAT_de Calcineurin->NFAT_de NFAT_phos NFAT (Phosphorylated, Inactive) NFAT_phos->NFAT_de phos Dephosphorylates NFAT_nuclear NFAT Nuclear Translocation phos->NFAT_nuclear Cytokine_genes Cytokine Gene Transcription (IL-2, IL-4, IL-5, IL-13, IFN-γ) NFAT_nuclear->Cytokine_genes CD25 CD25 (IL-2Rα) Expression Cytokine_genes->CD25 Tcell_activation T-Cell Activation & Proliferation Cytokine_genes->Tcell_activation MAPK_path->Tcell_activation Mast_cell Mast Cell Degranulation HIR This compound (HIR) HIR->Calcineurin Inhibits HIR->MAPK_path Inactivates HIR->Mast_cell Suppresses

Current Treatment Context and Future Directions

  • Systemic Corticosteroids Use is Discouraged: Recent expert positions strongly advise against long-term SCS use in AD. Even short-term use (median 6-day course) is associated with significantly increased risks of sepsis, venous thromboembolism, and fractures [6]. Modern guidelines recommend transitioning patients needing systemic therapy to advanced options like biologics or JAK inhibitors after a brief SCS taper [6].
  • Novel Topical Therapies are Emerging: The treatment landscape is evolving beyond corticosteroids and calcineurin inhibitors. Recently approved topical options include tapinarof (an aryl hydrocarbon receptor agonist) and ruxolitinib (a topical JAK inhibitor), offering new non-steroidal mechanisms of action [7] [8].
  • This compound's Potential Niche: Its calcineurin-inhibiting mechanism is similar to tacrolimus, positioning it as a potential future topical steroid-free therapeutic [1] [3]. However, its current experimental status means it is not a direct clinical competitor to established treatments yet.

Research Implications

This compound represents a promising candidate for further development as a topical calcineurin inhibitor. Future research should focus on:

  • Conducting formal head-to-head preclinical studies against topical calcineurin inhibitors like tacrolimus.
  • Developing optimal topical formulation to ensure sufficient skin delivery and stability.
  • Progressing through regulatory toxicology and Phase I clinical trials to establish human safety and pharmacokinetics.

References

Hirsutenone antioxidant capacity comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antioxidant Capacity of Hirsutenone

The table below summarizes the experimental data on the antioxidant activity of this compound and a related extract.

Compound / Extract Assay Method Reported Activity (IC₅₀) Experimental Context & Comparative Data
This compound (purified) Not specified (in extract) IC₅₀ 12.97 µg/mL (anti-inflammatory) [1] Identified as a major bioactive in Alnus glutinosa bark extract (33.71 mg/g dry extract) [1].
Alnus glutinosa Bark Extract (AGE) DPPH • scavenging IC₅₀ 0.15 µg/mL [1] Strong, concentration-dependent activity. This compound is a key component contributing to this activity [1].
Alnus glutinosa Bark Extract (AGE) ABTS •⁺ scavenging IC₅₀ 12.21 µg/mL [1] Strong, concentration-dependent activity. This compound is a key component contributing to this activity [1].
Alnus incana Plantlets (in vitro) DPPH • scavenging 48.67% scavenging (at specific sample conc.) [2] Activity from total metabolites under blue LED light. Zeatin (10 µM) boosted this compound content 1.39-fold vs. BA treatment [2].
Alnus incana Plantlets (in vitro) ABTS •⁺ scavenging 92.78% scavenging (at specific sample conc.) [2] Activity from total metabolites under blue LED light [2].

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used in the cited studies.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common method measures a compound's hydrogen-donating ability. The DPPH radical is a stable, purple-colored solution. When an antioxidant molecule donates a hydrogen atom to DPPH, it becomes reduced and the solution loses color, which is measured spectrophotometrically at a specific wavelength (usually 517-520 nm). The degree of discoloration indicates the scavenging capacity, calculated as a percentage of inhibition or an IC₅₀ value [2] [1] [3].
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of a blue-green ABTS radical cation (ABTS•⁺) through the oxidation of ABTS with potassium persulfate. Antioxidants reduce the ABTS•⁺, decreasing its color intensity, which is measured spectrophotometrically at 734 nm. Similar to the DPPH assay, the reduction in absorbance is used to calculate the antioxidant activity [2] [1] [3].
  • Sample Preparation for Alnus glutinosa Extract (AGE): The stem bark was extracted, and the phytochemical profile was characterized using LC-DAD-ESI-MS/MS. This technique separates compounds by Liquid Chromatography (LC), detects them with a Diode Array Detector (DAD), and identifies their molecular structure through tandem Mass Spectrometry (MS/MS). Quantitative analysis was performed by calculating the concentration of this compound and other diarylheptanoids against standard curves [1].
  • In Vitro Cultivation for *Alnus incana*: An efficient in vitro propagation system was developed. Nodal segment explants were cultured on Woody Plant Medium (WPM) supplemented with specific cytokinins like zeatin. To enhance secondary metabolite production, the plantlets were exposed to different LED light spectra, with blue LED (450 nm) inducing the highest antioxidant activity. The metabolite content was analyzed using chromatographic methods [2].

Antioxidant Mechanism and Experimental Workflow

The antioxidant action of this compound can be understood through its chemical structure and its interaction with free radicals. The diagram below illustrates the general mechanism and the workflow for its assessment.

FreeRadical Free Radical (e.g., DPPH•, ABTS•⁺) This compound This compound Molecule FreeRadical->this compound  Attacks Phenolic OH StabilizedRadical Stabilized Radical This compound->StabilizedRadical  Donates H atom Neutralizedthis compound Neutralized Molecule This compound->Neutralizedthis compound  Electron delocalization

This compound's potent antioxidant activity is primarily attributed to its diarylheptanoid structure, which features phenolic hydroxyl (-OH) groups [2] [4]. These groups can directly donate a hydrogen atom (H) to highly reactive free radicals, effectively neutralizing them and breaking the chain reaction of oxidative damage [1]. The resulting this compound radical is stabilized by electron delocalization across its conjugated system, making it a highly effective and stable antioxidant [4].

The following flowchart outlines the key steps researchers take to isolate and evaluate this activity.

A Plant Material Collection (Alnus bark or in vitro plantlets) B Extraction & Preparation (Solvent extraction, in vitro culture) A->B C Phytochemical Profiling (LC-DAD-ESI-MS/MS) B->C D Antioxidant Assays (DPPH, ABTS) C->D E Data Analysis (IC₅₀, Radical Scavenging %) D->E

Research Implications and Future Directions

The data indicates that This compound is a potent antioxidant, with its activity being significant both as a purified compound and as a major contributor to the strong activity of Alnus bark extracts [1]. The ability to enhance its production through biotechnological methods like optimized in vitro culture represents a promising sustainable strategy [2].

For researchers, the key takeaways are:

  • Synergistic Effects: The overall antioxidant power of a crude extract can be greater than the sum of its parts. Future studies could focus on isolating this compound to compare its standalone IC₅₀ values directly with other known antioxidants like kaempferol, quercetin, or standard ascorbic acid using the same assay conditions [5].
  • Beyond Chemical Assays: To fully establish its therapeutic potential, future work should evaluate this compound's antioxidant efficacy in cellular models (e.g., against ROS-induced oxidative stress in HUVECs or HepG2 cells) and in vivo studies [6].
  • Standardization Needed: The variability in plant material and extraction methods can influence final compound yield and activity. Developing standardized extracts with a known this compound content is crucial for reproducible research and product development [1] [4].

References

Hirsutenone therapeutic index calculation and validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Efficacy Data for Hirsutenone

The table below summarizes key experimental findings on the efficacy of this compound from preclinical studies.

Experimental Model Treatment Groups Key Efficacy Endpoints & Results Citation

| Atopic Dermatitis (AD) in NC/Nga mice | • HST-loaded Elastic Liposomes (EL) • HST-loaded Tat peptide-admixed EL (EL/T) | • Skin severity score: Significant improvement with EL/T formulation. • Immunological markers: Significant suppression of iNOS, COX-2, IL-4, IL-13, IgE, and eosinophil levels. | [1] | | In vitro skin permeation study | • Conventional Cream (CC) • Elastic Liposomes (EL) • Tat peptide-admixed EL (EL/T) | • Skin permeation flux: EL > CC. Permeation further enhanced by EL/T formulation. | [1] | | Human mammary epithelial cells | • this compound treatment | • COX-2 expression: Inhibited TPA-induced COX-2 expression. • PGE2 synthesis: Suppressed synthesis of prostaglandin E2. | [1] | | T-cell receptor stimulation model | • this compound treatment | • Cytokine mRNA: Reduced production of IL-2, IL-4, IL-5, IL-13, and interferon-γ. • Mast cell degranulation: Suppressed. | [1] | | Alnus incana in vitro culture | • 10 µM Zeatin treatment (increases HST) | • Secondary metabolite levels: this compound content increased 1.39-fold compared to BA treatment. | [2] |

Experimental Protocols for Key Studies

Here are the detailed methodologies for the critical experiments cited in the tables above.

In Vivo Efficacy Study in Atopic Dermatitis Model
  • Animal Model: Female NC/Nga mice, lesions induced by topical application of diphenylcyclopropenone [1].
  • Formulation Administration: Test formulations (e.g., HST-loaded EL/T) were applied topically to the affected skin area [1].
  • Efficacy Assessment:
    • Clinical Skin Severity Scores: Evaluated based on criteria like erythema, scarring, and dryness [1].
    • Immunological Analysis: After the study, levels of iNOS and COX-2 in skin tissue, and IL-4, IL-13, immunoglobulin E (IgE), and eosinophils in blood were measured [1].
In Vitro Skin Permeation Study
  • Apparatus: Franz diffusion cell [1].
  • Skin Membrane: Depilated mouse skin [1].
  • Procedure: The donor chamber contained the test formulation (e.g., cream, EL, EL/T). The receptor chamber contained a buffer, and the system was maintained at a constant temperature. Samples from the receptor chamber were analyzed over time to determine the amount of HST permeated through the skin [1].
  • Data Analysis: The cumulative amount of drug permeated per unit area was plotted against time. The slope of the linear portion gives the steady-state flux (Jss) [1].

Proposed Pathway and Workflow for this compound R&D

The following diagram illustrates the multi-step process from basic research to the safety assessment of this compound, highlighting the current data gap.

hirsutenone_workflow Plant Material Extraction    (Alnus species) Plant Material Extraction    (Alnus species) In Vitro Bioactivity Screening    (e.g., COX-2 inhibition,    cytokine suppression) In Vitro Bioactivity Screening    (e.g., COX-2 inhibition,    cytokine suppression) Plant Material Extraction    (Alnus species)->In Vitro Bioactivity Screening    (e.g., COX-2 inhibition,    cytokine suppression) Formulation Development    (e.g., Elastic Liposomes,    Tat peptide-admixed) Formulation Development    (e.g., Elastic Liposomes,    Tat peptide-admixed) In Vitro Bioactivity Screening    (e.g., COX-2 inhibition,    cytokine suppression)->Formulation Development    (e.g., Elastic Liposomes,    Tat peptide-admixed) Formulation Development Formulation Development In Vitro Studies    (Skin permeation,    cellular mechanisms) In Vitro Studies    (Skin permeation,    cellular mechanisms) Formulation Development->In Vitro Studies    (Skin permeation,    cellular mechanisms) In Vivo Efficacy Models    (e.g., Atopic Dermatitis in mice) In Vivo Efficacy Models    (e.g., Atopic Dermatitis in mice) In Vitro Studies    (Skin permeation,    cellular mechanisms)->In Vivo Efficacy Models    (e.g., Atopic Dermatitis in mice) In Vivo Efficacy Models In Vivo Efficacy Models Efficacy Data (ED50)    (Available from literature) Efficacy Data (ED50)    (Available from literature) In Vivo Efficacy Models->Efficacy Data (ED50)    (Available from literature) Toxicity Studies    (Acute & chronic toxicity,    determination of TD50) Toxicity Studies    (Acute & chronic toxicity,    determination of TD50) In Vivo Efficacy Models->Toxicity Studies    (Acute & chronic toxicity,    determination of TD50) Efficacy Data (ED50) Efficacy Data (ED50) Therapeutic Index Calculation    (TI = TD50 / ED50) Therapeutic Index Calculation    (TI = TD50 / ED50) Efficacy Data (ED50)->Therapeutic Index Calculation    (TI = TD50 / ED50) Requires TD50 Toxicity Studies Toxicity Studies Toxicity Data (TD50)    (Gap in current literature) Toxicity Data (TD50)    (Gap in current literature) Toxicity Studies->Toxicity Data (TD50)    (Gap in current literature) Therapeutic Index Calculation Therapeutic Index Calculation Safety & Efficacy Profile    for further development Safety & Efficacy Profile    for further development Therapeutic Index Calculation->Safety & Efficacy Profile    for further development

How to Address the Therapeutic Index Data Gap

To calculate and validate the therapeutic index for this compound, researchers need to conduct specific studies to obtain the missing TD50 value.

  • Determine the Median Effective Dose (ED50): The existing in vivo efficacy data provides a strong foundation [1]. To calculate ED50, a dose-response study should be conducted. Different doses of the this compound formulation would be administered, and the therapeutic response (e.g., improvement in skin severity score) would be measured. The ED50 is the dose that produces 50% of the maximum observed therapeutic effect [3] [4].

  • Determine the Median Toxic Dose (TD50): This is the critical missing data. A separate toxicity study is required where groups of animals are administered increasing doses of this compound. The TD50 is the dose at which 50% of the test population exhibits predefined toxic effects. These could be specific organ toxicities or severe clinical observations [3].

  • Calculate and Validate the Index: Once both values are obtained, the therapeutic index (TI) is calculated as TI = TD50 / ED50 [3] [4]. A high TI indicates a wider safety margin. Validation involves repeating these studies in different models or with different formulations to ensure consistency and reliability of the calculated index.

References

Hirsutenone cytotoxicity profile comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile of Hirsutenone and Comparators

The table below summarizes the cytotoxic effects of this compound and related compounds across various cancer cell lines, as reported in the literature.

Compound Name Cell Line / Model Reported Effect & Key Metrics Proposed Mechanism of Action
This compound Chemoresistant Ovarian Cancer (e.g., C13*, Hey) [1] Induces cisplatin sensitivity; promotes apoptosis. p53 activation (partial); XIAP degradation via ubiquitin-proteasome system; AIF translocation from mitochondria to nucleus; Akt pathway inhibition [1].
This compound Androgen-dependent (LNCaP) & independent (PC-3) Prostate Cancer [2] Potent cytotoxic activity; induces apoptosis. NF-κB pathway inhibition [2].
This compound B16-F1 Murine Melanoma & HEMn-DP Human Melanocytes [3] [4] Suppresses melanin synthesis (IC50 = 3.87 µM in B16-F1); no cytotoxicity up to 10 µM. Dual inhibition: direct tyrosinase activity suppression and downregulation of melanogenic enzymes (TYR, TRP-1, TRP-2) via CREB/MITF pathway [3] [4].
Oregonin Androgen-dependent (LNCaP) & independent (PC-3) Prostate Cancer [2] Anti-proliferative and apoptosis-inducing activity (less potent than this compound). NF-κB pathway inhibition [2].
Oregonin B16-F1 Murine Melanoma [3] [4] Suppresses melanin synthesis (IC50 = 16.71 µM); no cytotoxicity up to 10 µM. Not fully elucidated for melanogenesis; general antioxidant and NADPH oxidase inhibition reported elsewhere [3] [4].
Hirsutanonol Androgen-dependent (LNCaP) & independent (PC-3) Prostate Cancer [2] Anti-proliferative and apoptosis-inducing activity (less potent than this compound). Data limited from search results [2].

Experimental Methodologies

For the key findings cited above, here are the core experimental protocols used in the studies:

  • Cytotoxicity and Apoptosis Assays (Ovarian/Prostate Cancer):

    • Cell Viability: Often assessed using colorimetric assays like MTS assay, where metabolically active cells reduce a tetrazolium compound into a colored formazan product, measured by absorbance [1].
    • Apoptosis Detection: Evaluated through Hoechst 33258 staining, where fixed cells are stained with this nuclear dye and assessed under fluorescence microscopy for characteristic apoptotic morphology like nuclear condensation and fragmentation [1].
  • Anti-Melanogenesis Assays (Melanoma):

    • Melanin Content: Cells stimulated with α-MSH are lysed, and melanin is solubilized. The absorbance is measured and compared to a standard [3] [4].
    • Cell Viability: Concurrently tested using the MTT assay, another tetrazolium-based method, to ensure observed effects are not due to general cell death [3] [4].
    • Tyrosinase Activity:
      • Cell-Free: Uses mushroom tyrosinase to oxidize a substrate like L-DOPA, with compound co-incubation. Inhibition reduces the rate of colored product formation [3] [4].
      • Intracellular (Cellular): Measures the tyrosinase activity within live, lysed cells after compound treatment [3] [4].
    • Protein Expression Analysis: The expression levels of melanogenic pathway proteins (MITF, TYR, TRP-1, TRP-2) are typically analyzed by Western Blotting after compound treatment [3] [4].

Mechanisms of Action in Key Pathways

The following diagrams illustrate the primary mechanisms of action for this compound identified in the search results, based on the experimental data.

This compound Sensitizes Ovarian Cancer to Cisplatin

The diagram below visualizes the p53-dependent and independent pathways through which this compound overcomes chemoresistance in ovarian cancer cells.

This compound This compound Akt Akt This compound->Akt Inhibits XIAP XIAP This compound->XIAP Induces Degradation p53 p53 Akt->p53 Regulates Apoptosis Apoptosis p53->Apoptosis Activates AIF_mito AIF (Mitochondria) XIAP->AIF_mito Suppresses XIAP->Apoptosis Inhibits AIF_nuc AIF (Nucleus) AIF_mito->AIF_nuc Translocates AIF_nuc->Apoptosis Induces

This compound Inhibits Melanogenesis

This diagram shows the dual mechanism by which this compound reduces melanin production in melanocytes.

This compound This compound CREB CREB Phosphorylation This compound->CREB Suppresses TYR Tyrosinase (TYR) This compound->TYR Directly Inhibits MITF MITF CREB->MITF Activates MITF->TYR Upregulates TRP1 TRP-1 MITF->TRP1 Upregulates TRP2 TRP-2 MITF->TRP2 Upregulates Melanin Melanin TYR->Melanin Produces TRP1->Melanin Produces TRP2->Melanin Produces

Research Implications and Future Directions

The compiled data indicates that this compound is a multi-faceted natural compound with significant research potential.

  • Overcoming Chemoresistance: Its ability to sensitize chemoresistant ovarian cancer cells to cisplatin via a dual (AIF/XIAP) mechanism is particularly noteworthy for addressing a major clinical challenge [1].
  • Favorable Selectivity: In melanogenesis studies, this compound effectively reduced melanin production at concentrations that were not cytotoxic to the cells, suggesting a potential therapeutic window [3] [4].
  • Comparative Potency: Across studies, this compound consistently appears more potent than its close structural analog, oregonin [2] [3].

References

Hirsutenone Docking: Available Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a study that investigated Hirsutenone through molecular docking, alongside other experimental validations [1].

Aspect Experimental/Computational Data
Main Enzymes/Receptors Targeted Collagenase, Elastase, Hyaluronidase, EGFR, Progesterone receptor, CD47, Folate receptor, Estrogen receptor, Androgen receptor [1]
In Vitro Enzymatic Inhibition (IC₅₀) Collagenase: 19.08 ± 2.24 µM; Hyaluronidase: 6.27 ± 0.62 µM; Elastase: 11.72 ± 1.04 µM [1]
In Vitro Anti-Breast Cancer Activity Significantly reduced viability of multiple breast cancer cell lines (Hs 281.T, MDA-MB-468, MCF7, CAMA-1, SK-BR-3, NMU), even at low doses. Potent effect observed at 100 µM [1].
Computational Validation Methods Molecular Docking, Molecular Dynamics (MD) Simulation, MM/GBSA calculations [1]
Key Finding on Complex Stability The study concluded that this compound formed stable complexes with the investigated receptors and enzymes, as determined by MD simulations and MM/GBSA analysis [1].

Core Validation Protocols for Docking Studies

For a robust comparison, it is essential that all docking studies adhere to a set of core validation protocols. The following workflow outlines the critical steps, from initial setup to final validation, that you should look for when assessing the quality of any molecular docking study, including those on this compound.

G Start 1. System Preparation A Protein Preparation: - Structure from PDB (e.g., 6LU7) - Add hydrogens, assign charges - Define binding site Start->A B Ligand Preparation: - Obtain structure (e.g., PubChem) - Energy minimization - Generate 3D conformers Start->B C 2. Docking Execution A->C B->C D Software & Algorithm: - Select program (AutoDock Vina, GOLD, etc.) - Choose search algorithm (GA, MC) - Set scoring function C->D E 3. Initial Validation D->E F Pose Reproduction: - Re-dock co-crystallized ligand - Calculate RMSD (< 2.0 Å is good) E->F G 4. Advanced Validation F->G H Molecular Dynamics: - Simulate complex in solvated system - Analyze stability (RMSD, RMSF, H-bonds) G->H I Binding Affinity Calculation: - Use MM/GBSA or MM/PBSA - Estimate free energy of binding G->I J 5. Experimental Correlation H->J I->J K In Vitro/In Vivo Assays: - Compare IC₅₀, Ki with docking scores - Validate predicted binding mechanism J->K

Here is a more detailed explanation of the key steps in the workflow:

  • System Preparation: The reliability of a docking study begins with the preparation of the protein and ligand structures. Protein 3D structures are typically sourced from the Protein Data Bank (PDB), with identifiers such as 6LU7 for SARS-CoV-2 main protease or 7BWJ for the spike protein [2] [3]. Ligand structures, like that of this compound, are often obtained from databases like PubChem [1] [4]. This step involves adding hydrogen atoms, assigning partial charges, and defining the binding site region in the protein [5] [6].
  • Docking Execution: This involves selecting a docking program (e.g., AutoDock Vina, GOLD, Glide) that uses a specific search algorithm and scoring function [5] [6]. Search algorithms can be systematic (like in FlexX) or stochastic (like Genetic Algorithms (GA) in GOLD and AutoDock, or Monte Carlo (MC) methods) [5]. The scoring function, which can be force-field, empirical, or knowledge-based, is critical for predicting the binding affinity and ranking the poses [5].
  • Initial Validation (Pose Reproduction): A fundamental test for any docking protocol is its ability to reproduce an experimentally observed binding mode. This is done by removing a co-crystallized ligand from the protein structure and re-docking it. The computed pose is then compared to the original crystal structure pose, and the Root Mean Square Deviation (RMSD) is calculated. An RMSD value of less than 2.0 Å is generally considered a successful reproduction, indicating the protocol's reliability [3] [7].
  • Advanced Validation: To move beyond static snapshots, advanced techniques are used:
    • Molecular Dynamics (MD) Simulations: These simulations assess the stability of the protein-ligand complex over time (e.g., 50 ns or more) under conditions closer to physiological environments. Researchers analyze metrics like protein backbone RMSD, ligand RMSD, and Root Mean Square Fluctuation (RMSF) to confirm the complex remains stable [3] [1].
    • Binding Affinity Calculation: Methods like MM/GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) are used post-simulation to provide a more accurate, physics-based estimate of the binding free energy, which can be compared to experimental data [1].
  • Experimental Correlation: The ultimate validation comes from correlating computational predictions with experimental results. For this compound, the strong binding predicted by docking and MD was supported by in vitro enzymatic inhibition assays (IC₅₀ values) and anti-cancer activity on breast cancer cell lines [1]. This convergence of in silico and wet-lab data is the strongest evidence for a compound's potential.

Comparative Analysis with Other Natural Compounds

To put this compound into context, the table below compares it with other natural compounds that have been studied as potential therapeutic agents, particularly against SARS-CoV-2 targets.

Compound (Class) Molecular Targets Validated Against Key Computational Findings (Binding Energy, etc.) Experimental Correlation / Validation
This compound [1] Collagenase, Elastase, Hyaluronidase, Breast Cancer-related Receptors Stable complexes confirmed by MD & MM/GBSA [1]. In vitro enzymatic inhibition (IC₅₀); Reduced viability in breast cancer cells [1].
Fangchinoline (Alkaloid) [2] SARS-CoV-2 Main Protease (Mpro/3CLpro) Docking: -42.26 kJ/mol (cf. Lopinavir: -30.9 kJ/mol); Stable complex in MD [2]. Proposed as orally active based on drug-like properties [2].
Chebulagic Acid (Tannin) [2] SARS-CoV-2 RdRp Docking: -43.9 kJ/mol (cf. Remdesivir: -28.8 kJ/mol); Stable complex in MD [2]. Lead compound proposed for COVID-19 [2].
Theaflavin-3-3'-digallate [3] SARS-CoV-2 Main Protease (Mpro) Docking: -12.41 kcal/mol (Ki = 794.96 pM); Stable in 50 ns MD simulation [3]. Favorable ADMET predictions [3].
Rutin (Flavonoid) [8] [4] SARS-CoV-2 RdRp, Endoribonuclease One of the strongest binders to RdRp in docking studies [8] [4]. Potential multi-target agent against COVID-19 [8] [4].

A Researcher's Checklist for Evaluation

When you review or design a molecular docking study, use this checklist to gauge its thoroughness:

  • Pose Reproduction RMSD: Is the RMSD of the re-docked native ligand reported and below 2.0 Å? [7]
  • Software & Parameters: Does the study specify the docking software, search algorithm, and scoring function used? [5] [6]
  • Dynamic Stability: Are the results supported by Molecular Dynamics simulations showing stable complexes (e.g., via RMSD/RMSF plots)? [3] [1]
  • Energetic Favorability: Are binding affinities refined using methods like MM/GBSA? [1]
  • Experimental Convergence: Is there in vitro or in vivo data (e.g., IC₅₀, Ki) that correlates with and validates the computational predictions? [1]

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

328.13107373 Da

Monoisotopic Mass

328.13107373 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VQ04K2MMM5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Hirsutenone

Dates

Last modified: 08-15-2023
1: Uto T, Tung NH, Appiah-Opong R, Aning A, Morinaga O, Edoh D, Nyarko AK, Shoyama Y. Antiproliferative and Pro-Apoptotic Activity of Diarylheptanoids Isolated from the Bark of Alnus japonica in Human Leukemia Cell Lines. Am J Chin Med. 2015;43(4):757-67. doi: 10.1142/S0192415X15500470. Epub 2015 Jun 28. PubMed PMID: 26119959.
2: Tung NH, Suzuki M, Uto T, Morinaga O, Kwofie KD, Ammah N, Koram KA, Aboagye F, Edoh D, Yamashita T, Yamaguchi Y, Setsu T, Yamaoka S, Ohta N, Shoyama Y. Anti-trypanosomal activity of diarylheptanoids isolated from the bark of Alnus japonica. Am J Chin Med. 2014;42(5):1245-60. doi: 10.1142/S0192415X14500785. Epub 2014 Sep 1. PubMed PMID: 25178281.
3: León-Gonzalez AJ, Acero N, Muñoz-Mingarro D, López-Lázaro M, Martín-Cordero C. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves. Phytomedicine. 2014 May 15;21(6):866-70. doi: 10.1016/j.phymed.2014.01.008. Epub 2014 Feb 25. PubMed PMID: 24581747.
4: Choi JG, Lee MW, Choi SE, Kim MH, Kang OH, Lee YS, Chae HS, Obiang-Obounou B, Oh YC, Kim MR, Shin DW, Lee JH, Kwon DY. Antibacterial activity of bark of Alnus pendula against methicillin-resistant Staphylococcus aureus. Eur Rev Med Pharmacol Sci. 2012 Jul;16(7):853-9. PubMed PMID: 22953631.
5: Lee WS, Kim JR, Im KR, Cho KH, Sok DE, Jeong TS. Antioxidant effects of diarylheptanoid derivatives from Alnus japonica on human LDL oxidation. Planta Med. 2005 Apr;71(4):295-9. PubMed PMID: 15856403.
6: Martín-Cordero C, López-Lázaro M, Agudo MA, Navarro E, Trujillo J, Ayuso MJ. A cytotoxic diarylheptanoid from Viscum cruciatum. Phytochemistry. 2001 Oct;58(4):567-9. PubMed PMID: 11576599.

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